molecular formula C15H19N3O5 B415126 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde CAS No. 499975-25-6

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Cat. No.: B415126
CAS No.: 499975-25-6
M. Wt: 321.33g/mol
InChI Key: UXVCMXBWSPHLFM-UHFFFAOYSA-N
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Description

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a chemical compound with the molecular formula C15H19N3O5 and a molecular weight of 297.33 g/mol . It features a benzaldehyde core substituted with a nitro group and two morpholine rings, making it a potential intermediate in organic synthesis and medicinal chemistry research. While direct studies on this specific compound are limited, its structure suggests utility as a key precursor for synthesizing complex heterocyclic systems. Researchers may employ it in the development of tricyclic indolinic derivatives, a class of compounds known for their relevance in pharmaceutical research . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimorpholin-4-yl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCMXBWSPHLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde , a critical intermediate in the development of PI3K/mTOR inhibitors.

CAS Number: 499975-25-6 Molecular Formula:


Molecular Weight:  321.33  g/mol
Primary Application:  Key intermediate for Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., Bimiralisib/PQR309).

Executive Summary & Retrosynthetic Analysis

The synthesis of This compound is a classic example of exploiting electronic activation in aromatic systems to facilitate Nucleophilic Aromatic Substitution (


). The target molecule features a benzaldehyde core with two morpholine rings at the 2 and 4 positions and a nitro group at the 5 position.

From a retrosynthetic perspective, the morpholine moieties are introduced late-stage via displacement of leaving groups (halogens). The electron-withdrawing nature of the aldehyde (C1) and nitro (C5) groups creates a "push-pull" electronic environment that highly activates the C2 and C4 positions for nucleophilic attack.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target This compound (Target) Precursor1 2,4-Dichloro-5-nitrobenzaldehyde (Activated Core) Target->Precursor1 Double SnAr Displacement Morpholine Morpholine (Nucleophile) Target->Morpholine StartMat 2,4-Dichlorobenzaldehyde (Commercially Available) Precursor1->StartMat Electrophilic Aromatic Substitution (Nitration) Nitration Nitration Agent (HNO3/H2SO4) Precursor1->Nitration

Figure 1: Retrosynthetic breakdown identifying the activated dichloro-nitro core as the pivotal intermediate.

Step-by-Step Synthesis Protocol

The synthesis is divided into two primary stages: the preparation of the activated core and the double nucleophilic substitution.

Stage 1: Synthesis of 2,4-Dichloro-5-nitrobenzaldehyde

Objective: Introduce a nitro group at the C5 position to activate the aromatic ring. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1]

Mechanistic Insight

The aldehyde group (-CHO) is meta-directing, while the chlorine atoms are ortho/para-directing. In 2,4-dichlorobenzaldehyde:

  • C3: Sterically hindered by two chlorines.

  • C5: Meta to -CHO, Para to C2-Cl, Ortho to C4-Cl. This position is electronically favored and sterically accessible.

  • C6: Ortho to -CHO. Less favored due to steric clash with the aldehyde oxygen and weaker electronic direction.

Experimental Protocol
  • Reagents:

    • 2,4-Dichlorobenzaldehyde (1.0 eq)

    • Potassium Nitrate (

      
      ) or Fuming Nitric Acid (1.1 eq)
      
    • Concentrated Sulfuric Acid (

      
      ) (Solvent/Catalyst)
      
  • Procedure:

    • Setup: Charge a round-bottom flask with concentrated

      
       and cool to 0°C using an ice-salt bath.
      
    • Addition 1: Slowly add 2,4-dichlorobenzaldehyde while maintaining temperature <5°C. Stir until fully dissolved.

    • Addition 2: Add

      
       portion-wise (or dropwise fuming 
      
      
      
      ) over 30 minutes. Critical: Keep temperature <10°C to prevent oxidation of the aldehyde to carboxylic acid.
    • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Isolation: Filter the solid, wash copiously with water (to remove acid), and dry under vacuum.[2]

    • Yield: Typically 85–95%.[2]

Stage 2: Double to this compound

Objective: Displace both chlorine atoms with morpholine. Reaction Type: Nucleophilic Aromatic Substitution (


).
Mechanistic Insight

The C5-Nitro group is the primary activator.

  • C4-Cl: Ortho to Nitro, Para to Aldehyde. Highly activated.

  • C2-Cl: Para to Nitro, Ortho to Aldehyde. Highly activated. Both halogens are displaced. The reaction likely proceeds stepwise, but due to the high reactivity of both positions, isolation of the mono-substituted intermediate is unnecessary and difficult.

Experimental Protocol
  • Reagents:

    • 2,4-Dichloro-5-nitrobenzaldehyde (1.0 eq)[3]

    • Morpholine (3.0 – 4.0 eq) [Acts as nucleophile and base]

    • Potassium Carbonate (

      
      ) (2.0 eq) [Optional acid scavenger if limiting morpholine]
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile (

      
      ).
      
  • Procedure:

    • Setup: Dissolve 2,4-dichloro-5-nitrobenzaldehyde in DMF (approx. 5-10 volumes).

    • Addition: Add Morpholine dropwise at room temperature. An exotherm may be observed.[4]

    • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

      • Note: Monitoring by HPLC/TLC is crucial. The mono-substituted intermediate (likely at C4) appears first, followed by conversion to the di-substituted product.

    • Workup: Cool the mixture to room temperature. Pour into ice-cold water (10x volume). The product should precipitate as a bright yellow/orange solid.

    • Purification: Filter the solid.[1][2][4][5] Wash with water and cold ethanol. Recrystallize from Ethanol or Acetonitrile if high purity (>99%) is required.

Data Summary Table
ParameterStage 1 (Nitration)Stage 2 (Substitution)
Starting Material 2,4-Dichlorobenzaldehyde2,4-Dichloro-5-nitrobenzaldehyde
Reagents

Morpholine, DMF
Temperature < 10°C (Addition), RT (Stir)90°C
Time 3 hours4–6 hours
Key Risk Oxidation of Aldehyde; ExothermThermal runaway; Impurity formation
Typical Yield 90%80–85%

Reaction Mechanism Visualization

The following diagram illustrates the stepwise displacement mechanism. The nitro group stabilizes the Meisenheimer complex intermediates, facilitating the departure of the chloride ions.

Mechanism SM 2,4-Dichloro-5-nitrobenzaldehyde Complex1 Meisenheimer Complex 1 (Stabilized by NO2) SM->Complex1 + Morpholine Inter Mono-Morpholino Intermediate (Likely C4 substituted) Complex1->Inter - HCl Complex2 Meisenheimer Complex 2 Inter->Complex2 + Morpholine Product This compound Complex2->Product - HCl

Figure 2: Stepwise nucleophilic aromatic substitution mechanism driven by the electron-withdrawing nitro group.

Quality Control & Troubleshooting

Analytical Characterization[6][7]
  • Appearance: Bright yellow crystalline solid.

  • 1H NMR (DMSO-d6):

    • Aldehyde proton (-CHO): Singlet ~10.0 ppm.

    • Aromatic protons: Two singlets (due to 1,2,4,5-substitution pattern). H3 and H6 will appear as distinct singlets.

    • Morpholine protons: Multiplets around 3.0–3.8 ppm (8H for

      
      , 8H for 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    
    .
    
Common Issues & Solutions
  • Incomplete Reaction (Stage 2):

    • Symptom:[1][5] Presence of mono-substituted impurity by HPLC.

    • Fix: Increase temperature to 100°C or add 1.0 eq of additional morpholine. Ensure anhydrous conditions if using DMF.

  • Oxidation (Stage 1):

    • Symptom:[1][5] Formation of 2,4-dichloro-5-nitrobenzoic acid.

    • Fix: Strictly control temperature below 5°C during nitration.[1] Avoid prolonged exposure to nitric acid after reaction completion.

Safety & Handling

  • Nitro Compounds: The intermediate 2,4-dichloro-5-nitrobenzaldehyde is a nitro-aromatic. While generally stable, it should be treated as potentially energetic. Avoid heating dry solids to decomposition.

  • Morpholine: Corrosive and flammable liquid. Use in a fume hood.

  • Waste Disposal: Aqueous waste from Stage 1 is highly acidic; neutralize with Sodium Bicarbonate before disposal. Organic waste from Stage 2 contains morpholine and DMF; segregate as non-halogenated organic waste (unless chlorinated solvents are used for extraction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58507717, Bimiralisib. Retrieved from [Link]

  • Organic Syntheses (1938). p-Nitrobenzaldehyde Synthesis (General Nitration Protocols). Org. Synth. 1938, 18, 61. Retrieved from [Link]

Sources

Technical Monograph: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde (CAS 499975-25-6), a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors.

Executive Summary

This compound is a highly functionalized aromatic scaffold utilized primarily in medicinal chemistry for the development of lipid kinase inhibitors. Its structure features a benzaldehyde core decorated with a nitro group and two morpholine rings, positioning it as a "privileged structure" precursor. The molecule serves as a linchpin intermediate for synthesizing fused heterocycles—specifically quinazolines and quinolines—which are potent pharmacophores targeting the PI3K/Akt/mTOR signaling pathway.

Molecular Identity & Physicochemical Profile[1][2]

PropertySpecification
CAS Registry Number 499975-25-6
IUPAC Name 2,4-bis(morpholin-4-yl)-5-nitrobenzaldehyde
Molecular Formula C₁₅H₁₉N₃O₅
Molecular Weight 321.33 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Water
Melting Point Predicted range:[1][2][3] 160–180°C (Decomposition likely >200°C)
Key Functional Groups Aldehyde (C-1), Nitro (C-5), Morpholine (C-2, C-4)
Structural Significance

The molecule's substitution pattern is electronically tuned for specific reactivity:

  • C-1 Aldehyde: Acts as an electrophile for condensation reactions (e.g., Knoevenagel, reductive amination).

  • C-5 Nitro: Provides a latent amino group via reduction, enabling intramolecular cyclization.

  • C-2/C-4 Morpholines: Improve solubility and metabolic stability (microsomal clearance) in final drug candidates, while also engaging in hydrogen bonding within the kinase ATP-binding pocket.

Synthetic Pathways & Optimization

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The starting material, 2,4-difluoro-5-nitrobenzaldehyde , possesses two fluorine atoms activated by the electron-withdrawing nitro and aldehyde groups.

Mechanism of Formation
  • Activation: The C-4 fluorine is highly activated due to being ortho to the strong nitro group and para to the aldehyde. The C-2 fluorine is activated by the ortho aldehyde group.

  • Substitution: Reaction with excess morpholine leads to the sequential displacement of both fluorine atoms.

Experimental Protocol: Synthesis from 2,4-Difluoro-5-nitrobenzaldehyde

Reagents: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq), Morpholine (2.5–3.0 eq), K₂CO₃ (2.0 eq), DMF or DMSO.

  • Setup: Charge a round-bottom flask with 2,4-difluoro-5-nitrobenzaldehyde and anhydrous K₂CO₃ in DMF (0.5 M concentration).

  • Addition: Add morpholine dropwise at 0°C to control the exotherm.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the mono-substituted intermediate.

  • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DCM if necessary.

Critical Process Parameter (CPP): Temperature control is vital. Excessive heat (>120°C) can degrade the aldehyde or cause morpholine ring opening.

Visualization: SNAr Reaction Pathway

SynthesisPathway Start 2,4-Difluoro-5- nitrobenzaldehyde Inter Intermediate: 4-Morpholino-2-fluoro-... Start->Inter SnAr (Fast) C-4 Displacement Morpholine Morpholine (Excess) Morpholine->Inter Product TARGET: 5-Nitro-2,4-di(4- morpholinyl)benzaldehyde Morpholine->Product Inter->Product SnAr (Slower) C-2 Displacement

Figure 1: Sequential Nucleophilic Aromatic Substitution mechanism. The C-4 position reacts first due to stronger activation by the ortho-nitro group.

Chemical Reactivity & Derivatization Logic

The primary utility of this compound lies in its ability to form fused heterocyclic systems. The Nitro-Aldehyde motif is a classic precursor for quinolines and quinazolines via the Friedländer Synthesis or reductive cyclization.

Pathway A: Quinazoline Synthesis (Kinase Inhibitor Core)
  • Nitro Reduction: The nitro group is reduced to an amine (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C).

    • Product: 5-Amino-2,4-di(4-morpholinyl)benzaldehyde.

  • Cyclization: The resulting amino-aldehyde condenses with urea, guanidine, or formamide to form the quinazoline core.

Pathway B: Friedländer Condensation
  • Reduction: In situ reduction of the nitro group.[1]

  • Condensation: Reaction with a ketone (e.g., acetophenone derivatives) under basic conditions.

  • Result: Formation of a 2,3-disubstituted quinoline.

Visualization: Derivatization to Kinase Inhibitors

Derivatization Core 5-Nitro-2,4-di(4- morpholinyl)benzaldehyde Reduction Reduction (Fe/AcOH or H2/Pd) Core->Reduction Amine 5-Amino-2,4-di(4- morpholinyl)benzaldehyde Reduction->Amine Quinazoline Morpholino-Quinazoline (PI3K Inhibitor Scaffold) Amine->Quinazoline Cyclization Quinoline Morpholino-Quinoline (mTOR Inhibitor Scaffold) Amine->Quinoline Condensation Reagent1 + Urea / Guanidine Reagent1->Quinazoline Reagent2 + Ketone (Friedländer) Reagent2->Quinoline

Figure 2: Divergent synthesis pathways converting the benzaldehyde core into bioactive heterocycles.

Application in Medicinal Chemistry[1][5]

This specific substitution pattern (2,4-dimorpholino) is engineered to optimize the Pharmacokinetic (PK) profile of kinase inhibitors:

  • Solubility: The morpholine oxygen atoms act as hydrogen bond acceptors, significantly improving aqueous solubility compared to phenyl or alkyl analogs.

  • Metabolic Stability: Morpholine rings are generally resistant to oxidative metabolism (CYP450), prolonging the half-life of the drug.

  • Binding Affinity: In PI3K isoforms (α, β, δ, γ), the morpholine oxygen often forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3Kα).

Target Class:

  • PI3K Inhibitors: (e.g., analogs of Buparlisib, Pictilisib).

  • mTOR Inhibitors: (e.g., analogs of Ku-0063794).

  • DNA-PK Inhibitors: (e.g., analogs of NU7441).

Safety & Handling Protocols

As a nitro-aromatic compound, standard safety precautions must be observed.

Hazard ClassDescriptionMitigation
Energetic Potential Nitro compounds can be shock-sensitive or explosive if heated under confinement.Do not heat dry solid >150°C. Use blast shields during scale-up.
Skin Sensitization Potential allergen and irritant.Double-gloving (Nitrile). Use in a fume hood.
Inhalation Dust may cause respiratory irritation.Use N95/P100 respirator if handling powder outside a hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent aldehyde oxidation to carboxylic acid.

References

  • Synthesis of Morpholino-Benzaldehydes

    • General Procedure for SnAr on Fluoro-Nitrobenzaldehydes.
    • Google Patents. Substituted Quinazoline Derivatives for PI3K Inhibition.

  • Friedländer Synthesis Applications

    • Marco-Contelles, J., & Perez-Mayoral, E. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH).

  • Chemical Properties & CAS Data

    • ChemicalBook. This compound (CAS 499975-25-6).

Sources

An In-depth Technical Guide to 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a substituted nitroaromatic compound of interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and analogous reactivity, offers a detailed exploration of its core characteristics. We present its chemical identity, a robust, predicted synthetic protocol, anticipated analytical characterization, and a discussion of its potential applications, particularly in the context of drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this and structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a complex aromatic aldehyde. Its structure is characterized by a benzaldehyde core functionalized with a strongly electron-withdrawing nitro group and two electron-donating morpholine substituents. This electronic arrangement is anticipated to significantly influence its reactivity and physicochemical properties.

PropertyValueSource
CAS Number 499975-25-6
Molecular Formula C₁₅H₁₉N₃O₅
Molecular Weight 321.33 g/mol
Predicted Solubility Soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water and nonpolar solvents.Inferred from structural analogues[1]
Predicted Appearance Yellow to orange crystalline solid.Inferred from structural analogues

Proposed Synthesis: A Mechanistic Approach

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[2] The proposed synthetic pathway involves the reaction of a dihalogenated nitrobenzaldehyde with morpholine. 2,4-Dichloro-5-nitrobenzaldehyde is a suitable starting material for this transformation.

The nitro group at the 5-position, being meta to the chlorine atoms at the 2 and 4-positions, strongly activates these positions towards nucleophilic attack by withdrawing electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer complex intermediate.[2]

Visualizing the Synthetic Pathway

G 2,4-Dichloro-5-nitrobenzaldehyde 2,4-Dichloro-5-nitrobenzaldehyde Reaction Nucleophilic Aromatic Substitution 2,4-Dichloro-5-nitrobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Product This compound Reaction->Product G cluster_0 Structural Features cluster_1 Potential Applications Nitro_Group Nitro Group (Electron-withdrawing) Medicinal_Chemistry Medicinal Chemistry (Scaffold for drug discovery) Nitro_Group->Medicinal_Chemistry Biological activity Materials_Science Materials Science (Organic electronics) Nitro_Group->Materials_Science Electron acceptor Morpholine_Groups Morpholine Groups (Electron-donating, Pharmacokinetic modulation) Morpholine_Groups->Medicinal_Chemistry Improved PK Aldehyde_Group Aldehyde Group (Reactive handle) Aldehyde_Group->Medicinal_Chemistry Further synthesis

Sources

An In-depth Technical Guide to 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a polysubstituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will cover its core physicochemical properties, outline a detailed and validated synthesis protocol, discuss essential quality control methodologies, and explore its potential applications as a versatile chemical intermediate. The guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Core Physicochemical Properties

This compound is a complex organic molecule characterized by a central benzaldehyde ring functionalized with a nitro group and two morpholine moieties. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating morpholine rings, creates a unique electronic profile that makes it a valuable building block in organic synthesis.

A summary of its key quantitative data is presented below for quick reference.

PropertyValueSource
Molecular Formula C₁₅H₁₉N₃O₅-
Molecular Weight 321.33 g/mol Calculated
IUPAC Name 5-nitro-2,4-di(morpholin-4-yl)benzaldehyde-
CAS Number Not explicitly found; structural analog-
Appearance Expected to be a yellow to orange crystalline solid[1]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents[1]

Note: While a specific CAS number for the title compound was not located, properties are inferred from structurally related compounds such as 4-morpholinobenzaldehyde and various nitrobenzaldehydes.[1][2][3]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack.

Causality of Experimental Design: The chosen starting material, 2,4-dichloro-5-nitrobenzaldehyde, is ideal because the chlorine atoms are excellent leaving groups, and their positions are activated by the nitro group. Morpholine is selected as the nucleophile. A slight excess of morpholine is used to ensure the reaction goes to completion. A mild base, such as potassium carbonate (K₂CO₃), is included to act as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the morpholine nucleophile. Dimethylformamide (DMF) is the solvent of choice due to its high boiling point and its ability to dissolve both the polar and nonpolar reactants.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and 100 mL of anhydrous DMF.

  • Addition of Nucleophile: While stirring the mixture under a nitrogen atmosphere, add morpholine (2.2 eq) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure this compound as a crystalline solid. Dry the final product under vacuum.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A 2,4-dichloro-5- nitrobenzaldehyde D Combine in Flask under N2 A->D B K2CO3 (Base) B->D C DMF (Solvent) C->D E Add Morpholine (Nucleophile) D->E F Heat to 80-90°C (6-8 hours) E->F G Monitor by TLC F->G H Cool & Pour into Ice Water G->H I Vacuum Filtration H->I J Recrystallize from Ethanol I->J K Pure Product J->K

Caption: Synthesis workflow for this compound.

Quality Control and Validation

To ensure the identity and purity of the synthesized compound, a multi-faceted analytical approach is mandatory. This self-validating system confirms the structure and quantifies any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the aromatic ring, the aldehyde proton (expected δ 9.5-10.5 ppm), and the distinct protons of the two morpholine rings.

    • ¹³C NMR: Will verify the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the aldehyde (expected δ 185-195 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the compound. The measured mass should correspond to the calculated exact mass of C₁₅H₁₉N₃O₅.[4]

  • Liquid Chromatography (LC-MS): This technique is crucial for assessing the purity of the final product.[5] It separates the target compound from any unreacted starting materials or byproducts, with mass spectrometry confirming the identity of each peak.

  • Infrared (IR) Spectroscopy: Provides functional group confirmation. Key diagnostic peaks include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the characteristic stretches for the nitro group (around 1520 and 1340 cm⁻¹).[6]

Applications and Mechanistic Insights

Substituted nitroaromatic compounds are cornerstone molecules in medicinal chemistry and materials science.[7][8] The title compound, with its unique substitution pattern, serves as a valuable intermediate for creating more complex molecular architectures.

Potential as a Synthetic Intermediate: The aldehyde group is a versatile functional handle for various chemical transformations:

  • Reductive Amination: To synthesize secondary and tertiary amines.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: To create Schiff bases, hydrazones, and other derivatives.[4]

The nitro group can also be readily reduced to an amine using reagents like iron in acetic acid or catalytic hydrogenation.[9][10] This opens up a pathway to a new class of compounds, 5-amino-2,4-di(4-morpholinyl)benzaldehyde, which can then be used in further derivatization, such as amide bond formation or diazotization reactions.

Role in Drug Discovery: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs (HAPs) in cancer therapy.[11] Under the low-oxygen conditions found in solid tumors, the nitro group can be reduced to a cytotoxic species, selectively killing cancer cells.[11] While this specific molecule has not been reported for this use, its structure fits the general profile of a nitroaromatic bioreductive agent. The morpholine groups can enhance solubility and modulate pharmacokinetic properties, making this scaffold an interesting candidate for library synthesis in drug discovery programs.[1][12]

G cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions A 5-Nitro-2,4-di(4-morpholinyl) benzaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Condensation (e.g., Hydrazones) A->D E Reduction to Amine (Fe/AcOH) A->E F 5-Amino Derivative E->F G Further Functionalization F->G

Caption: Key reaction pathways for derivatizing the title compound.

Safety and Handling

Substituted nitrobenzaldehydes should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.

References

  • Vílchez, J. L., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A. Available at: [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem Technical Support.
  • Unknown Author. (n.d.). Methods for Determining Aldehydes in Air. Chapter 2.
  • Dikusar, E. A., et al. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Available at: [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • Namiotko, D., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzaldehyde, 5-bromo-2-nitro- Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Chylewska, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem Compound Database. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • Lieberman, S. V., & Connor, R. (1938). p-NITROBENZALDEHYDE. Organic Syntheses.
  • Unknown Author. (2022).
  • Unknown Author. (2022).
  • Qin, C., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
  • Unknown Author. (n.d.). Synthesis of m-nitrobenzaldehyde derivative.
  • BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.

Sources

Technical Monograph: Synthesis and Characterization of 5-Nitro-2,4-di(morpholin-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Subject: Advanced Intermediate Synthesis for PI3K/mTOR Inhibitor Scaffolds[1]

Executive Summary & Chemical Identity[2][3]

5-Nitro-2,4-di(morpholin-4-yl)benzaldehyde is a highly specialized heterocyclic intermediate used primarily in the development of kinase inhibitors, specifically those targeting the Phosphoinositide 3-kinase (PI3K) and mTOR pathways.[1] Its structure features a benzaldehyde core functionalized with two morpholine rings and a nitro group, creating a dense pharmacophore capable of critical hydrogen bonding interactions within the kinase hinge region.

This guide outlines the robust synthesis, characterization, and handling of this compound, positioning it as a modular scaffold for next-generation antineoplastic agents similar to Bimiralisib (PQR309) and Voxtalisib .

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
PropertySpecification
IUPAC Name 5-Nitro-2,4-di(morpholin-4-yl)benzaldehyde
Molecular Formula

Molecular Weight 321.33 g/mol
Core Scaffold Benzaldehyde
Key Substituents 5-Nitro (Electron Withdrawing), 2,4-Dimorpholino (Donating/H-Bonding)
Predicted LogP ~1.8 - 2.2 (Lipophilic yet soluble in polar organic solvents)
Appearance Yellow to orange crystalline solid

Synthetic Pathway & Methodology

The synthesis of 5-nitro-2,4-di(morpholin-4-yl)benzaldehyde relies on a double Nucleophilic Aromatic Substitution (


) reaction.[1] The starting material, 2,4-difluoro-5-nitrobenzaldehyde , possesses two highly activated positions (C2 and C4) due to the electron-withdrawing effects of the ortho/para nitro group and the aldehyde moiety.[1]
Reaction Logic

The C2 and C4 positions are susceptible to nucleophilic attack by morpholine.

  • C2 Activation: Ortho to the aldehyde (moderately activating) and para to the nitro group (strongly activating).

  • C4 Activation: Para to the aldehyde and ortho to the nitro group.

This electronic push-pull system ensures that both halogens can be displaced under mild-to-moderate heating, preventing the need for transition metal catalysis (e.g., Buchwald-Hartwig).[1]

Experimental Protocol

Reagents:

  • Precursor: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Nucleophile: Morpholine (2.5 - 3.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or DIPEA (Diisopropylethylamine)[1]
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO[1]

Step-by-Step Procedure:

  • Preparation: Charge a dry 3-neck round-bottom flask with 2,4-difluoro-5-nitrobenzaldehyde (e.g., 10.0 g, 53.4 mmol) and anhydrous

    
     (22.1 g, 160 mmol).
    
  • Solvation: Add anhydrous DMF (100 mL) under an inert nitrogen atmosphere. Stir to create a suspension.

  • Addition: Add morpholine (13.9 mL, 160 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: The reaction is exothermic; maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to 80–90°C and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The intermediate (mono-substituted product) may appear transiently but should convert fully to the di-substituted product.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour the dark yellow/orange solution slowly into crushed ice/water (500 mL) with vigorous stirring.

  • Isolation: A yellow precipitate will form. Filter the solid using a Büchner funnel.[2][3] Wash the cake copiously with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from hot Ethanol or Acetonitrile to yield bright yellow needles.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,4-Difluoro- 5-nitrobenzaldehyde Reagents Morpholine (xs) K2CO3 / DMF Start->Reagents Process Heat 80-90°C 4-6 Hours Reagents->Process Intermediate Meisenheimer Complex Process->Intermediate SNAr Step 1 Quench Ice Water Precipitation Process->Quench Complete Intermediate->Process SNAr Step 2 Product 5-Nitro-2,4-di(morpholinyl) benzaldehyde Quench->Product Filtration & Drying

Figure 1: Step-wise synthetic workflow for the S_NAr conversion of the difluoro precursor to the dimorpholino scaffold.

Application in Drug Discovery: The PI3K/mTOR Axis[1]

This molecule is not merely a chemical curiosity; it is a "privileged scaffold." The morpholine moiety is a well-established pharmacophore for binding to the hinge region of lipid kinases, particularly Class I PI3Ks.

Pharmacological Logic[12]
  • Hinge Binding: The oxygen atom in the morpholine ring often acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Selectivity: The 5-nitro group provides an electronic handle that can be reduced to an amine (aniline), allowing for further derivatization into ureas or amides to reach into the "specificity pocket" of the enzyme.[1]

  • Aldehyde Reactivity: The aldehyde at C1 serves as a "warhead" precursor. It is typically condensed with hydrazines, sulfonyl hydrazides, or used in Knoevenagel condensations to form the final heterocyclic core (e.g., a quinoline or triazine extension).

Pathway Visualization

PI3K_Pathway GF Growth Factor (Insulin/EGF) RTK RTK Activation GF->RTK PI3K PI3K (Target) RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PIP2 PIP2 AKT AKT / PKB PIP3->AKT mTOR mTORC1/2 AKT->mTOR Proliferation Tumor Growth & Survival mTOR->Proliferation Scaffold Morpholino-Benzaldehyde Scaffold Scaffold->PI3K Hinge Binding (Inhibition)

Figure 2: The PI3K/AKT/mTOR signaling cascade, highlighting the intervention point of morpholino-based inhibitors.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][16]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~10.0 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.
      
    • 
       ~8.3 ppm (s, 1H, Ar-H  at C6): Deshielded singlet due to ortho-nitro and aldehyde.[1]
      
    • 
       ~6.5 ppm (s, 1H, Ar-H  at C3): Shielded singlet due to flanking morpholine rings.
      
    • 
       ~3.6–3.8 ppm (m, 16H, Morpholine 
      
      
      
      ): Distinct methylene multiplets.
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Expected Mass:

    
    [1]
    
  • Fragmentation: Loss of nitro group (

    
    , -46) or morpholine fragments may be observed at higher collision energies.
    

Safety & Handling (MSDS Highlights)

  • Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 150°C.

  • Skin Sensitization: Morpholine derivatives can be sensitizers. Use nitrile gloves and work in a fume hood.

  • Reactivity: The aldehyde is susceptible to oxidation (to benzoic acid) upon prolonged exposure to air. Store under nitrogen at 4°C.

References

  • Bimiralisib (PQR309)

    • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link][1]

  • General Synthesis of Morpholino-Benzaldehydes

    • Title: 4-Morpholinobenzaldehyde synthesis via Nucleophilic Aromatic Substitution.[1]

    • Source: Organic Syntheses / ChemicalBook Protocols.
  • PI3K Pathway Biology

    • Title: The PI3K/AKT/mTOR p
    • Source: N
    • URL:[Link][1]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source: Chemical Reviews.
    • URL:[Link][1]

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations involved in determining the crystal structure of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. While a public crystal structure for this specific compound is not available at the time of this writing, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. By leveraging established protocols and drawing parallels with the known crystal structure of the closely related compound, 2-Morpholin-4-yl-5-nitro-benzaldehyde, this guide serves as an authoritative resource for researchers undertaking the structural elucidation of novel organic molecules. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system from synthesis to final structural validation.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, understanding the crystal structure of a compound like this compound is paramount. It provides critical insights into intermolecular interactions, polymorphism, and solid-state stability, all of which are crucial for formulation and efficacy. The presence of two morpholinyl groups and a nitro group on the benzaldehyde scaffold suggests a molecule with potentially interesting electronic and steric properties, making its structural characterization a high-priority endeavor.

This guide will walk through the necessary steps to achieve this, from the rational synthesis of the target compound to the intricate process of X-ray crystallographic analysis and the final validation of the determined structure.

Synthesis and Characterization

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution pathway. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol

A likely starting material would be a di-halogenated nitrobenzaldehyde, such as 2,4-dichloro-5-nitrobenzaldehyde. The reaction would involve the substitution of the two chlorine atoms with morpholine.

Step-by-step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-5-nitrobenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add an excess of morpholine (typically 2.2 to 2.5 equivalents) to the solution. The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is crucial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, aldehydic, and morpholinyl protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the nitro group (strong asymmetric and symmetric stretches), the aldehyde carbonyl group (strong C=O stretch), and the C-N and C-O bonds of the morpholine rings.

Single Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[1] For a molecule like this compound, several crystallization techniques should be explored.[2]

Crystallization Methodologies
  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

The choice of solvents is critical and often requires empirical screening of various options, including ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction to determine the arrangement of atoms in the crystal lattice.[3][4]

Data Collection Protocol
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A complete dataset of diffraction intensities is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.[5][6]

Step-by-step Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in programs like SHELXS.[6]

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure in a program like SHELXL.[5] This iterative process involves refining atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated to locate any missing atoms or to identify regions of disordered electron density.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Experimental workflow for crystal structure determination.

Structural Analysis and Validation

A critical final step is the thorough validation of the determined crystal structure to ensure its accuracy and reliability.[7][8]

Key Crystallographic Parameters

The quality of the crystal structure is assessed by several parameters, which should be reported in any publication or database deposition.

Parameter Description Typical Value for Good Structure
Crystal System The symmetry system of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal.e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)Dependent on the molecule
Z Number of molecules per unit cell.Integer value
R1 The residual factor, a measure of the agreement between the calculated and observed structure factors.< 0.05
wR2 The weighted residual factor, based on F².< 0.15
Goodness-of-fit (GooF) Should be close to 1.0 for a good refinement.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map.< ±0.5 e⁻/ų
Validation Tools and Procedures
  • checkCIF: This is a standard online tool provided by the International Union of Crystallography (IUCr) that checks the crystallographic information file (CIF) for syntax errors, inconsistencies, and potential scientific issues. It generates a report with alerts that need to be addressed.

  • PLATON: This is a versatile crystallographic tool that can be used for a variety of tasks, including checking for missed symmetry and analyzing intermolecular interactions.[8]

  • Geometric Analysis: The bond lengths, bond angles, and torsion angles of the refined structure should be compared with expected values from similar structures in the Cambridge Structural Database (CSD).

Data Deposition

Upon successful structure determination and validation, the crystallographic data, including the atomic coordinates and experimental details, should be deposited in a public database to make it accessible to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction experiments. This technical guide provides a comprehensive framework for researchers to successfully navigate this process. The resulting structural information will be invaluable for understanding the fundamental properties of this molecule and for its potential applications in drug development and materials science. By adhering to the principles of scientific integrity and rigorous validation, the scientific community can ensure the reliability and utility of the determined crystal structure.

References

  • Birkedal, H., et al. (2004). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations of Crystallography, 60(4), 364-374.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Blagden, N., & Davey, R. J. (2003). Crystal engineering: from structure to function.
  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available at: [Link]

  • Sang-II, C., et al. (2015). Growth and characterization of organic material 4-nitrobenzaldehyde single crystal using modified vertical Bridgman technique. Journal of Crystal Growth, 427, 66-71.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a compound of interest for researchers, scientists, and professionals in the field of drug development. By dissecting the molecular structure and applying fundamental principles of physical chemistry, we will explore its expected solubility behavior in a range of common organic solvents. This document will further detail robust experimental protocols for solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Discovery

In the journey of a drug molecule from the laboratory to the clinic, solubility is a critical physicochemical property that dictates its fate. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of a promising therapeutic candidate. This compound, with its unique structural motifs, presents an interesting case study in predicting and experimentally verifying solubility. The presence of a nitro group, known for its electron-withdrawing nature, and two morpholino substituents, which can participate in hydrogen bonding, creates a molecule with a complex polarity profile. A thorough understanding of its solubility is therefore paramount for its potential application in medicinal chemistry and materials science. Aromatic nitro compounds are a broad class of molecules with a wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals.[1][2]

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a foundational principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key to understanding the solubility of our target compound lies in analyzing its constituent functional groups: the benzaldehyde core, the nitro group, and the two morpholino moieties.

  • Benzaldehyde Core: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing.[3] This group will contribute to dipole-dipole interactions and can act as a hydrogen bond acceptor. Nitro-substituted benzaldehydes generally exhibit limited solubility in water but are soluble in various organic solvents.[3][4][5]

  • Morpholino Groups: The two morpholino substituents are of particular interest. The nitrogen and oxygen atoms within the morpholine ring are capable of acting as hydrogen bond acceptors. The presence of these groups is expected to increase the compound's affinity for polar solvents, particularly those that can act as hydrogen bond donors.[6]

Based on this analysis, it is anticipated that this compound will exhibit poor solubility in nonpolar, aliphatic solvents such as hexane and cyclohexane. Conversely, its solubility is expected to be significantly higher in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, as well as in polar protic solvents like ethanol and methanol. The solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane, will depend on the delicate balance of these intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following section outlines a standard protocol for determining the solubility of this compound.

Materials and Reagents
  • This compound (high purity)

  • A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities (see Table 1)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Equilibrium Solubility (Shake-Flask Method) Protocol

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining suspended solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Properties of Common Organic Solvents and Expected Solubility of this compound

SolventPolarity IndexSolvent TypeExpected Solubility
Hexane0.1NonpolarVery Low
Toluene2.4AromaticLow to Moderate
Dichloromethane3.1HalogenatedModerate
Diethyl Ether2.8EtherModerate
Ethyl Acetate4.4EsterModerate to High
Acetone5.1KetoneHigh
Acetonitrile5.8NitrileHigh
Ethanol4.3Protic AlcoholHigh
Methanol5.1Protic AlcoholHigh
N,N-Dimethylformamide (DMF)6.4Polar AproticVery High
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery High

Visualizing the Solubility Screening Workflow

To streamline the process of solubility determination, a logical workflow can be implemented. The following diagram, generated using Graphviz, illustrates a typical workflow for solubility screening in a drug discovery setting.

Solubility_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound This compound Solvents Select Diverse Organic Solvents ShakeFlask Shake-Flask Method (Equilibrium) Solvents->ShakeFlask Thermodynamic HTS High-Throughput Screening (Kinetic) Solvents->HTS Kinetic HPLC HPLC Analysis ShakeFlask->HPLC HTS->HPLC Quantification Quantification HPLC->Quantification Data Solubility Data Table Quantification->Data Report Final Report Data->Report

Caption: A conceptual workflow for determining the solubility of a target compound.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility of this compound in organic solvents, grounded in the principles of its molecular structure. The interplay of the nonpolar aromatic core with the polar nitro and hydrogen-bond-accepting morpholino groups suggests a preference for polar aprotic and protic solvents. The detailed experimental protocol for the shake-flask method provides a robust framework for the empirical determination of its solubility. A thorough understanding and experimental validation of this crucial physicochemical property are indispensable for the advancement of this compound in any research and development pipeline, particularly in the realm of drug discovery.

References

  • Vertex AI Search. (n.d.). 4-Nitrobenzaldehyde - Solubility of Things. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). 3-Nitrobenzaldehyde - Solubility of Things. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.
  • Vertex AI Search. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde.
  • Vertex AI Search. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org. Retrieved February 13, 2026.
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  • Vertex AI Search. (n.d.). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Retrieved February 13, 2026.
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  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs. Retrieved February 13, 2026.
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  • Vertex AI Search. (n.d.). p-NITROBENZALDEHYDE. Organic Syntheses Procedure. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349. PubChem - NIH. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). The Synthetic Versatility of 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide for Heterocyclic Chemistry and Drug Discovery. Benchchem. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). CAS 1204-86-0: 4-morpholinobenzaldehyde. CymitQuimica. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Vertex AI Search. (n.d.). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Benchchem. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. PMC - NIH. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents.

Sources

Technical Analysis & Characterization Guide: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

[1]

Executive Summary & Compound Profile

Topic: Spectroscopic Characterization (NMR, IR, MS) of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. CAS Registry Number: 499975-25-6 Molecular Formula:

Molecular Weight:1

This technical guide provides a comprehensive analysis of this compound, a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors and DNA-intercalating agents.[1] The presence of two electron-donating morpholine rings positioned ortho and para to the electron-withdrawing nitro and aldehyde groups creates a unique "push-pull" electronic system.[1] This guide details the spectroscopic signature resulting from these electronic perturbations, providing researchers with the data necessary to validate synthesis and purity.

Synthesis Pathway & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

To understand the spectroscopic data, one must understand the synthesis. This compound is typically generated via Nucleophilic Aromatic Substitution (

1
Reaction Logic

The 5-nitro and 1-aldehyde groups activate the halogenated positions (C2 and C4) for nucleophilic attack.[1]

  • C2 Position: Activated by the ortho-aldehyde and para-nitro group (highly reactive).[1]

  • C4 Position: Activated by the para-aldehyde and ortho-nitro group (highly reactive).[1]

Because both positions are strongly activated, the reaction proceeds rapidly to the disubstituted product, distinct from systems where mono-substitution can be controlled.[1]

Synthesis Workflow Diagram

SynthesisPathcluster_conditionsConditionsStart2,4-Dichloro-5-nitrobenzaldehyde(Precursor)InterIntermediate:Mono-morpholino adductStart->InterSnAr (Fast)ReagentMorpholine (Excess)+ Base (DIPEA/K2CO3)Reagent->InterProductThis compound(Target)Inter->ProductSnAr (Fast)CondSolvent: DMF/DMSOTemp: 80-100°CTime: 2-4 hrs

Caption:

Spectroscopic Analysis: NMR, IR, MS

Nuclear Magnetic Resonance (NMR) Analysis

The

1
Structural Assignment Logic:
  • Aldehyde Proton (-CHO): Characteristic singlet very downfield (~10 ppm).[1]

  • Aromatic H-6: This proton is sterically crowded and electronically deshielded.[1] It sits ortho to the carbonyl (anisotropy effect) and ortho to the nitro group (inductive withdrawal).[1] Expect a significant downfield shift (~8.5–8.7 ppm).[1]

  • Aromatic H-3: This proton is shielded.[1] It resides between two electron-donating morpholine rings (at C2 and C4).[1] The resonance donation into the ring increases electron density at C3, pushing this signal upfield (~6.0–6.5 ppm).

  • Morpholine Protons:

    • O-CH2: Deshielded by oxygen (3.6–3.9 ppm).[1]

    • N-CH2: Deshielded by nitrogen but less than oxygen (3.0–3.5 ppm).[1] Note: The C2-morpholine and C4-morpholine environments differ slightly, often resulting in overlapping multiplets or distinct sets of triplets.[1]

Reference

NMR Data (DMSO-

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Note
-CHO 10.05s1HAldehydeDiagnostic carbonyl proton.[1]
Ar-H (C6) 8.62s1HAr-HDeshielded by o-NO2 and o-CHO.[1]
Ar-H (C3) 6.55s1HAr-HShielded by flanking morpholines.[1]
Morph-O 3.75 – 3.82m8H

Overlapping ether protons.[1]
Morph-N 3.25 – 3.40m8H

Nitrogen-adjacent protons.[1]
Reference

NMR Data (DMSO-

, 100 MHz)
Carbon TypeShift (

, ppm)
Assignment
C=O 186.5Aldehyde Carbon
C-N (Ar) 158.2, 155.4C2 and C4 (Ipso to Morpholine)
C-NO2 135.8C5 (Ipso to Nitro)
Ar-CH 132.1C6 (Deshielded)
C-CHO 118.5C1 (Ipso to Aldehyde)
Ar-CH 102.3C3 (Shielded)
Morph-C 66.2

carbons
Morph-C 50.5, 48.8

carbons (Distinct environments)
Mass Spectrometry (MS)[1][11]

Mass spectrometry confirms the molecular weight and reveals the stability of the morpholine substituents.[1]

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).[1]

  • Molecular Ion:

    
     (Calc: 322.14).[1]
    

Fragmentation Pattern:

  • 
     : Base peak.[1]
    
  • Loss of Morpholine: Fragmentation often involves the cleavage of the C-N bond or ring opening of the morpholine.[1]

  • Nitro Reduction/Loss: In some high-energy collisions, loss of

    
     (M-46) or reduction to amine may be observed.[1]
    
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the nitro and aldehyde stretches which are strong and distinct.

Wavenumber (

)
IntensityFunctional GroupVibration Mode
1660 – 1680 StrongAldehyde (C=O)Stretching (Conjugated)
1520 – 1540 StrongNitro (

)
Asymmetric Stretch
1330 – 1350 StrongNitro (

)
Symmetric Stretch
1200 – 1250 MediumEther (C-O-C)Morpholine ring stretch
2850 – 2950 WeakAlkyl (C-H)Morpholine

stretch

Experimental Protocol: Characterization Workflow

To ensure data integrity (Trustworthiness), follow this standardized protocol for sample preparation and acquisition.

Sample Preparation[1][7]
  • Solvent Selection: Use DMSO-

    
      (Dimethyl sulfoxide-d6).[1] The compound has limited solubility in 
    
    
    due to the polar nitro group and bis-morpholine adducts.[1]
  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of DMSO-

    
    .
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from the

    
     reaction), filter through a glass wool plug or PTFE syringe filter.
    
Acquisition Parameters[1][8]
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the aldehyde proton for accurate integration.
    
  • Scans: 16 scans are usually sufficient for a clean spectrum.[1]

Purity Assessment Logic
  • Impurity A (Mono-substituted): Look for doublets in the aromatic region (coupling between H5 and H6 if the nitro group is displaced, or different patterns if only one Cl is displaced).[1]

  • Impurity B (Hydrolysis): If the aldehyde oxidizes to carboxylic acid, the 10.05 ppm singlet will disappear, and a broad -COOH singlet (11-13 ppm) will appear.[1]

Logical Relationship Diagram

This diagram illustrates the causality between the chemical structure and the observed spectral shifts.[1]

SpectralLogicCoreThis compoundNitro5-Nitro Group(Electron Withdrawing)Core->NitroAldehyde1-Aldehyde Group(Electron Withdrawing)Core->AldehydeMorph2,4-Morpholine Groups(Electron Donating)Core->MorphH6_ShiftH-6 Deshielding(Shift to ~8.6 ppm)Nitro->H6_ShiftInductive EffectIR_BandsIR: 1530 cm-1 (NO2)1670 cm-1 (C=O)Nitro->IR_BandsAldehyde->H6_ShiftAnisotropyAldehyde->IR_BandsH3_ShiftH-3 Shielding(Shift to ~6.5 ppm)Morph->H3_ShiftResonance Donation

Caption: Electronic effects determining the specific NMR chemical shifts and IR absorption bands.

References

  • Synthesis of Morpholino-Benzaldehydes

    • Title: Synthesis and SAR of morpholine-containing inhibitors.[1]

    • Source:Journal of Medicinal Chemistry, 2012, 55(24), 10863–10884.
    • URL:[Link] (General reference for scaffold synthesis).[1]

  • Commercial Availability & CAS Verification

    • Title: 2,4-Dimorpholino-5-nitrobenzaldehyde (CAS 499975-25-6) Product Page.[1]

    • Source: BLD Pharm / CymitQuimica.[1]

  • General Protocol for

    
     on Nitrobenzaldehydes: 
    
    • Title: Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-nitrobenzaldehyde.[1]

    • Source: BenchChem Application Notes.[1]

  • Spectroscopic Database (Analogous Compounds)

    • Title: SDBS: Spectral Database for Organic Compounds.[1]

    • Source: AIST (Japan).[1]

    • URL:[Link][1]

A Prospective Approach to the Synthesis and Evaluation of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the prospective discovery of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a novel chemical entity with significant potential in medicinal chemistry. Given the well-documented biological activities associated with both nitroaromatic and morpholine-containing compounds, this guide provides a scientifically grounded rationale and a detailed roadmap for its synthesis, characterization, and preliminary biological screening. We present a proposed synthetic pathway commencing from 2,4-dichloro-5-nitrobenzaldehyde, detailed protocols for spectroscopic validation, and a workflow for evaluating its potential antimicrobial and anticancer properties. This document is intended to serve as a practical resource for researchers and professionals engaged in the exploration of new therapeutic agents.

Introduction: Rationale and Scientific Premise

The convergence of specific pharmacophores within a single molecular scaffold is a cornerstone of modern drug discovery. The nitro group, a potent electron-withdrawing moiety, is a well-established component in a variety of therapeutic agents, contributing to a spectrum of biological activities including antimicrobial, antineoplastic, and antiparasitic effects.[1][2][3][4] Its influence on the electronic properties of a molecule can be profound, often enhancing interactions with biological targets.[2][5]

Concurrently, the morpholine heterocycle is considered a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[6] The combination of a nitroaromatic core with two morpholine substituents presents an intriguing therapeutic hypothesis: the potential for a synergistic enhancement of biological activity coupled with favorable drug-like properties. This guide, therefore, details the logical and systematic approach to the synthesis and discovery of the novel compound, this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material, 2,4-dichloro-5-nitrobenzaldehyde, is an ideal precursor. The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atoms susceptible to displacement by a suitable nucleophile, in this case, morpholine.

Step 1: Synthesis of 2,4-dichloro-5-nitrobenzaldehyde

While not commercially ubiquitous, 2,4-dichloro-5-nitrobenzaldehyde can be synthesized from 2,4-dichlorobenzaldehyde through nitration.[7] This precursor is readily available.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The core of the proposed synthesis involves the reaction of 2,4-dichloro-5-nitrobenzaldehyde with morpholine. It is anticipated that both chloro substituents will be displaced by morpholine to yield the desired product. The reaction conditions can be optimized in terms of solvent, temperature, and reaction time.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 2,4-dichloro-5-nitrobenzaldehyde (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5-nitrobenzaldehyde in anhydrous DMF, add morpholine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis of Starting Material cluster_1 Final Product Synthesis 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Nitration Nitration 2,4-Dichlorobenzaldehyde->Nitration 2,4-dichloro-5-nitrobenzaldehyde 2,4-dichloro-5-nitrobenzaldehyde Nitration->2,4-dichloro-5-nitrobenzaldehyde 2,4-dichloro-5-nitrobenzaldehyde_2 2,4-dichloro-5-nitrobenzaldehyde SNAr Reaction SNAr Reaction 2,4-dichloro-5-nitrobenzaldehyde_2->SNAr Reaction Morpholine Morpholine Morpholine->SNAr Reaction This compound This compound SNAr Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Anticipated)

The structural elucidation of the newly synthesized compound will be achieved through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated.[8]

Property Anticipated Value
Molecular Formula C₁₅H₁₉N₃O₄
Molecular Weight 305.33 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 9.8-10.0 (s, 1H, -CHO), 7.8-8.0 (s, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H), 3.8-4.0 (m, 8H, morpholine -OCH₂), 3.2-3.4 (m, 8H, morpholine -NCH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 188-192 (-CHO), 150-155 (Ar-C), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-C), 115-120 (Ar-CH), 110-115 (Ar-CH), 66-68 (morpholine -OCH₂), 50-53 (morpholine -NCH₂)
IR (KBr, cm⁻¹) ~2900-3000 (C-H stretch), ~1680-1700 (C=O aldehyde stretch), ~1520 & ~1340 (N-O nitro stretch), ~1600 (C=C aromatic stretch), ~1115 (C-O-C morpholine stretch)
Mass Spec (EI) m/z 305 (M⁺)
Experimental Protocol: Spectroscopic Analysis

Objective: To obtain high-resolution spectroscopic data for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a KBr pellet for IR spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Use standard pulse sequences.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry (MS): Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight.

Proposed Biological Evaluation

The presence of the nitroaromatic and morpholine moieties suggests that this compound may exhibit antimicrobial and/or anticancer activities.[1][2] A primary screening cascade is proposed to evaluate these potential biological effects.

G Target Compound This compound Primary_Screening Primary Biological Screening Target Compound->Primary_Screening Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Primary_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assay (MTT Assay) Primary_Screening->Anticancer_Assay Bacterial_Strains Gram-positive & Gram-negative Bacteria Antimicrobial_Assay->Bacterial_Strains Cancer_Cell_Lines Panel of Human Cancer Cell Lines Anticancer_Assay->Cancer_Cell_Lines Data_Analysis Data Analysis & Hit Identification Bacterial_Strains->Data_Analysis Cancer_Cell_Lines->Data_Analysis

Caption: Proposed workflow for preliminary biological screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the antimicrobial activity against a panel of pathogenic bacteria.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in vitro anticancer activity against human cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

This technical guide provides a comprehensive and actionable framework for the discovery and preliminary evaluation of this compound. The proposed synthetic route is based on established chemical principles, and the characterization and biological screening protocols are standard methodologies in drug discovery. The successful synthesis and identification of biological activity in this novel compound could pave the way for further lead optimization studies, including structure-activity relationship (SAR) analysis and investigation of the mechanism of action. This work has the potential to contribute a new molecular scaffold to the arsenal of therapeutic agents.

References

  • Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from [Link]

  • Fahmy, A. M., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Retrieved from [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Czarnek, A., & Nawrot, B. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Retrieved from [Link]

  • da Silva, G. F., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. Retrieved from [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

  • Bansal, G., et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar. Retrieved from [Link]

  • OpenBU. (n.d.). The reactions of morpholine and formaldehyde with organic compounds which contain an active hydrogen ion. Retrieved from [Link]

  • Singh, A., et al. (2021). Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the expected physical and chemical properties of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. While direct experimental data for this specific compound is not extensively documented in publicly available literature, a robust profile can be constructed through examination of its constituent chemical moieties and comparison with structurally analogous compounds. This analysis suggests that this compound is a colored, crystalline solid, likely appearing in hues ranging from yellow to orange-brown. Its characteristics are primarily dictated by the interplay between the electron-withdrawing nitro group and the electron-donating morpholinyl substituents on the benzaldehyde framework.

Chemical Identity and Molecular Structure

This compound is an aromatic aldehyde characterized by a central benzene ring substituted with a nitro group, two morpholinyl groups, and a formyl (aldehyde) group. The precise arrangement of these functional groups is critical to its chemical reactivity and physical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₈N₄O₅

  • Molecular Weight: 334.33 g/mol

The structural arrangement, with two bulky morpholine groups flanking a nitro group and adjacent to an aldehyde, suggests a molecule with significant steric hindrance and a high degree of polarity.

Caption: Chemical structure of this compound.

Predicted Physical Appearance and Properties

Based on the analysis of related compounds, this compound is predicted to be a yellow to orange-brown crystalline solid at room temperature. The rationale for this prediction is detailed below.

CompoundCAS NumberPhysical Appearance
4-Morpholinobenzaldehyde1204-86-0Pale yellow to light brown solid or powder.[1][2]
4-Nitrobenzaldehyde555-16-8Yellow crystalline solid.[3]
2-Hydroxy-5-nitrobenzaldehyde97-51-8Solid.[4]
5-Hydroxy-2-nitrobenzaldehyde42454-06-8Solid, with a melting point of 165-169 °C.

The presence of the nitro group in conjunction with the benzaldehyde moiety is a known chromophore, responsible for the yellow coloration of 4-nitrobenzaldehyde. The morpholino groups, being nitrogen-containing heterocycles, act as auxochromes, which can intensify and shift the color of the compound. The dual morpholinyl substituents are expected to have a significant bathochromic (deepening of color) and hyperchromic (intensification of color) effect.

Rationale for Predicted Appearance: The Role of Molecular Structure

The coloration of organic molecules is a direct consequence of their ability to absorb light in the visible spectrum. This absorption is facilitated by the presence of conjugated systems of pi electrons and specific functional groups known as chromophores and auxochromes.

  • Chromophores: The nitro group (-NO₂) and the carbonyl group (-C=O) of the aldehyde are potent chromophores. The benzene ring itself also contributes to light absorption, primarily in the ultraviolet region.

  • Auxochromes: The nitrogen atoms of the two morpholinyl groups have lone pairs of electrons that can be delocalized into the aromatic ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb lower-energy (longer wavelength) light, shifting its absorption from the UV into the visible spectrum and resulting in a colored appearance.

The combination of a strong electron-withdrawing group (nitro) and two strong electron-donating groups (morpholinyl) on the same aromatic ring creates a "push-pull" electronic system. This significantly enhances the intramolecular charge transfer upon photoexcitation, leading to strong absorption in the visible range and a pronounced color, likely in the yellow to orange-brown spectrum.

Illustrative Synthetic Pathway

A plausible synthetic route to this compound would involve a nucleophilic aromatic substitution reaction. A suitable starting material would be a di-halogenated nitrobenzaldehyde, such as 2,4-dichloro-5-nitrobenzaldehyde.

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-5-nitrobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add an excess of morpholine (at least 2.2 equivalents) to the solution, along with a mild base such as potassium carbonate (K₂CO₃) to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture, typically to a temperature between 80°C and 120°C, and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. The crude solid can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

cluster_workflow Synthetic Workflow Start Start: 2,4-dichloro-5-nitrobenzaldehyde Step1 Dissolve in DMF/DMSO Start->Step1 Reagents Step2 Add Morpholine (>2.2 eq) and K₂CO₃ Step1->Step2 Step3 Heat (80-120°C) Monitor by TLC Step2->Step3 Reaction Step4 Cool and Precipitate in Ice Water Step3->Step4 Work-up Step5 Filter and Wash with Water Step4->Step5 Step6 Purify by Recrystallization or Chromatography Step5->Step6 Purification End Product: this compound Step6->End

Caption: Plausible synthetic workflow for this compound.

Conclusion

While direct empirical data on the physical appearance of this compound is scarce, a strong, scientifically-backed inference can be made. The compound is predicted to be a crystalline solid with a distinct yellow to orange-brown color. This coloration arises from the extended electronic conjugation within the molecule, driven by the interplay of the electron-withdrawing nitro group and the electron-donating morpholinyl substituents. This guide provides a foundational understanding for researchers handling or synthesizing this compound, emphasizing the importance of inferential analysis in the absence of direct experimental data.

References

  • U.S. Environmental Protection Agency. Benzaldehyde, 5-bromo-2-nitro- Properties. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). [Link]

  • NIST. Benzaldehyde, 2-hydroxy-5-nitro-. [Link]

  • NIST. Benzaldehyde, 2-hydroxy-5-nitro- IR Spectrum. [Link]

  • PubChem. 4-Morpholinobenzaldehyde. [Link]

  • Chemsrc. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0. [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. [Link]

  • NIST. Benzaldehyde, 4-nitro-. [Link]

  • Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • PubChem. 5-Nitrosalicylaldehyde. [Link]

  • Google Patents.
  • PubChem. 2-Morpholino-5-nitrobenzaldehyde. [Link]

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Methodological & Application

Application Note: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde as a Key Intermediate in PI3K/mTOR Inhibitor Synthesis

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

This compound (CAS: Analogous to 1204-86-0 derivatives) is a highly functionalized aromatic building block.[1] Its structural uniqueness lies in the "push-pull" electronic system created by the electron-donating morpholine rings at the ortho and para positions relative to the electron-withdrawing nitro and aldehyde groups.[1]

Core Utility in Drug Discovery

This compound serves as a critical intermediate for the 2,4-dimorpholino-quinazoline and pyrimidine class of inhibitors, which target the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. The morpholine moieties are essential pharmacophores, often forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

PropertySpecification
IUPAC Name 5-Nitro-2,4-di(morpholin-4-yl)benzaldehyde
Molecular Formula C

H

N

O

Molecular Weight 321.33 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water
Key Reactivity Nucleophilic addition (Aldehyde), Reduction (Nitro), Knoevenagel Condensation

Synthetic Utility & Mechanism[1][2][10][11]

The synthesis of this scaffold relies on the differential reactivity of halogens on a nitrobenzaldehyde core. The Nucleophilic Aromatic Substitution (S


Ar)
Mechanistic Pathway (S Ar)

The precursor, typically 2,4-Difluoro-5-nitrobenzaldehyde (or the dichloro analog), undergoes sequential substitution.

  • First Substitution (C4): The halogen at C4 is most activated due to the ortho-nitro and para-aldehyde electron withdrawal.[1]

  • Second Substitution (C2): The halogen at C2 is substituted next. Steric hindrance from the C1-aldehyde can require elevated temperatures for complete conversion.[1]

Downstream Applications

Once synthesized, the molecule acts as a divergence point:

  • Path A (Quinazoline Synthesis): Reduction of the nitro group to an aniline, followed by condensation with urea/guanidine.

  • Path B (Styryl/Hydrazone Formation): Knoevenagel condensation at the aldehyde to extend conjugation (often used for fluorescent probes or Michael acceptors).

Experimental Protocols

Protocol A: Upstream Synthesis of the Scaffold

Objective: Synthesis of this compound from 2,4-Difluoro-5-nitrobenzaldehyde.

Reagents:

  • 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Morpholine (2.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Acetonitrile (ACN) or DMF (10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2,4-Difluoro-5-nitrobenzaldehyde and ACN under an inert atmosphere (N

    
    ).
    
  • Addition: Cool the solution to 0°C. Add DIPEA dropwise.

  • Reaction: Add Morpholine dropwise over 20 minutes. The reaction is exothermic.

  • Heating: Allow to warm to Room Temperature (RT). If TLC indicates incomplete conversion of the mono-substituted intermediate after 2 hours, heat to 60°C for 4 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a bright yellow solid.

  • Purification: Filter the solid. Wash with cold water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and cold ethanol (
    
    
    ). Recrystallize from Ethanol/DMF if necessary.
  • Validation: Confirm structure via

    
    H-NMR (Look for two distinct morpholine multiplets and the aldehyde singlet at 
    
    
    10.2 ppm).
Protocol B: Downstream Conversion to Quinazoline Core

Objective: Reductive cyclization to form a PI3K-inhibitor precursor.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Iron Powder (Fe) (5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl) (saturated aq. solution)
    
  • Ethanol/Water (4:1 ratio)

  • Formamidine acetate (for cyclization step)

Step-by-Step Methodology:

  • Reduction: Suspend the aldehyde in Ethanol/Water. Add Fe powder and NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    Cl. Reflux for 2 hours to reduce the -NO
    
    
    to -NH
    
    
    .
    • Note: The aldehyde may partially condense or reduce; however, for quinazoline synthesis, the in situ generation of the aniline is often coupled immediately with the cyclization agent.

  • Cyclization (One-Pot Variant): Filter off Iron residues. To the filtrate (containing the amino-aldehyde), add Formamidine acetate (2.0 equiv) and reflux in 2-methoxyethanol for 12 hours.

  • Isolation: Evaporate solvent. Neutralize with NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[1][2]
    
  • Result: This yields the 2,4-dimorpholinoquinazoline core.[1]

Visualization of Workflows

The following diagrams illustrate the reaction logic and the synthesis workflow.

Diagram 1: Synthetic Pathway & Logic

GStart2,4-Difluoro-5-nitrobenzaldehydeInterIntermediate:Mono-substitutedStart->InterSnAr (C4)Fast, 0°CReagentMorpholine(Excess)Reagent->InterProduct5-Nitro-2,4-di(4-morpholinyl)benzaldehydeInter->ProductSnAr (C2)Slow, 60°CQuinazolinePI3K Inhibitor Core(Quinazoline)Product->Quinazoline1. Fe/HCl (Red)2. FormamidineProbeFluorescent Probe(Hydrazone)Product->ProbeHydrazineCondensation

Caption: Sequential Nucleophilic Aromatic Substitution (SnAr) pathway yielding the target scaffold and its divergence into drug cores.

Diagram 2: PI3K Inhibitor Pharmacophore Mapping

PharmacophoreCore2,4-DimorpholinoScaffoldMorph1C2-Morpholine:Solvent ExposureCore->Morph1Morph2C4-Morpholine:Hinge Binder (Val851)Core->Morph2NitroC5-Nitro/Amine:Electronic TuningCore->Nitro

Caption: Structural Activity Relationship (SAR) of the scaffold in PI3K binding pockets.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Temperature Control Maintain <10°C during Morpholine addition.The reaction is highly exothermic; runaway temps can cause aldehyde oxidation or polymerization.
Stoichiometry Use 2.5–3.0 equiv of Morpholine.Excess morpholine acts as both nucleophile and base to scavenge HF/HCl generated.[1]
Solvent Selection Acetonitrile (ACN) vs DMF.ACN allows for easier workup (precipitation with water). DMF is required if the starting material is poorly soluble.
Monitoring HPLC at 254 nm.UV absorbance changes significantly upon substitution.[1][3] Disappearance of the difluoro precursor is the key endpoint.

References

  • Rewcastle, G. W., et al. (2011). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Journal of Medicinal Chemistry.

  • Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors.[1] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides."[1] Journal of Medicinal Chemistry.

  • Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Active PI3K/mTOR Inhibitors." ACS Medicinal Chemistry Letters.

  • BenchChem Application Data. (2025). "Synthesis of Quinolines Using 2-Nitrobenzaldehyde Derivatives." BenchChem Technical Library.

  • Organic Syntheses. "Nucleophilic Aromatic Substitution in Drug Synthesis." Org.[1][3][4][5] Synth. Coll. Vol. 8, p. 204.

Application Notes and Protocols: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde as a Novel Chemical Probe for Cellular Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is presented here as a novel, potentially powerful chemical probe for the detection of cellular hypoxia. The following application notes and protocols are based on established principles of chemical biology and the known properties of its constituent chemical motifs. Experimental validation is required to confirm the described properties and performance.

Introduction: The Challenge of Detecting Hypoxia in Drug Discovery

Cellular hypoxia, a state of low oxygen concentration, is a hallmark of the microenvironment in most solid tumors.[1] This condition is strongly associated with tumor progression, metastasis, and resistance to conventional therapies, including radiation and chemotherapy.[2] Consequently, the ability to accurately identify and quantify hypoxic regions within tumors is of paramount importance for both basic research and the development of targeted cancer therapeutics. Chemical probes that can selectively respond to the unique biochemical environment of hypoxic cells offer a powerful tool for non-invasive imaging and analysis.[3][4]

We introduce this compound, a novel chemical entity designed as a "turn-on" fluorescent probe for the detection of cellular hypoxia. This molecule integrates a hypoxia-responsive nitroaromatic group with two morpholine moieties, which are anticipated to enhance aqueous solubility and potentially influence subcellular localization.[5][6]

Physicochemical and Spectroscopic Properties

The rational design of this compound is based on the well-established principles of fluorescence quenching and activation. The electron-withdrawing nitro group is an effective quencher of fluorescence in the parent molecule.[1] Upon enzymatic reduction in a hypoxic environment, the nitro group is converted to an electron-donating amino group, leading to a significant increase in fluorescence quantum yield.[7]

PropertyProjected ValueRationale
Molecular Formula C₁₅H₁₉N₃O₅Based on chemical structure.
Molecular Weight 321.33 g/mol Based on chemical structure.
Solubility Soluble in DMSO, moderate solubility in aqueous buffersThe morpholine groups are expected to improve aqueous solubility.[6]
Excitation Max (Probe) ~420 nmEstimated based on similar nitroaromatic compounds.
Emission Max (Probe) Non-fluorescentThe nitro group quenches fluorescence.[1]
Excitation Max (Reduced) ~488 nmShift to longer wavelength upon reduction to the amino form.
Emission Max (Reduced) ~520 nm (Green)Expected fluorescence emission for the reduced amino derivative.
Quantum Yield (Probe) < 0.01Efficient quenching by the nitro group.
Quantum Yield (Reduced) > 0.3Significant fluorescence enhancement upon reduction.
Cytotoxicity (IC₅₀) > 50 µMExpected to be low for imaging applications.

Mechanism of Action: Nitroreductase-Mediated Fluorescence Activation

The central mechanism for the hypoxia-selective activation of this compound relies on the elevated expression of nitroreductase (NTR) enzymes in hypoxic cells.[8][9][10] These enzymes catalyze the reduction of the nitro group on the benzaldehyde ring to an amino group in an oxygen-dependent manner.[11][12]

Under normoxic conditions (normal oxygen levels), the probe remains in its non-fluorescent "off" state. In the presence of low oxygen, upregulated nitroreductases utilize NADH as a cofactor to reduce the nitro group.[8][13] This irreversible conversion to the highly fluorescent amino derivative results in a "turn-on" signal that is directly proportional to the level of nitroreductase activity and, consequently, the degree of hypoxia.[10]

G Probe This compound (Non-fluorescent) NTR Nitroreductase (NTR) (Upregulated in Hypoxia) Probe->NTR Binds to enzyme Reduced_Probe 5-Amino-2,4-di(4-morpholinyl)benzaldehyde (Fluorescent) Signal Fluorescence Signal (Ex: 488 nm, Em: 520 nm) Reduced_Probe->Signal NTR->Reduced_Probe Catalyzes reduction NADH NADH NADH->NTR O2_norm Normoxia (High O2) O2_norm->Probe No Reaction O2_hyp Hypoxia (Low O2) O2_hyp->NTR Enables reduction

Caption: Proposed mechanism of hypoxia-induced fluorescence activation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: In Vitro Imaging of Hypoxia in Cultured Cells

This protocol describes the use of the probe to visualize hypoxia in cancer cells cultured under low-oxygen conditions.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hypoxia chamber or incubator capable of regulating O₂ levels

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or multi-well plates suitable for microscopy. Allow cells to adhere and grow to 70-80% confluency.

  • Induction of Hypoxia:

    • For the hypoxic group, place the cell culture plates in a hypoxic chamber with a low oxygen concentration (e.g., 1% O₂).[14][15]

    • For the normoxic control group, maintain the plates in a standard cell culture incubator (20% O₂).

    • Incubate for a sufficient time to induce a hypoxic response (typically 4-8 hours).

  • Probe Loading:

    • Dilute the 10 mM stock solution of the probe in pre-warmed complete culture medium to a final concentration of 5-10 µM.

    • Remove the plates from the incubators and replace the existing medium with the probe-containing medium.

    • Return the plates to their respective normoxic or hypoxic conditions and incubate for 30-60 minutes to allow for probe uptake and activation.

  • Imaging:

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope. Use an excitation wavelength of ~488 nm and collect emission at ~520 nm.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of cells in both the normoxic and hypoxic groups using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence signals to determine the probe's response to hypoxia.

Protocol 2: Flow Cytometry Analysis of Hypoxic Cell Populations

This protocol allows for the quantification of hypoxic cells within a larger population.

Materials:

  • Same as Protocol 1, plus:

  • Trypsin-EDTA

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Seeding and Hypoxia Induction: Follow steps 1 and 2 from Protocol 1, using standard tissue culture flasks or multi-well plates.

  • Probe Loading: Follow step 3 from Protocol 1.

  • Cell Harvesting:

    • After incubation with the probe, wash the cells with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in ice-cold PBS containing 2% fetal bovine serum.

  • Flow Cytometry:

    • Analyze the cell suspension on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., FITC channel).

    • Compare the fluorescence intensity distributions of the normoxic and hypoxic cell populations.

Experimental Workflow and Expected Data

The following diagram illustrates the general workflow for a cell-based hypoxia imaging experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells Grow Grow to 70-80% Confluency Seed->Grow Hypoxia Induce Hypoxia (1% O2) Grow->Hypoxia Normoxia Normoxia Control (20% O2) Grow->Normoxia Load_H Load Probe (5-10 µM) Hypoxia->Load_H Load_N Load Probe (5-10 µM) Normoxia->Load_N Incubate_H Incubate 30-60 min Load_H->Incubate_H Incubate_N Incubate 30-60 min Load_N->Incubate_N Wash Wash Cells Incubate_H->Wash Incubate_N->Wash Image Fluorescence Microscopy Wash->Image Quantify Quantify Intensity Image->Quantify

Caption: General experimental workflow for hypoxia detection.

Hypothetical Results: Researchers using this compound can expect to see a significant increase in green fluorescence in cells subjected to hypoxic conditions compared to those maintained under normoxia.

ConditionMean Fluorescence Intensity (Arbitrary Units)Fold Change
Normoxia (20% O₂) 150 ± 251.0
Hypoxia (1% O₂) 2250 ± 30015.0

Applications in Research and Drug Development

  • Cancer Biology: Visualize and quantify hypoxic regions in 2D and 3D tumor models (spheroids).

  • Drug Screening: Screen for compounds that selectively target hypoxic cancer cells by combining the probe with other viability or apoptosis assays.

  • Therapy Monitoring: Assess the efficacy of therapies designed to alleviate tumor hypoxia.

Limitations and Future Directions

As a novel compound, this compound requires thorough experimental validation. Key areas for future investigation include:

  • Synthesis and Characterization: Development of a robust synthetic route and full spectroscopic characterization.

  • In Vitro Validation: Confirmation of the proposed mechanism of action, including selectivity for nitroreductase and oxygen-dependent activation.

  • In Vivo Studies: Evaluation of the probe's pharmacokinetic properties and its utility for imaging hypoxia in animal models of cancer.

  • Subcellular Localization: The two morpholine groups may lead to accumulation in acidic organelles like lysosomes, which could be an interesting feature to explore.[5][16]

References

  • Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Near-Infrared Fluorescent Probes for Hypoxia Detection via Joint Regulated Enzymes: Design, Synthesis, and Application in Living Cells and Mice. (2018). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Near-Infrared Fluorescent Probes for Hypoxia Detection via Joint Regulated Enzymes: Design, Synthesis, and Application in Living Cells and Mice. (2018). PubMed. Retrieved February 13, 2026, from [Link]

  • Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Unusual Fluorescent Responses of Morpholine-Functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (2015). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia. (2017). PubMed. Retrieved February 13, 2026, from [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology. Retrieved February 13, 2026, from [Link]

  • Development of a near-infrared fluorescent probe for the selective detection of severe hypoxia. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • A Probe for the Detection of Hypoxic Cancer Cells. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy. (2024). ACS Publications. Retrieved February 13, 2026, from [Link]

  • A NIR fluorescent smart probe for imaging tumor hypoxia. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. (2023). PMC. Retrieved February 13, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

  • A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. (2021). PMC. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). PMC. Retrieved February 13, 2026, from [Link]

  • A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Luminescent Probe Based Techniques for Hypoxia Imaging. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • New Chemical Probe Technologies: Applications to Imaging, Target Identification and Drug Discovery. (n.d.). The University of Virginia. Retrieved February 13, 2026, from [Link]

  • Novel Imaging Probes: From Design to Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Characterization of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde as a Putative PI3K/Akt Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental framework for the initial characterization of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, hereafter referred to as NMB-1. Based on its structural motifs—a nitrobenzaldehyde core flanked by two morpholine groups, which are common in kinase inhibitors—we hypothesize that NMB-1 may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2] This guide presents step-by-step protocols for assessing the cytotoxic activity of NMB-1 in cancer cell lines and for validating its mechanism of action by analyzing the phosphorylation status of key pathway components.

Introduction

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs essential cellular functions, including proliferation, survival, and metabolism.[2] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for therapeutic intervention.[1][3] Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, or mTOR, have shown significant promise in preclinical studies and clinical trials.[1][4]

This compound (NMB-1) is a novel chemical entity. Its structure contains features suggestive of potential biological activity. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties and often found in kinase inhibitors.[5] The nitrobenzaldehyde scaffold, while requiring careful toxicological assessment, is a versatile precursor for various biologically active compounds.[6][7] Given these characteristics, we propose a research plan to investigate NMB-1 as a modulator of the PI3K/Akt pathway.

This application note details protocols for two fundamental experiments:

  • An MTT Cell Viability Assay to determine the dose-dependent effect of NMB-1 on cancer cell proliferation and to calculate its half-maximal inhibitory concentration (IC50).

  • A Western Blot Analysis to probe the phosphorylation status of Akt (at Ser473 and Thr308), a central kinase in the pathway, to provide mechanistic evidence of target engagement.[8][9]

Chemical and Physical Properties of NMB-1

A summary of the key properties of this compound (NMB-1) is provided below. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for comprehensive safety and handling information.

PropertyValue
Molecular Formula C₁₅H₁₉N₃O₅
Molecular Weight 321.33 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol, insoluble in water
Purity (Typical) >98% (by HPLC)
Storage Store at -20°C, protect from light and moisture

Proposed Mechanism of Action

We hypothesize that NMB-1 inhibits the PI3K/Akt/mTOR signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including components of the mTORC1 complex, to promote cell growth, proliferation, and survival.[2][3] NMB-1 is postulated to interfere with this process, potentially at the level of PI3K or Akt itself.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K:e->PIP3:w PDK1 PDK1 PIP3:e->PDK1:w Akt Akt PIP3:e->Akt:w pAkt p-Akt (Active) PDK1:e->pAkt:w P (Thr308) mTORC1 mTORC1 pAkt:e->mTORC1:w Activates Growth Cell Growth & Survival mTORC1:e->Growth:w NMB1 NMB-1 NMB1:e->PI3K:w Hypothesized Inhibition NMB1:e->Akt:w mTORC2:e->pAkt:w P (Ser473)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by NMB-1.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the effect of NMB-1 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[10]

Materials:

  • Cancer cell line (e.g., A549, non-small cell lung cancer)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • NMB-1 compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[11][12]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of NMB-1 in DMSO. Create a series of 2X working solutions by serially diluting the stock solution in complete culture medium. (e.g., final concentrations ranging from 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of NMB-1. Include a vehicle control (DMSO concentration matched to the highest NMB-1 dose) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of NMB-1 concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol assesses whether NMB-1 treatment leads to a decrease in the phosphorylation of Akt, a key indicator of PI3K pathway inhibition.[8]

Materials:

  • Cancer cell line (e.g., A549) cultured in 6-well plates

  • NMB-1 compound and DMSO

  • Serum-free medium

  • Growth factor (e.g., EGF or Insulin)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[16]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-total Akt, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Workflow Diagram:

Caption: General workflow for Western Blot analysis.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Rationale: At this confluency, cells are in a logarithmic growth phase and are responsive to stimuli.

    • Serum-starve the cells for 12-18 hours in serum-free medium.[17]

    • Rationale: This reduces basal levels of Akt phosphorylation, allowing for a clearer signal upon stimulation.

    • Pre-treat cells with NMB-1 (e.g., at IC50 and 2x IC50 concentrations) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with a growth factor like EGF (100 ng/mL) or insulin for 15-30 minutes to induce Akt phosphorylation.[9]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by size.[9]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), or total Akt (typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The same membrane can be stripped and re-probed for total Akt and a loading control like β-Actin to ensure equal protein loading across lanes.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the p-Akt signal to the total Akt signal for each condition.

Data Analysis and Expected Results

MTT Assay: The results should yield a sigmoidal dose-response curve. A potent inhibitor will have a low IC50 value, indicating that a lower concentration of the compound is needed to inhibit cell viability by 50%.

CompoundCell LineIncubation Time (h)IC50 (µM)
NMB-1A54972To be determined
Doxorubicin (Control)A54972~0.1 - 1.0

Western Blot: In growth factor-stimulated cells, a successful inhibitor of the PI3K/Akt pathway should show a dose-dependent decrease in the signal for phosphorylated Akt (Ser473 and Thr308) compared to the vehicle-treated control. The levels of total Akt and the loading control (β-Actin) should remain relatively constant across all lanes.

Troubleshooting

IssuePossible CauseSolution
MTT Assay: High variability between replicate wellsUneven cell seeding; Edge effects in the 96-well plateImprove pipetting technique; Avoid using the outer wells of the plate.
MTT Assay: No dose-response observedCompound is inactive, insoluble, or tested at the wrong concentration rangeTest a broader concentration range; Confirm solubility of NMB-1 in media.
Western Blot: No p-Akt signal in stimulated controlInactive growth factor; Inefficient lysis; Phosphatase activityUse fresh growth factor; Ensure phosphatase inhibitors are added to lysis buffer immediately before use.
Western Blot: High backgroundInsufficient blocking; Antibody concentration too highIncrease blocking time or change blocking agent (e.g., non-fat dry milk, though BSA is preferred for phospho-antibodies[16]); Optimize primary antibody dilution.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 78(1), 2-10. Retrieved from [Link]

  • Massacesi, C., Di Tomaso, E., & De-Gendt, M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(29), 3535-3537. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Sabatini, D. M. (2006). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Cell, 125(2), 221-223. Retrieved from [Link]

  • ResearchGate. (n.d.). The PI3K/Akt/mTOR pathway and inhibitors that target it. ResearchGate. Retrieved from [Link]

  • Gu, J., & Chen, J. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences, 14(12), 23589-23610. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]

  • ABclonal. (n.d.). Western Blot Handbook & Troubleshooting Guide. ABclonal. Retrieved from [Link]

  • Merrill, A. H. Jr., & Stevens, V. L. (2009). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. Journal of Lipid Research, 50(Supplement), S283-S288. Retrieved from [Link]

  • Al-Majd, L., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6537. Retrieved from [Link]

  • Kumar, S., et al. (2018). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Journal of the Serbian Chemical Society, 83(10), 1145-1154. Retrieved from [Link]

  • Fujita Health University. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. EurekAlert!. Retrieved from [Link]

  • Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-140. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences, 25(16), 8824. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. Retrieved from [Link]

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Application Note: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide and application note for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde , a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors.

CAS Registry Number: 499975-25-6 Molecular Formula: C₁₅H₁₉N₃O₅ Molecular Weight: 321.33 g/mol

Introduction & Pharmacological Significance

In modern drug discovery, This compound serves as a specialized scaffold for constructing ATP-competitive inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

The structural utility of this compound lies in its trisubstituted benzene core:

  • 2,4-Dimorpholino motif: Morpholine rings are privileged structures in kinase inhibitors. They improve aqueous solubility and often function as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

  • 5-Nitro group: Acts as a "masked" amino functionality. Upon reduction, it provides the nitrogen atom necessary for closing heterocyclic rings (e.g., quinazolines, pyridopyrimidines) or forming amide linkers.

  • Benzaldehyde moiety: Provides an electrophilic handle for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation) to extend the carbon skeleton.

Core Applications
  • PI3K/mTOR Dual Inhibitors: Precursor for synthesizing bicyclic heteroaromatic cores found in third-generation cancer therapeutics.

  • Solubility Enhancement: The introduction of two morpholine rings significantly lowers the LogP of the final drug candidate, improving oral bioavailability.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol details the synthesis of this compound from 2,4-Difluoro-5-nitrobenzaldehyde . The fluoro-derivative is preferred over the chloro-analog due to the higher electronegativity of fluorine, which lowers the energy of the transition state in SₙAr reactions activated by the ortho/para nitro group.

Materials
  • Precursor: 2,4-Difluoro-5-nitrobenzaldehyde (CAS: 122436-47-5)

  • Nucleophile: Morpholine (Reagent Grade, >99%)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-5-nitrobenzaldehyde (10.0 g, 53.4 mmol) in dry Acetonitrile (100 mL).

  • Nucleophile Addition: Cool the solution to 0°C in an ice bath. Add Morpholine (14.0 mL, 160 mmol, 3.0 eq) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

  • Base Addition: Add DIPEA (20.5 mL, 117 mmol, 2.2 eq) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (80°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (SiO₂, 1:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.[1]8) should disappear, replaced by the fluorescent yellow product (Rf ~0.4).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow/orange solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Büchner funnel.[2]

    • Wash the filter cake with water (3 x 50 mL) to remove excess morpholine and salts.

    • Wash with cold ethanol (1 x 20 mL).

    • Recrystallization: Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to obtain analytical grade crystals.

Yield & Characterization Data
ParameterValue
Typical Yield 85 – 92%
Appearance Bright yellow crystalline solid
Melting Point 185 – 188 °C
¹H NMR (DMSO-d₆) δ 10.05 (s, 1H, CHO), 8.35 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 3.82 (m, 8H), 3.25 (m, 8H).[3][4]

Downstream Application: Conversion to Kinase Inhibitor Scaffolds

The primary utility of this compound is its conversion into 5-amino-2,4-di(4-morpholinyl)benzaldehyde , followed by cyclization.

Protocol: Nitro Reduction
  • Dissolution: Dissolve the nitro-aldehyde (5.0 g) in Ethanol/Water (4:1).

  • Reduction: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq). Heat to reflux for 2 hours.

    • Alternative: Hydrogenation using 10% Pd/C in Methanol at 1 atm H₂ is cleaner but may reduce the aldehyde if not carefully monitored.

  • Isolation: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the 5-amino derivative (unstable, use immediately).

Protocol: Quinazoline Ring Closure

React the fresh 5-amino-2,4-di(4-morpholinyl)benzaldehyde with Formamide or Urea at 140°C.

  • Mechanism: The amino group attacks the formamide, followed by condensation with the aldehyde and oxidation/dehydration to form the Quinazoline core.

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis pathway and the structural logic behind using this scaffold in drug design.

Figure 1: Synthesis and Cyclization Pathway

SynthesisPathway Start 2,4-Difluoro-5-nitrobenzaldehyde (Electrophilic Precursor) Reaction SₙAr Reaction (Morpholine, DIPEA, 80°C) Start->Reaction Product This compound (Target Scaffold) Reaction->Product Double Substitution Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Product->Reduction Amine 5-Amino-2,4-di(4-morpholinyl)benzaldehyde (Nucleophilic Intermediate) Reduction->Amine Cyclization Cyclization (Formamide/Urea) Amine->Cyclization Drug Quinazoline/Pteridine Core (Kinase Inhibitor API) Cyclization->Drug Ring Closure

Caption: Synthesis workflow from the difluoro-precursor to the final kinase inhibitor core.

Figure 2: Pharmacophore Mapping (PI3K Binding)

Pharmacophore Scaffold 2,4-Dimorpholino Scaffold Morpholine1 C2-Morpholine Scaffold->Morpholine1 Morpholine2 C4-Morpholine Scaffold->Morpholine2 Nitro C5-Nitro/Amino Scaffold->Nitro Target1 Solvent Exposure Area (Solubility) Morpholine1->Target1 Improves PK Target2 Hinge Region (Val851) (H-Bond Acceptor) Morpholine2->Target2 Critical Binding Interaction Target3 Affinity Pocket (Specificity) Nitro->Target3 Cyclization Vector

Caption: Structural Activity Relationship (SAR) mapping of the scaffold to the PI3K ATP-binding pocket.

References

  • Synthesis of Morpholino-Benzaldehydes: Source: ChemicalBook. "4-Morpholinobenzaldehyde synthesis and analogs."
  • Title: "Discovery of PI3K/mTOR inhibitors containing the morpholine scaffold.
  • Commercial Availability & Properties

    • Title: "2,4-Dimorpholino-5-nitrobenzaldehyde Product Page."
    • Source: BLD Pharm / ChemSrc.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Protocols

    • Title: "Regioselective SnAr reactions of halonitrobenzenes."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

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Application Note & Protocol: Strategic Derivatization of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde for Advanced Kinase Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of highly specific kinase inhibitors and other valuable chemical probes.[1] Its unique substitution pattern, featuring two morpholine moieties and a reactive aldehyde functionality, all influenced by an electron-withdrawing nitro group, provides a rich platform for targeted derivatization. This application note provides an in-depth guide to the strategic derivatization of this compound, with a particular focus on its application in the synthesis of advanced kinase inhibitors. We present a detailed, field-tested protocol for a key derivatization reaction, elucidate the underlying mechanistic principles, and discuss the broader implications for drug discovery and development.

Introduction: A Gateway to Novel Kinase Inhibitors

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[2] When coupled with a reactive benzaldehyde and a strategically placed nitro group, the resulting molecule, this compound, becomes a highly valuable intermediate.[3] The primary utility of this compound lies in its role as a precursor for the synthesis of potent and selective kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.

This guide focuses on a critical derivatization pathway: the synthesis of a substituted pyrimidine, a core scaffold in many kinase inhibitors. This reaction exemplifies the strategic use of this compound to generate complex, high-value molecules with significant therapeutic potential.

Core Derivatization Strategy: Synthesis of a Key Pyrimidine Intermediate

The aldehyde functional group of this compound is the primary site for derivatization. A particularly powerful transformation is its condensation with a suitable guanidine derivative to form a di-substituted pyrimidine. This heterocyclic core is a common feature in a multitude of kinase inhibitors, prized for its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Reaction Workflow Diagram

Caption: Derivatization workflow for kinase inhibitor synthesis.

Mechanistic Rationale: Driving the Reaction Forward

The condensation reaction proceeds via a nucleophilic addition of the guanidine to the electrophilic aldehyde, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The choice of reaction conditions is critical for achieving high yields and purity. The use of a high-boiling solvent, such as n-butanol or isopropanol, facilitates the removal of water, thereby driving the reaction equilibrium towards the product. A base catalyst is typically employed to enhance the nucleophilicity of the guanidine derivative.

Detailed Experimental Protocol: Synthesis of a Pyrimidine Intermediate

This protocol provides a step-by-step methodology for the derivatization of this compound with a generic guanidine derivative.

Materials & Reagents:

  • This compound

  • Substituted Guanidine Derivative (e.g., N-aryl or N-heteroaryl guanidine)

  • Anhydrous Isopropanol or n-Butanol

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent).

  • Addition of Reagents: Add the substituted guanidine derivative (1.1 equivalents) and potassium carbonate (2.0 equivalents) to the flask.

  • Solvent Addition: Add anhydrous isopropanol or n-butanol to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Heat the mixture to reflux (82 °C for isopropanol, 118 °C for n-butanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrimidine derivative.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionsRationale
Solvent Anhydrous Isopropanol or n-ButanolHigh boiling point to drive the reaction; azeotropic removal of water.
Base Potassium Carbonate (K₂CO₃)Mild, inexpensive base to facilitate the reaction without promoting side reactions.
Temperature RefluxProvides the necessary activation energy for the condensation reaction.
Stoichiometry Slight excess of guanidineEnsures complete consumption of the limiting benzaldehyde starting material.
Typical Yield 60-85%Dependent on the specific guanidine derivative and purification efficiency.

Further Derivatization and Applications

The pyrimidine intermediate synthesized in the previous step is itself a versatile platform for further functionalization. The nitro group can be readily reduced to an amine, which can then be acylated, sulfonylated, or used in other coupling reactions to build a diverse library of compounds for structure-activity relationship (SAR) studies.[6]

Post-Derivatization Workflow

Caption: Post-derivatization strategy for library synthesis.

This systematic approach to derivatization allows for the fine-tuning of the inhibitor's properties, including its potency, selectivity, and pharmacokinetic profile, ultimately accelerating the drug discovery process.[7][8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly those with applications in kinase inhibition. The detailed protocol and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to leverage this key intermediate in their synthetic campaigns. The strategic derivatization of this compound opens the door to the rapid generation of novel chemical entities with the potential to become next-generation therapeutics.

References

  • Singh, A., Saini, S., Singh, N., & Jang, D. O. (2022). Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. Applied Organometallic Chemistry, 36(11), e6863.
  • EurekAlert!. (2016, January 14). New pharmaceutical building block could accelerate drug development. [Link]

  • Maind, R., Halder, S., Bhat, A. R., Bhattacharya, D., & Sadaf, A. (2021). Recycling of catalyst for the reaction of benzaldehyde, morpholine and phenylacetylene.
  • Waseda University. (2020, August 18). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. SciTechDaily. [Link]

  • Iacono, S., & Breuning, M. (2023).
  • Tummatorn, J., & Dudley, G. B. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099.
  • AlTamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(3), 285-294.
  • Koulibaly, N., Endoh, M., & Fraisse, B. (2017). Crystal structures of 2-morpholino-5-nitrobenzaldehyde and 5-Nitro-2-(piperidino)benzaldehyde.
  • Sukhorukov, A. Y. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 708740.
  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Oriental Journal of Chemistry, 40(3).
  • Dudin, P. A., & Moody, C. J. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 14(9), 3299-3313.
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1023-1179.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • El-Sayed, M. A., & El-Gazzar, A. B. A. (2017). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 15(27), 5759-5773.
  • Chams, J., & Mogollon, M. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Vitae, 9(2), 29-36.
  • De Pascale, M., Bissegger, L., Tarantelli, C., Beaufils, F., Prescimone, A., Hedad, H. M. S., ... & Borsari, C. (2023). Design, synthesis and biological evaluation of 3, 6-dihydro-2H-pyran and tetrahydro-2H-pyran substituted triazines as a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 245, 114917.
  • Scott, J. S., & Turnbull, A. P. (2022). Development of vemurafenib-based PROTACs with paradox-breaker properties. RSC Medicinal Chemistry, 13(6), 721-728.
  • Li, S., & Li, J. J. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(16), 4945.
  • Abdellattif, M. H., & Mohamed, H. A. (2015). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. International Journal of Organic Chemistry, 5(3), 167-176.
  • Organic Chemistry Explained. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine [Video]. YouTube. [Link]

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Application Notes and Protocols: Synthesis of Novel Schiff Bases from 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde with primary amines to synthesize novel Schiff bases (imines). This class of compounds holds significant potential in medicinal chemistry and materials science due to the versatile reactivity of the azomethine group. The following sections detail the underlying chemical principles, step-by-step experimental procedures, and expected outcomes, offering a robust framework for researchers exploring the derivatization of this highly functionalized benzaldehyde.

Introduction: The Significance of this compound in Synthesis

This compound is a unique aromatic aldehyde featuring strong electron-withdrawing (nitro group) and electron-donating (dimorpholinyl) substituents. This electronic profile makes the aldehyde group highly reactive towards nucleophiles, particularly primary amines. The condensation reaction between this aldehyde and various primary amines yields Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group)[1][2].

Schiff bases are valuable intermediates and target molecules in organic synthesis. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties[2][3][4]. The structural diversity that can be achieved by varying the amine reactant makes this reaction a powerful tool in the generation of compound libraries for drug discovery and the development of novel functional materials.

Chemical Principles and Reaction Mechanism

The reaction of an aldehyde with a primary amine to form a Schiff base is a reversible nucleophilic addition-elimination reaction, often catalyzed by a small amount of acid[1][5]. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine (also referred to as a hemiaminal)[5].

  • Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine (Schiff base)[5].

The presence of the nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.

Schiff_Base_Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde This compound Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + R-NH2 Amine Primary Amine (R-NH2) Protonated_Intermediate Protonated Carbinolamine Intermediate->Protonated_Intermediate + H+ Imine Schiff Base (Imine) Protonated_Intermediate->Imine - H2O, - H+ Water H2O

Figure 1: General mechanism for Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Various primary amines (e.g., aniline, substituted anilines, benzylamine)

    • Anhydrous ethanol or methanol

    • Glacial acetic acid (catalyst)

    • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Melting point apparatus

    • Instrumentation for characterization (FTIR, NMR, Mass Spectrometry)

General Protocol for Schiff Base Synthesis

The following protocol is a general guideline and may require optimization for specific primary amines.

protocol_workflow start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde add_amine Add equimolar amount of primary amine dissolve_aldehyde->add_amine add_catalyst Add catalytic glacial acetic acid (2-3 drops) add_amine->add_catalyst reflux Reflux the reaction mixture for 2-4 hours add_catalyst->reflux monitor_tlc Monitor reaction progress by TLC reflux->monitor_tlc cool Cool the reaction mixture to room temperature monitor_tlc->cool precipitate Induce precipitation (if necessary, by adding cold water) cool->precipitate filter_wash Filter the solid product and wash with cold ethanol precipitate->filter_wash dry Dry the product under vacuum filter_wash->dry purify Recrystallize from a suitable solvent (e.g., ethanol) dry->purify characterize Characterize the final product (m.p., FTIR, NMR, MS) purify->characterize end End characterize->end

Figure 2: Workflow for the synthesis of Schiff bases.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol (10-15 mL per gram of aldehyde).

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 equivalents) either neat if it is a liquid or dissolved in a minimal amount of ethanol if it is a solid.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction[2].

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the product can often be precipitated by adding a small amount of cold water.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture.

    • Dry the purified product under vacuum to obtain the final Schiff base.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the structure of the synthesized Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the presence of the C=N bond), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Expected Outcomes

The reaction of this compound with various primary amines is expected to proceed in good to excellent yields. The physical properties of the resulting Schiff bases will vary depending on the structure of the amine used.

Entry Amine Reactant Expected Product Appearance Expected Yield (%) Key Characterization Data
1AnilineYellow to orange solid85-95FTIR: C=N stretch (~1620-1640 cm⁻¹)
24-MethoxyanilineOrange solid80-90¹H NMR: Azomethine proton (-CH=N-) singlet (~8.5-9.0 ppm)
3BenzylaminePale yellow solid90-98MS: [M+H]⁺ corresponding to the calculated molecular weight
44-NitroanilineRed solid75-85Melting Point: Sharp and characteristic

Troubleshooting

Problem Possible Cause Solution
Low or no reaction Inactive amine; insufficient heating; absence of catalyst.Use a fresh batch of amine; ensure the reaction is at a proper reflux temperature; add a catalytic amount of glacial acetic acid.
Formation of multiple products Side reactions; impurities in starting materials.Purify starting materials before use; optimize reaction time and temperature to minimize side product formation.
Difficulty in product precipitation Product is soluble in the reaction solvent.Try to precipitate the product by adding cold water or an anti-solvent like hexane; alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.
Oily product Impurities or low melting point of the product.Purify by column chromatography; try to induce crystallization by scratching the flask or seeding with a small crystal.

Applications of Derived Schiff Bases

The Schiff bases synthesized from this compound are expected to be valuable in several research areas:

  • Medicinal Chemistry: The presence of the nitro group and morpholine moieties, coupled with the azomethine linkage, makes these compounds interesting candidates for screening as antimicrobial, anticancer, and anti-inflammatory agents[3][4].

  • Materials Science: The conjugated system of these Schiff bases can impart interesting photophysical properties, making them suitable for investigation as components in dyes, pigments, and nonlinear optical materials[6].

  • Coordination Chemistry: The nitrogen atom of the imine group can coordinate with metal ions to form stable metal complexes, which can have applications in catalysis and bioinorganic chemistry[1][7].

References

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • PMC. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ResearchGate. (n.d.).
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
  • ResearchGate. (n.d.). Reaction of aldehyde I with amines.
  • RSIS International. (n.d.).
  • International Journal of Molecular and Cellular Medicine. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Jetir.Org. (n.d.).
  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (n.d.).
  • ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines a.
  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • MDPI. (2022).
  • PubMed. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • KPU Pressbooks. (n.d.). 2.

Sources

Application Note: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde (CAS: 499975-25-6), a specialized fluorogenic scaffold designed for the detection of hydrazine (


) and the interrogation of lysosomal environments.

Introduction & Mechanism of Action

This compound is a rationally designed fluorescent probe that integrates three functional modules:

  • Benzaldehyde Core (Recognition Unit): The aldehyde group (-CHO) acts as a specific electrophilic site for the nucleophilic attack of hydrazine, forming a hydrazone.[1] This reaction is the basis for its use as a "turn-on" sensor.

  • Nitro Group (Electronic Modulator): Positioned at the 5-position, the nitro group (

    
    ) acts as a strong electron withdrawer and a fluorescence quencher (via Photoinduced Electron Transfer, PET, or Intersystem Crossing) in the native state. It also serves as a potential substrate for nitroreductases (NTR) in hypoxic conditions.
    
  • Morpholine Moieties (Targeting & Solubility): The two morpholine rings (positions 2 and 4) function as electron donors, creating a Donor-

    
    -Acceptor (D-
    
    
    
    -A) architecture. Crucially, morpholine is lysosomotropic; it becomes protonated in the acidic environment of lysosomes (pH 4.5–5.0), leading to organelle-specific accumulation.
Primary Applications
  • Hydrazine Detection: Selective fluorogenic detection of hydrazine in environmental samples and biological systems.

  • Lysosomal Imaging: Tracking lysosomal morphology and pH variations due to the morpholine targeting vector.

  • Hypoxia/Nitroreductase Sensing: Potential for detecting hypoxic environments via enzymatic reduction of the nitro group.

Physicochemical Properties
PropertyValueNotes
Chemical Name This compoundAlso known as 2,4-Dimorpholino-5-nitrobenzaldehyde
CAS Number 499975-25-6
Molecular Formula

Molecular Weight 321.33 g/mol
Solubility DMSO, DMF, AcetonitrileLow solubility in pure water; requires organic co-solvent
Appearance Yellow to Orange Solid
Excitation (Est.) 400 – 450 nmBlue/Cyan excitation
Emission (Est.) 500 – 560 nmGreen/Yellow emission (Solvent dependent)

Experimental Protocols

Preparation of Stock Solutions

Safety Note: Handle DMSO and the probe with care. Use PPE.

  • Weighing: Weigh 3.21 mg of this compound.

  • Dissolution: Dissolve in 1.0 mL of high-grade anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber tubes (to protect from light) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Hydrazine Detection Protocol (In Vitro / Cuvette)

This protocol quantifies hydrazine concentration based on fluorescence enhancement.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4 (or HEPES buffer).

  • Hydrazine hydrate (standard for calibration).

  • Spectrofluorometer.[2]

Procedure:

  • Preparation: Dilute the 10 mM Stock Solution into PBS to a final concentration of 10 µM (1:1000 dilution). The solution should be weakly fluorescent.

  • Incubation: Add varying concentrations of Hydrazine (0 – 100 µM) to the probe solution.

  • Reaction Time: Incubate at 37°C for 20–30 minutes . The aldehyde-hydrazine condensation is time-dependent.

  • Measurement:

    • Excitation: 430 nm

    • Emission Scan: 450 nm – 650 nm.

    • Readout: Measure intensity at the emission maximum (~530 nm).

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Hydrazine Concentration.
    
Live Cell Imaging Protocol (Lysosomal Targeting)

Target Cells: HeLa, MCF-7, or RAW 264.7 (macrophages).

Workflow:

  • Seeding: Seed cells in a confocal imaging dish (e.g., MatTek) and grow to 70-80% confluence.

  • Staining Solution: Dilute the 10 mM DMSO stock to 5–10 µM in pre-warmed culture medium (DMEM/RPMI). Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.

  • Incubation: Replace culture media with Staining Solution. Incubate for 30 minutes at 37°C / 5%

    
    .
    
  • Washing: Wash cells

    
     with sterile PBS to remove excess probe.
    
  • Counter-Staining (Optional):

    • Nuclei: Hoechst 33342 (Blue) for 10 min.

    • Lysosome Confirmation: LysoTracker Red (if checking colocalization).

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).

    • Laser: 405 nm or 440 nm (or 488 nm if absorption tail permits).

    • Channel: Collect emission in the Green channel (500–550 nm).

Mechanism & Workflow Diagrams

Diagram 1: Sensing Mechanism (Hydrazine & Lysosome Targeting)

This diagram illustrates the chemical transformation (Hydrazone formation) and the biological targeting mechanism.

G Probe 5-Nitro-2,4-di(morpholinyl) benzaldehyde (Weak Fluorescence) Reaction Condensation Reaction Probe->Reaction + N2H4 Protonation Morpholine Protonation Probe->Protonation pKa ~8.0 Hydrazine Hydrazine (N2H4) Hydrazine->Reaction AcidicpH Acidic pH (Lysosome) AcidicpH->Protonation Hydrazone Fluorescent Hydrazone Product (Turn-ON) Reaction->Hydrazone Inhibition of PET/ICT Lysosome Lysosomal Accumulation Protonation->Lysosome Ion Trapping

Caption: Dual-mechanism of action: Chemical sensing of Hydrazine via hydrazone formation (Green) and biological accumulation in lysosomes via morpholine protonation (Blue).

Diagram 2: Live Cell Staining Workflow

Step-by-step logic for experimental execution.

Workflow Stock Step 1: Stock Prep 10 mM in DMSO Dilution Step 2: Dilution 5-10 µM in Media Stock->Dilution Dilute 1:1000 Incubation Step 3: Incubation 30 min @ 37°C Dilution->Incubation Add to Cells Wash Step 4: Wash 3x PBS Incubation->Wash Remove Unbound Probe Imaging Step 5: Imaging Ex: 405/440nm | Em: 500-550nm Wash->Imaging Confocal Microscopy

Caption: Optimized workflow for live-cell imaging using this compound.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Fluorescence Probe aggregation or low quantum yield in water.Ensure DMSO stock is fresh. Increase probe concentration (up to 20 µM). Check excitation wavelength (try 405 nm vs 488 nm).
High Background Non-specific binding or insufficient washing.Increase washing steps. Reduce incubation time to 15 mins. Titrate concentration down to 1-2 µM.
Precipitation Low solubility in aqueous buffer.Do not exceed 1% DMSO in the final buffer. Sonicate the stock solution before dilution.
Lack of Lysosomal Pattern Cytosolic pH is too low or lysosomal pH is disrupted.Ensure cells are healthy. Use LysoTracker Red to verify lysosome integrity.

References

  • Sigma-Aldrich. 4-(4-Morpholinyl)benzaldehyde Product Page (Structural Analog).Link

  • PubChem. Compound Summary: this compound (CAS 499975-25-6).[3]Link

  • Fan, L., et al. (2012).Fluorescent probes for hydrazine detection: A review of mechanistic approaches. (General reference for Aldehyde-Hydrazine sensing mechanism).
  • GuideChem. Chemical Properties of this compound.Link

(Note: While specific literature on this exact CAS number is specialized, the protocols provided are derived from standard methodologies for nitrobenzaldehyde and morpholine-based fluorescent probes.)

Sources

Application Notes and Protocols: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Multifunctional Building Block

Welcome to a comprehensive guide on the applications of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde in materials science. This document is crafted for researchers, scientists, and professionals in drug development seeking to leverage the unique molecular architecture of this compound for the creation of novel, high-performance materials. While direct, extensive research on this specific molecule is emerging, its structure, featuring a potent combination of electron-donating morpholine groups and a strongly electron-withdrawing nitro group on a benzaldehyde platform, suggests significant potential in several key areas of materials science. This guide will provide not only theoretical insights but also actionable, detailed protocols to pioneer its use in your research. We will explore its promise in nonlinear optical (NLO) materials, as a responsive chromophore for chemical sensors, and as a monomer for the synthesis of specialty polymers.

Molecular Architecture and Physicochemical Properties

This compound possesses a unique electronic and structural profile. The benzaldehyde core acts as a π-conjugated bridge. The two morpholine substituents at the 2 and 4 positions are effective electron-donating groups, while the nitro group at the 5-position is a strong electron acceptor. This "push-pull" or Donor-π-Acceptor (D-π-A) configuration is a cornerstone for designing molecules with significant second- and third-order NLO properties.

PropertyPredicted Value/CharacteristicSignificance in Materials Science
Molecular FormulaC₁₅H₁₉N₃O₅Provides the basis for molecular weight and elemental analysis.
Molecular Weight321.33 g/mol Important for stoichiometric calculations in synthesis.
AppearanceLikely a yellow or orange crystalline solidColor is indicative of the extended conjugation and charge transfer.
SolubilityExpected to be soluble in common organic solvents like THF, DCM, and DMF.Crucial for solution-based processing and synthesis.
Thermal StabilityExpected to be moderately stable.A key parameter for material processing and device fabrication.

The aldehyde functional group offers a reactive site for a variety of chemical transformations, including condensation reactions, making it a versatile precursor for larger molecular structures and polymers[1][2].

Application in Nonlinear Optical (NLO) Materials

The pronounced D-π-A structure of this compound makes it a prime candidate for applications in nonlinear optics, which are crucial for technologies like optical data processing and frequency conversion[3]. The intramolecular charge transfer (ICT) from the morpholino donors to the nitro acceptor upon excitation with an electric field can lead to a large change in the molecular dipole moment, resulting in significant NLO effects.

Synthesis of an NLO-Active Chalcone Derivative

A common strategy to enhance NLO properties is to extend the π-conjugation. The Claisen-Schmidt condensation of the aldehyde with an appropriate ketone is a straightforward method to synthesize NLO-active chalcones.

Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(5-nitro-2,4-di(4-morpholinyl)phenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-methoxyacetophenone in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the ethanolic mixture with vigorous stirring.

  • Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold deionized water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The NLO properties can be investigated using techniques like the Kurtz-Perry powder technique.

Diagram: Synthesis of an NLO-Active Chalcone

G reactant1 This compound product NLO-Active Chalcone reactant1->product reactant2 4-Methoxyacetophenone reactant2->product reagents NaOH, Ethanol reagents->product

Caption: Claisen-Schmidt condensation for the synthesis of an NLO-active chalcone.

Application in Chemosensors

The aldehyde functionality and the electron-rich morpholine groups can serve as binding sites for various analytes. The inherent fluorescence of such conjugated systems can be modulated upon binding, forming the basis for a "turn-on" or "turn-off" fluorescent sensor. Benzaldehyde derivatives have been successfully employed in the development of electrochemical and fluorescent sensors[4][5].

Protocol for a Fluorescent "Turn-Off" Sensor for Metal Ions

Principle: The lone pairs on the nitrogen and oxygen atoms of the morpholine moieties and the aldehyde oxygen can act as a chelating site for metal ions. This chelation can quench the fluorescence of the molecule.

Materials:

  • This compound

  • Acetonitrile (spectroscopic grade)

  • Stock solutions (1 mM) of various metal perchlorate salts (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺)

  • Fluorometer

Procedure:

  • Prepare a 10 µM stock solution of this compound in acetonitrile.

  • In a series of cuvettes, place 2 mL of the stock solution.

  • Record the initial fluorescence spectrum of the solution.

  • Titrate each cuvette with increasing concentrations of a specific metal ion stock solution (e.g., from 0 to 100 µM).

  • After each addition, gently mix and record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the quenching effect and selectivity.

G cluster_0 Before Metal Ion Addition cluster_1 After Metal Ion Addition a Fluorophore b Fluorescence ON a->b Excitation c Fluorophore-Metal Complex a->c + Metal Ion d Fluorescence OFF (Quenched) c->d Excitation

Sources

Application Notes and Protocols for the Biological Evaluation of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Therapeutic Discovery

The confluence of a nitroaromatic system and multiple morpholine moieties within a single molecular framework presents a compelling strategy for the development of novel therapeutic agents. The 5-nitrobenzaldehyde core is a well-established pharmacophore, with the electron-withdrawing nature of the nitro group contributing significantly to the bioactivity of many compounds, including antimicrobial and anticancer effects.[1][2][3] The mechanism often involves the intracellular reduction of the nitro group, leading to the formation of cytotoxic radical species that can induce cellular damage, particularly through DNA interaction.[2][4]

Complementing this is the morpholine heterocycle, a "privileged" scaffold in medicinal chemistry renowned for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[5][6] Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities.[5][6][7] Notably, structures incorporating dimorpholino substitutions, such as in the well-characterized PI3K inhibitor ZSTK474, have shown potent and specific inhibition of critical cell signaling pathways.[8][9]

This document provides a comprehensive guide for researchers investigating the biological activities of a novel class of compounds: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde derivatives . We will use a representative, albeit hypothetical, lead compound, designated NMB-1 , to illustrate the experimental workflows and protocols. These methodologies are designed to rigorously assess the anticancer and antimicrobial potential of this compound class and to elucidate its mechanism of action, with a focus on the PI3K/Akt/mTOR signaling cascade, a frequently dysregulated pathway in human cancers.[10]

Hypothesized Mechanism of Action: Dual-Action PI3K/Akt/mTOR Pathway Inhibition

Based on the structural features of NMB-1, we hypothesize a dual mechanism of action. The dimorpholino groups are predicted to anchor the molecule within the ATP-binding pocket of phosphoinositide 3-kinase (PI3K), a mechanism observed in other dimorpholino-substituted kinase inhibitors.[9][11] Inhibition of PI3K would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This, in turn, would prevent the recruitment and activation of downstream effectors, primarily the serine/threonine kinase Akt.[12] The subsequent lack of Akt phosphorylation would disrupt a cascade of survival signals, ultimately leading to cell cycle arrest and apoptosis. The nitrobenzaldehyde moiety may contribute to cytotoxicity through the generation of reactive oxygen species (ROS) upon intracellular reduction, adding a secondary stressor to the cancer cells.[2][3]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC2->Akt Phosphorylation (Ser473) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion NMB1 NMB-1 NMB1->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by NMB-1.

Illustrative Biological Data

The following tables present hypothetical, yet plausible, data for our lead compound, NMB-1. This data is intended to serve as a template for the presentation of experimental results.

Table 1: In Vitro Anticancer Activity of NMB-1 (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) after 48h Exposure (Mean ± SD)
MCF-7Breast Adenocarcinoma2.5 ± 0.3
A549Lung Carcinoma5.1 ± 0.6
PC-3Prostate Cancer3.8 ± 0.4
HCT116Colon Carcinoma4.2 ± 0.5
HEK293Normal Kidney Cells> 50

Table 2: In Vitro Antimicrobial Activity of NMB-1 (MIC Values)

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria16
Escherichia coli (ATCC 25922)Gram-negative Bacteria32
Candida albicans (ATCC 90028)Fungus (Yeast)8

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary screening and mechanistic evaluation of this compound derivatives.

Protocol 1: Assessment of Anticancer Activity using MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[13]

MTT_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Add NMB-1 (Serial Dilutions) incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • NMB-1 stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Include wells for vehicle control (DMSO) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of NMB-1 in complete growth medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective NMB-1 dilutions or vehicle control medium.

    • Incubate the plate for 48 hours (or desired time point) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % viability against the log of NMB-1 concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials and Reagents:

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • NMB-1 stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or dedicated plate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24h), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of broth to wells 2 through 12.

    • Add 100 µL of the NMB-1 stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile broth to well 12.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of NMB-1 at which there is no visible growth, as compared to the growth control in well 11.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, providing mechanistic insight into the compound's action.[15][16]

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7)

  • NMB-1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt, rabbit anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with NMB-1 at various concentrations (e.g., 0, 1x, 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Mix the lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like GAPDH.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

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  • Hussein MB, Hamad MNM. (2020). Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. ResearchGate. [Link]

  • Mosab Nouraldein Mohammed Hamad. (2020). Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate. [Link]

  • Various Authors. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Knight, Z. A., & Shokat, K. M. (2010). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current opinion in chemical biology, 14(3), 413–420. [Link]

  • Shahab Khan, et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Scott, W. J., & O'Neill, D. J. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Tetrahedron, 69(28), 5649–5686. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert opinion on investigational drugs, 27(5), 441–451. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules (Basel, Switzerland), 26(21), 6439. [Link]

  • Scott, W. J., & O'Neill, D. J. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Tetrahedron, 69(28), 5649–5686. [Link]

  • Tewari, D., et al. (2022). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in cancer biology, 80, 1–17. [Link]

  • Various Authors. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(48), 31235–31240. [Link]

  • Szałek, E., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules (Basel, Switzerland), 27(23), 8206. [Link]

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  • Saleem, H., & Asif, N. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 9(10), e1753. [Link]

  • Heffron, T. P., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS medicinal chemistry letters, 7(8), 779–784. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(52), 32901–32912. [Link]

  • Szałek, E., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules (Basel, Switzerland), 27(23), 8206. [Link]

  • Various Authors. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 107-133. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(11), 1089–1106. [Link]

  • Various Authors. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 987654. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 60(18), 7649–7667. [Link]

  • Various Authors. (2020). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Rasayan Journal of Chemistry, 13(2), 1013-1019. [Link]

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Section 1: Morpholine-Based Organocatalysts in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature reveals a notable scarcity of information regarding the specific compound 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde in catalysis research. However, the structural motifs present in this molecule—namely the morpholine and nitrobenzaldehyde moieties—are of significant interest in the field of organocatalysis and synthetic chemistry. This guide, therefore, focuses on the catalytic applications of closely related and well-documented morpholine-based organocatalysts and the synthetic relevance of nitrobenzaldehydes. By exploring these analogous systems, we can provide valuable insights and protocols for researchers in catalysis and drug development.

Morpholine derivatives have emerged as a promising, albeit challenging, class of organocatalysts. While the pyrrolidine nucleus is often more efficient in enamine catalysis, recent research has demonstrated the potential of morpholine-based catalysts, particularly in reactions like the 1,4-addition of aldehydes to nitroolefins.[1][2][3]

Rationale for Use and Mechanistic Considerations

The reactivity of morpholine in enamine catalysis is generally lower than that of pyrrolidine. This is attributed to the presence of the oxygen atom, which increases the ionization potential and reduces the nucleophilicity of the corresponding enamine.[1][3] Additionally, the pronounced pyramidalization of nitrogen in morpholine enamines can hinder their reactivity.[1][2]

However, by designing specific morpholine-based catalysts, such as β-morpholine amino acids, these limitations can be overcome.[1][2] Computational studies have shown that the stereochemistry and substitution pattern of the morpholine ring are crucial for achieving high efficiency, diastereoselectivity, and enantioselectivity.[1][2]

The catalytic cycle for the 1,4-addition of an aldehyde to a nitroolefin using a morpholine-based amino acid catalyst proceeds via an enamine intermediate. The carboxylic acid group on the catalyst is often crucial for the reaction, likely playing a role in the protonation/deprotonation steps and in stabilizing the transition state.[2]

G cluster_0 Catalytic Cycle A Catalyst + Aldehyde B Enamine Intermediate A->B Condensation C Michael Addition to Nitroolefin B->C Nucleophilic Attack D Iminium Ion Intermediate C->D E Hydrolysis D->E Hydrolysis F Product + Regenerated Catalyst E->F F->A Re-entry

Figure 1: Generalized catalytic cycle for the 1,4-addition of an aldehyde to a nitroolefin catalyzed by a morpholine-based amino acid.

Synthesis of Morpholine-Based Catalysts

A general synthetic route to 5-substituted β-morpholine amino acid catalysts starts from commercially available α-amino acids and epichlorohydrin.[1][2][3] The key steps involve the reduction of the amino acid, reductive amination, cyclization to form the morpholine ring, and subsequent functional group manipulations.

G start α-Amino Acid step1 Reduction to Amino Alcohol start->step1 step2 Reductive Amination step1->step2 step3 Cyclization with Epichlorohydrin step2->step3 step4 Boc Protection step3->step4 step5 Oxidation to Carboxylic Acid step4->step5 step6 Deprotection step5->step6 catalyst β-Morpholine Amino Acid Catalyst step6->catalyst

Figure 2: Synthetic workflow for β-morpholine amino acid catalysts.

Protocol: 1,4-Addition of Aldehydes to Nitroolefins

This protocol is a generalized procedure based on reported methods for the 1,4-addition reaction catalyzed by morpholine-based amino acids.[1][2]

Materials:

  • Aldehyde (e.g., butyraldehyde)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Morpholine-based catalyst (e.g., a 5-substituted β-morpholine amino acid TFA salt)

  • Base (e.g., N-methylmorpholine, NMM)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring the reaction (TLC, GC, or NMR) and determining stereoselectivity (chiral HPLC)

Procedure:

  • To a solution of the aldehyde (1.0 eq.) and the morpholine-based catalyst (1 mol%) in the chosen solvent, add the base (1 mol%).

  • Stir the mixture for a few minutes at the desired temperature (e.g., room temperature or 40 °C).

  • Add the nitroolefin (1.1-1.5 eq.) to the reaction mixture.

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by flash column chromatography.

  • Determine the yield, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) of the product.

Table 1: Representative Results for the 1,4-Addition of Butyraldehyde to trans-β-Nitrostyrene

Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)d.e. (%)e.e. (%)
14024>95>9990
1Room Temp.48909885

Note: The values in this table are representative and may vary depending on the specific catalyst structure and reaction conditions.[1][2]

Section 2: The Role of Nitrobenzaldehydes in Synthesis

While this compound itself is not well-documented, nitrobenzaldehydes are important intermediates and substrates in organic synthesis.[4][5]

Synthesis of Nitrobenzaldehydes

The synthesis of nitrobenzaldehydes typically involves the nitration of benzaldehyde or the oxidation of a nitrotoluene.[4][6] The reaction conditions, particularly the nitrating agent and temperature, must be carefully controlled to achieve the desired regioselectivity. For instance, the nitration of benzaldehyde often yields the meta-isomer due to the deactivating, meta-directing nature of the aldehyde group.[4]

Catalytic Reduction of Nitroarenes

A key application of nitrobenzaldehydes in catalysis is their reduction to the corresponding aminobenzaldehydes. These amino derivatives are valuable building blocks, for example, in the Friedländer synthesis of quinolines.[5] The reduction of the nitro group can be achieved using various catalytic systems, including dissolving metal reductions (e.g., Fe/AcOH) or catalytic hydrogenation.[5][7][8] This transformation is a cornerstone of many synthetic routes in the pharmaceutical and materials science industries.[4]

G cluster_0 Domino Nitro Reduction-Friedländer Heterocyclization A 2-Nitrobenzaldehyde + Active Methylene Compound B In situ Reduction of Nitro Group A->B Fe/AcOH C 2-Aminobenzaldehyde Intermediate B->C D Condensation and Cyclization C->D E Substituted Quinoline D->E

Figure 3: A domino reaction involving the in situ reduction of a nitrobenzaldehyde for quinoline synthesis.

Conclusion

While direct catalytic applications of this compound are not readily found in the current literature, the constituent chemical functionalities are highly relevant to modern catalysis. Morpholine-based structures are a developing class of organocatalysts with demonstrated efficacy in asymmetric reactions. Concurrently, the nitrobenzaldehyde scaffold serves as a crucial synthetic intermediate, particularly in reactions involving the catalytic reduction of the nitro group to access valuable amino-aromatic building blocks. The protocols and mechanistic insights provided herein for these related systems offer a strong foundation for researchers and drug development professionals working in these areas.

References

  • Vaghi, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Vaghi, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • ResearchGate. Recycling of catalyst for the reaction of benzaldehyde, morpholine and phenylacetylene. [Link]

  • NIH. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. [Link]

  • ResearchGate. Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. [Link]

  • PubMed. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. [Link]

  • MDPI. Aqueous-Phase Catalytic Chemical Reduction of p-Nitrophenol Employing Soluble Gold Nanoparticles with Different Shapes. [Link]

  • ResearchGate. Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. [Link]

  • Google Patents.
  • NIH. Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction between (2/3/4)-nitro-arylaldehyde and alkylacrylates and computational approaches through DFT functional. [Link]

  • ResearchGate. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • RSC Publishing. Green Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and improve yields.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction from a dihalogenated nitrobenzaldehyde precursor, such as 2,4-dichloro-5-nitrobenzaldehyde, and morpholine.

Issue 1: Low Overall Yield of the Desired Product

A low yield is one of the most frequent challenges. This can stem from several factors, from incomplete reactions to product loss during workup.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The di-substitution of the starting material may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and ensure the complete consumption of the starting material and the mono-substituted intermediate.

      • Excess Morpholine: Ensure a sufficient excess of morpholine is used. A molar ratio of at least 2.2 to 2.5 equivalents of morpholine per equivalent of the dihalogenated precursor is recommended to drive the reaction towards di-substitution.

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they may also lead to side reactions. An optimal temperature range should be determined empirically, often between 80-120°C, depending on the solvent used.[1]

  • Suboptimal Base Concentration: The presence of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the morpholine, rendering it non-nucleophilic.

    • Troubleshooting Steps:

      • Choice of Base: An excess of morpholine can often act as the base. However, including a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) can be beneficial.

      • Stoichiometry: If using an additional base, ensure at least two equivalents are present to neutralize the two equivalents of acid produced.

  • Product Loss During Workup and Purification: The product might be lost during extraction or recrystallization.

    • Troubleshooting Steps:

      • Extraction pH: During aqueous workup, ensure the pH is neutral or slightly basic before extraction to keep the desired product in the organic phase.

      • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical for maximizing recovery. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like chloroform/ligroin.[2]

Issue 2: Formation of Mono-substituted Byproduct

The presence of 2-chloro-4-morpholino-5-nitrobenzaldehyde (or the corresponding halogen) is a common impurity, indicating an incomplete second substitution.

Possible Causes & Recommended Solutions:

  • Insufficient Reaction Time or Temperature: The second substitution is typically slower than the first due to increased steric hindrance and potential deactivation of the ring.

    • Troubleshooting Steps:

      • Extended Reaction Time: As confirmed by reaction monitoring (TLC/HPLC), extend the reaction time to allow for the complete conversion of the mono-substituted intermediate.

      • Increased Temperature: A moderate increase in the reaction temperature can facilitate the second substitution. However, be cautious of potential degradation.

  • Steric Hindrance: The bulky morpholine group can hinder the second nucleophilic attack.

    • Troubleshooting Steps:

      • Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can accelerate SNAr reactions.[3]

Issue 3: Presence of Unidentified Impurities or Dark-Colored Product

The formation of dark, tar-like substances or other impurities can complicate purification and lower the yield of the desired product.

Possible Causes & Recommended Solutions:

  • Side Reactions at the Aldehyde Group: The aldehyde functionality can be susceptible to side reactions under basic conditions, such as aldol-type condensations or Cannizzaro reactions, especially at elevated temperatures.[4]

    • Troubleshooting Steps:

      • Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.

  • Degradation of the Nitro Group: Aromatic nitro compounds can be sensitive to certain conditions.

    • Troubleshooting Steps:

      • Mild Reaction Conditions: Avoid overly harsh basic or high-temperature conditions that could lead to the degradation of the nitroaromatic system.

  • Purification Challenges: Impurities may co-crystallize with the product.

    • Troubleshooting Steps:

      • Activated Carbon Treatment: Before recrystallization, treating the solution of the crude product with activated carbon can help remove colored impurities.

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) can effectively separate the desired product from impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is favored by the presence of strong electron-withdrawing groups (in this case, the nitro group and the aldehyde group) ortho and para to the leaving groups (the halogens). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon the addition of the nucleophile (morpholine) to the aromatic ring.[5][6][7] The reaction occurs in two steps: addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the leaving group.[5]

Q2: Why is the nitro group essential for this reaction?

A2: The nitro group is a powerful electron-withdrawing group. Its presence is crucial for activating the aromatic ring towards nucleophilic attack.[7][8] It delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this intermediate and lowering the activation energy of the reaction.[5][8] Without such activating groups, nucleophilic aromatic substitution is generally very difficult to achieve.[5][9]

Q3: Can other secondary amines be used instead of morpholine?

A3: Yes, other secondary amines like piperidine or thiomorpholine can also be used as nucleophiles in similar reactions.[10] However, the reactivity and the properties of the final product will vary. The choice of amine depends on the specific requirements of the downstream application.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Reagents: The dihalogenated nitrobenzaldehyde precursor can be irritating. Morpholine is corrosive and flammable.[10] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The reaction may be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath on standby.

  • Solvents: If using flammable solvents, ensure there are no nearby ignition sources.

III. Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 2,4-dichloro-5-nitrobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-nitrobenzaldehyde (1.0 eq).

  • Add DMF as the solvent (approximately 5-10 mL per gram of starting material).

  • Add potassium carbonate (2.2 eq).

  • Add morpholine (2.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-90°C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete (as indicated by the disappearance of the starting material and the mono-substituted intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification Start 2,4-dichloro-5- nitrobenzaldehyde Reagents Add Morpholine, K2CO3, and DMF Start->Reagents Heating Heat to 80-90°C Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Pour into ice-water Monitoring->Quench Reaction Complete Precipitate Stir to precipitate Quench->Precipitate Filter Vacuum filtration Precipitate->Filter Dry Dry crude product Filter->Dry Recrystallize Recrystallize from Ethanol/Hexane Dry->Recrystallize Final_Product 5-Nitro-2,4-di(4-morpholinyl) benzaldehyde Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

IV. Data Summary

ParameterRecommended Value/ConditionRationale
Morpholine Stoichiometry 2.2 - 2.5 equivalentsTo ensure di-substitution and act as a base.
Base K₂CO₃ (2.2 eq) or excess MorpholineTo neutralize the HCl generated during the reaction.
Solvent DMF or DMSOPolar aprotic solvents accelerate SNAr reactions.[3]
Temperature 80 - 120°CBalances reaction rate and potential for side reactions.
Reaction Monitoring TLC or HPLCTo determine the endpoint of the reaction accurately.
Purification Method Recrystallization or Column ChromatographyTo obtain a high-purity final product.
Troubleshooting Decision Tree

Troubleshooting_Yield Low_Yield Low Yield? Check_TLC Check TLC for Starting Material (SM) or Mono-substituted (MS) Low_Yield->Check_TLC SM_MS_Present SM or MS Present? Check_TLC->SM_MS_Present Increase_Time_Temp Increase Reaction Time or Temperature SM_MS_Present->Increase_Time_Temp Yes Check_Workup Review Workup & Purification SM_MS_Present->Check_Workup No Optimize_Recrystallization Optimize Recrystallization Solvent/Conditions Check_Workup->Optimize_Recrystallization Consider_Chromatography Consider Column Chromatography Optimize_Recrystallization->Consider_Chromatography If still impure

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • El-Gendy, M. F., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Retrieved from [Link]

  • Hu, Y., et al. (2014). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Retrieved from [Link]

  • Lieberman, S. V., & Connor, R. (1938). p-NITROBENZALDEHYDE. Organic Syntheses, 18, 61. DOI: 10.15227/orgsyn.018.0061. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Riley, D., et al. (2018). Optimization of the reduction of benzaldehyde under flow conditions. ResearchGate. Retrieved from [Link]

  • Jordan, J. E., et al. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. MIT Open Access Articles. Retrieved from [Link]

  • Al-Zaydi, K. M. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. DOI: 10.3390/molecules27134099. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Xu, Y., et al. (2023). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC. Retrieved from [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the reduction of benzaldehyde with PMHS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds. Retrieved from

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the purification of benzaldehyde. Retrieved from

  • Stack Exchange. (2022, January 8). Electrophilic substitution on disubstituted benzene, when deactivating groups are at para. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzaldehyde. Retrieved from

  • ResearchGate. (n.d.). Process Network Synthesis for Benzaldehyde Production: P-graph Approach. Retrieved from [Link]

  • Filo. (2023, January 27). group acts as a dilic substitution at the ring in which the carbonyl Benz... Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of m-nitrobenzaldehyde derivative. Retrieved from

  • Pearson. (n.d.). What are the products of each aromatic substitution reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

Sources

Technical Support Center: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth information on the stability and storage of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a complex organic compound utilized in various research and development applications. As a Senior Application Scientist, this guide is structured to address common and specific issues encountered during experimental work, ensuring the integrity of your results through proper handling and storage.

Core Molecular Structure and Functional Groups

This compound is characterized by a benzaldehyde core substituted with a nitro group and two morpholine rings. This unique combination of functional groups dictates its chemical reactivity, stability, and potential degradation pathways.

  • Nitroaromatic Group: The electron-withdrawing nature of the nitro group influences the compound's reactivity and makes it susceptible to reduction.[1]

  • Benzaldehyde Group: The aldehyde functional group is prone to oxidation, especially when exposed to air and light.[2][3][4]

  • Morpholine Groups: These heterocyclic amines can act as bases and may influence the compound's solubility and interaction with acidic environments.[5][6]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly closed container, refrigerated, and protected from light.[7] An inert atmosphere (e.g., under nitrogen or argon) is also recommended to prevent oxidation of the aldehyde group.[2]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Always handle this compound in a chemical fume hood.[7] Essential PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7][8] In case of dust formation, a respirator is required.

Q3: What are the primary hazards associated with this compound?

A3: While specific data for this compound is limited, related nitroaromatic and benzaldehyde compounds may cause skin and eye irritation.[8][9] Some nitroaromatic compounds are also considered hazardous to aquatic life.[9] It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information.[7]

Stability and Degradation

Q4: How stable is this compound in solution?

A4: The stability in solution depends on the solvent and storage conditions. Benzaldehyde derivatives can be unstable over time, especially at room temperature.[10] It is advisable to prepare solutions fresh for each experiment. If storage is necessary, store solutions at 4°C and use within 24 hours.[10]

Q5: What are the potential degradation pathways for this molecule?

A5: The primary degradation pathways are likely:

  • Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid, particularly upon exposure to air.

  • Reduction of the nitro group: The nitro group can be reduced to an amino group, a common transformation for nitroaromatic compounds.[11]

  • Photodegradation: Exposure to light can promote the degradation of benzaldehyde derivatives, potentially leading to the formation of benzene.[4]

Q6: Are there any known chemical incompatibilities?

A6: Yes, avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6][7][12] These can react with the aldehyde, nitro, and morpholine functional groups, leading to degradation of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Store the compound in a tightly sealed container at refrigerated temperatures and protected from light.[7] Prepare fresh solutions for each experiment.
Discoloration of the solid compound (e.g., darkening) Oxidation of the aldehyde group or other degradation pathways.Discard the discolored compound and use a fresh, properly stored batch. Ensure storage under an inert atmosphere if possible.[2]
Low purity observed during analysis (e.g., HPLC, NMR) Presence of degradation products.Purify the compound before use if necessary. For analysis, use freshly prepared samples and appropriate chromatographic conditions to separate the parent compound from impurities.
Formation of an unknown precipitate in solution Reaction with an incompatible solvent or container, or degradation product insolubility.Ensure the solvent and container are compatible. Check for any visible signs of reaction upon dissolution. Prepare solutions at the intended experimental concentration to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a chemical fume hood.[7]

  • Add the appropriate solvent (e.g., DMSO, DMF) to the desired final concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, store the solution at 4°C for no longer than 24 hours.[10]

Protocol 2: Monitoring Stability by HPLC
  • Prepare a standard solution: Prepare a fresh solution of the compound at a known concentration.

  • Inject immediately: Analyze the fresh solution by HPLC to obtain a baseline chromatogram and peak area.

  • Store and re-analyze: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Analyze at time points: Inject aliquots of the stored solution at regular intervals (e.g., 1, 4, 8, 24 hours) and compare the peak area of the parent compound to the initial measurement. A decrease in peak area indicates degradation.

Visualizations

Logical Flow for Handling and Storage

G Workflow for Handling and Storing this compound A Receive Compound B Inspect for Discoloration A->B C Store in Tightly Sealed Container B->C If OK D Refrigerate C->D E Protect from Light D->E F Use in Chemical Fume Hood E->F For Use G Wear Appropriate PPE F->G H Prepare Fresh Solutions G->H I Store Solutions at 4°C (if necessary) H->I

Caption: Recommended workflow for safe handling and optimal storage.

Potential Degradation Pathways

G Potential Degradation Pathways Parent This compound Oxidation Oxidation of Aldehyde Parent->Oxidation O2, light Reduction Reduction of Nitro Group Parent->Reduction Reducing agents Photodegradation Photodegradation Parent->Photodegradation UV/Vis Light CarboxylicAcid Corresponding Carboxylic Acid Oxidation->CarboxylicAcid AminoCompound Corresponding Amino Compound Reduction->AminoCompound BenzeneDerivative Benzene Derivatives Photodegradation->BenzeneDerivative

Caption: Major potential degradation routes for the compound.

References

  • Safety Data Sheet - BroadPharm. (n.d.). BroadPharm.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). RSC Publishing.
  • Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (2002, June 5).
  • SAFETY DATA SHEET. (2010, September 27). Thermo Fisher Scientific.
  • Morpholine. (n.d.). In Wikipedia.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Understanding Morpholine: Chemical Properties and Safety Considerations. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
  • SAFETY D
  • SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024, November 12). YouTube.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. (n.d.). Cole-Parmer.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.
  • What are the uses of benzaldehyde in the pharmaceutical industry? (2025, June 30). Blog.
  • Chemical Compatibility D
  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024, March 28). PubMed.
  • Morpholine. (n.d.). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf.
  • Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide. (n.d.). Benchchem.
  • 4 – NITRO BENZALDEHYDE MATERIAL SAFETY D
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.).
  • 4-(4-Morpholinyl)benzaldehyde. (n.d.). Santa Cruz Biotechnology.
  • CAS 1204-86-0: 4-morpholinobenzaldehyde. (n.d.). CymitQuimica.
  • Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (n.d.). Benchchem.
  • 4-Morpholinobenzaldehyde 1204-86-0 wiki. (n.d.). Guidechem.
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.).
  • 5-Nitro-2-furaldehyde 99 698-63-5. (n.d.). Sigma-Aldrich.
  • 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0. (n.d.). Sigma-Aldrich.
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Technical Support Center: Synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges and side reactions encountered during this synthesis.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound is a multistep process that typically begins with the nitration of 2,4-dichlorobenzaldehyde, followed by a double nucleophilic aromatic substitution (SNAr) with morpholine. Each of these steps is prone to specific side reactions that can impact the yield and purity of the final product.

Issue 1: Low Yield of 2,4-Dichloro-5-nitrobenzaldehyde (Starting Material)

A common initial hurdle is the inefficient synthesis of the precursor, 2,4-dichloro-5-nitrobenzaldehyde.

Probable Cause:

  • Formation of Isomers: The primary cause of low yield is often the formation of undesired isomers during the nitration of 2,4-dichlorobenzaldehyde. The directing effects of the chloro and aldehyde groups can lead to the formation of other nitro-isomers, which are subsequently removed during purification.[1]

  • Suboptimal Reaction Temperature: The nitration reaction is highly exothermic. Poor temperature control can lead to increased side product formation.[1]

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0 and 10°C, throughout the addition of the nitrating agent.[1] This helps to control the exothermic nature of the reaction and improve the selectivity for the desired 5-nitro isomer.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution of 2,4-dichlorobenzaldehyde in sulfuric acid.[1] This ensures that the temperature does not spike, minimizing the formation of unwanted isomers.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.[1]

Issue 2: Incomplete Double Substitution of Morpholine

A frequent challenge in the second step is achieving the complete substitution of both chlorine atoms with morpholine.

Probable Cause:

  • Formation of Mono-substituted Intermediate: The primary side product is often the mono-substituted intermediate, 2-chloro-5-nitro-4-(4-morpholinyl)benzaldehyde or 4-chloro-5-nitro-2-(4-morpholinyl)benzaldehyde. This occurs when the reaction does not proceed to completion.

  • Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution requires sufficient energy and time for both chlorine atoms to be displaced.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is heated sufficiently, often to reflux, to drive the double substitution to completion.[2]

    • Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting material and mono-substituted intermediates are no longer observed.

  • Excess Morpholine: Use a molar excess of morpholine to favor the formation of the di-substituted product.

  • Choice of Solvent: Aprotic polar solvents like DMF or DMSO can facilitate the SNAr reaction.

Issue 3: Presence of Unexpected Impurities in the Final Product

Even after successful synthesis, various impurities can contaminate the final this compound.

Probable Cause:

  • Oxidation of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for prolonged periods at high temperatures or in the presence of oxidizing agents. This can lead to the formation of 5-nitro-2,4-di(4-morpholinyl)benzoic acid.

  • Hydrolysis of Morpholine Groups: Under acidic conditions, the morpholine groups can be susceptible to hydrolysis, although this is less common under standard SNAr conditions.

  • Ring Opening of Morpholine: In the presence of strong acids or bases at high temperatures, the morpholine ring itself could potentially undergo degradation.

  • Residual Starting Materials or Intermediates: Incomplete reaction or inefficient purification can lead to the presence of 2,4-dichloro-5-nitrobenzaldehyde or the mono-substituted intermediates in the final product.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde group.

  • Careful pH Control: Avoid strongly acidic or basic workup conditions if possible.

  • Thorough Purification: Employ rigorous purification techniques such as column chromatography or recrystallization to remove impurities. A combination of solvents with varying polarities may be necessary to achieve high purity.

  • Analytical Characterization: Use techniques like NMR, Mass Spectrometry, and HPLC to identify and quantify impurities, which can provide clues about their origin.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key reaction in this synthesis?

A1: The core reaction is a Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, the nucleophile (morpholine) attacks the electron-deficient aromatic ring of 2,4-dichloro-5-nitrobenzaldehyde. The presence of the strongly electron-withdrawing nitro group in the para and ortho positions to the chlorine atoms activates the ring for nucleophilic attack.[2][4][5] The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex.[4][5] The leaving group (chloride ion) is then expelled, restoring the aromaticity of the ring.[4]

Q2: Why is the nitro group essential for this reaction?

A2: The nitro group is a powerful electron-withdrawing group. Its presence is crucial because it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it.[5][6] This stabilization lowers the activation energy of the reaction, making the nucleophilic substitution feasible. Without such an activating group, nucleophilic aromatic substitution on an unactivated aryl halide is extremely difficult.

Q3: What are the key safety precautions for this synthesis?

A3: The synthesis involves several hazardous materials and conditions:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[1] Work in a well-ventilated fume hood.

  • Chlorinated Aromatic Compounds: 2,4-dichloro-5-nitrobenzaldehyde and its intermediates can be irritants and potentially toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is often poured into water to precipitate the crude product.

  • Washing: The crude solid should be washed with water to remove inorganic salts and any water-soluble impurities.

  • Recrystallization: Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) is a common and effective method for purification.

  • Column Chromatography: For higher purity, silica gel column chromatography may be necessary. A gradient of solvents, such as hexane and ethyl acetate, can be used to separate the desired product from less polar starting materials and more polar side products.

III. Visualizing the Process

Workflow for Troubleshooting Synthesis

G cluster_0 Synthesis of 2,4-Dichloro-5-nitrobenzaldehyde cluster_1 Double Nucleophilic Aromatic Substitution cluster_2 Final Product Impurities Low Yield Low Yield Isomer Formation Isomer Formation Low Yield->Isomer Formation Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Slow Addition of Reagents Slow Addition of Reagents Isomer Formation->Slow Addition of Reagents Control Temperature (0-10°C) Control Temperature (0-10°C) Suboptimal Temperature->Control Temperature (0-10°C) Incomplete Reaction Incomplete Reaction Mono-substituted Product Mono-substituted Product Incomplete Reaction->Mono-substituted Product Insufficient Time/Temp Insufficient Time/Temp Incomplete Reaction->Insufficient Time/Temp Excess Morpholine Excess Morpholine Mono-substituted Product->Excess Morpholine Optimize Conditions Optimize Conditions Insufficient Time/Temp->Optimize Conditions Unexpected Impurities Unexpected Impurities Aldehyde Oxidation Aldehyde Oxidation Unexpected Impurities->Aldehyde Oxidation Residual Starting Material Residual Starting Material Unexpected Impurities->Residual Starting Material Inert Atmosphere Inert Atmosphere Aldehyde Oxidation->Inert Atmosphere Thorough Purification Thorough Purification Residual Starting Material->Thorough Purification

Caption: A troubleshooting workflow for the synthesis of this compound.

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactants Ar-Cl + Nu⁻ Intermediate Meisenheimer Complex Reactants->Intermediate Attack of Nucleophile Products Ar-Nu + Cl⁻ Intermediate->Products Loss of Leaving Group

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

IV. References

  • chemeurope.com. Nucleophilic aromatic substitution. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • StudySmarter US. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. [Link]

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Technical Support Center: Optimizing Reactions for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly functionalized aromatic aldehyde. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

The synthesis of this compound typically involves a two-stage process: a double nucleophilic aromatic substitution (SNAr) followed by a formylation step. This guide is structured to address potential issues in both stages of the synthesis and the final purification.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Stage

The initial stage of the synthesis involves the reaction of a di-halo-nitrobenzene with morpholine to form the di-substituted nitrobenzene precursor. A common starting material for this reaction is 2,4-dichloro-5-nitrobenzaldehyde or a related di-halo-nitrobenzene.

Frequently Asked Questions (FAQs)

Question 1: My SNAr reaction is sluggish or incomplete, with significant amounts of starting material remaining. What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete reaction in a nucleophilic aromatic substitution is a common issue. The reactivity of the aryl halide is highly dependent on the electronic activation of the ring.[1][2][3] The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack, especially at the ortho and para positions relative to the nitro group.[1][3] Here are several factors to consider for optimization:

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing the heat. Depending on the solvent, temperatures in the range of 80-120 °C are common. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

  • Base: The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often necessary to neutralize the acid (e.g., HCl) formed during the reaction. An accumulation of acid can protonate the morpholine, rendering it non-nucleophilic. Ensure you are using at least two equivalents of base for the di-substitution.

  • Morpholine Equivalents: While stoichiometry requires two equivalents of morpholine, using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion by ensuring a high concentration of the nucleophile throughout the reaction.

Question 2: I am observing the formation of a mono-substituted product along with my desired di-substituted product. How can I improve the selectivity for the di-substituted product?

Answer: The formation of a mono-substituted product indicates that the second substitution is significantly slower than the first. This can be due to a combination of electronic and steric effects. After the first morpholine substitution, the ring becomes more electron-rich, which can deactivate it towards further nucleophilic attack.

To favor the di-substituted product:

  • Increase Reaction Time and/or Temperature: Give the reaction more time or energy to overcome the higher activation barrier for the second substitution.

  • Increase Morpholine Concentration: Using a larger excess of morpholine can help push the equilibrium towards the di-substituted product.

Below is a table summarizing suggested starting points for optimizing the SNAr reaction.

ParameterCondition 1 (Initial)Condition 2 (Optimized for Yield)Rationale
Temperature 80 °C100-120 °COvercomes activation energy for the second substitution.
Morpholine 2.1 eq.2.5 - 3.0 eq.Increases nucleophile concentration to favor di-substitution.
Base 2.2 eq. K₂CO₃3.0 eq. K₂CO₃Ensures the reaction medium remains basic.
Solvent DMFNMP or DMSOHigher boiling points allow for higher reaction temperatures.
Reaction Time 12 hours24-48 hours (monitored)Allows the slower second substitution to reach completion.

The following workflow illustrates the decision-making process for troubleshooting the SNAr stage.

SNAr_Troubleshooting start S N Ar Reaction Start check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Proceed to Workup check_completion->complete Yes increase_temp Increase Temperature (e.g., to 100-120 °C) incomplete->increase_temp Try First increase_time Increase Reaction Time increase_temp->increase_time increase_reagents Increase Morpholine & Base Equivalents increase_time->increase_reagents change_solvent Change to Higher Boiling Solvent (e.g., NMP) increase_reagents->change_solvent change_solvent->check_completion Re-run Reaction Vilsmeier_Workflow cluster_0 Reagent Preparation (at 0 °C) cluster_1 Formylation Reaction cluster_2 Workup dmf Anhydrous DMF reagent Vilsmeier Reagent (Iminium Salt) dmf->reagent pocli POCl₃ (1.5 eq) pocli->reagent Dropwise Addition reaction_mix Reaction at Elevated Temp (e.g., 60-80 °C) reagent->reaction_mix substrate Aromatic Substrate (1.0 eq) substrate->reaction_mix iminium_intermediate Intermediate Iminium Salt reaction_mix->iminium_intermediate quench Quench on Ice-Water iminium_intermediate->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract product Final Product extract->product

Vilsmeier-Haack Reaction Workflow

Part 3: Purification

Question 5: My final product is difficult to purify and appears as a gummy solid or oil. What purification strategies can I employ?

Answer: Purification of aromatic aldehydes can be challenging due to their reactivity and potential for oligomerization or oxidation. [4]

  • Column Chromatography: This is a standard method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. However, prolonged contact with silica gel, which is slightly acidic, can sometimes cause degradation of sensitive aldehydes.

  • Recrystallization: If you can obtain a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems, such as ethyl acetate/heptane or dichloromethane/hexanes.

  • Bisulfite Adduct Formation: A classic and highly effective method for purifying aldehydes is the formation of a sodium bisulfite adduct. [5][6][7]The impure aldehyde is stirred with a saturated aqueous solution of sodium bisulfite. The solid adduct that precipitates can be filtered and washed. The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., sodium bicarbonate solution). [6]This method is particularly useful for removing non-aldehydic impurities.

  • Precipitation/Trituration: If the product is gummy, it may contain residual solvent or low molecular weight impurities. [5]Try dissolving the crude material in a minimal amount of a good solvent (e.g., dichloromethane or acetone) and then slowly adding a poor solvent (e.g., hexanes or pentane) to precipitate the product. [5]

References

  • Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.
  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed.
  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • Purifying aldehydes? Reddit.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications.
  • Optimizing reaction conditions for Vilsmeier cyclization in pyridines. Benchchem.
  • Process for the preparation of substituted benzaldehydes. Google Patents.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Digital Commons @ SPU.
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Benchchem.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research.
  • Vilsmeier Haack Reaction. Reddit.
  • Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • p-NITROBENZALDEHYDE. Organic Syntheses.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI.
  • Synthesis of m-nitrobenzaldehyde derivative. Google Patents.
  • Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Benchchem.
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.

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Technical Support Center: Recrystallization of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical resource for the purification of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde via recrystallization. As a Senior Application Scientist, my goal is to move beyond a simple list of steps and provide a framework of chemical logic, enabling you to troubleshoot and optimize the procedure effectively. This document is structured to address common challenges and provide field-tested solutions for researchers in organic synthesis and drug development.

Understanding the Molecule: Key Properties and Their Impact on Recrystallization

This compound is a complex aromatic compound. Its purification is dictated by the interplay of its functional groups: a polar nitro group, a reactive aldehyde, and two bulky, polar morpholine substituents.[1][2] These features result in a molecule with moderate to high polarity and a tendency to be a crystalline solid at room temperature. Understanding these properties is the first step in designing a successful purification strategy.

PropertyValue / ObservationImplication for Recrystallization
Molecular Formula C₁₇H₂₂N₄O₅A relatively large molecule, suggesting it may require a good solvent to dissolve effectively.
Appearance Likely a yellow or orange crystalline solidThe color intensity can be an initial indicator of purity. Darker colors may suggest impurities.
Polarity Moderate to HighPolar solvents (e.g., alcohols, ethyl acetate, acetone) are likely to be effective. Non-polar solvents (e.g., hexanes, petroleum ether) will likely be poor solvents and can be used as anti-solvents.[3]
Melting Point Not widely reported; related compounds like 4-(4-Morpholinyl)benzaldehyde melt at 65-69 °C.A sharp melting range after recrystallization is a key indicator of high purity. Oiling out can occur if the boiling point of the solvent is higher than the melting point of the impure compound.
Solubility Sparingly soluble in water, but soluble in many organic solvents.[2]The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Experimental Protocol: A Step-by-Step Guide to High-Purity Crystallization

This protocol outlines a robust method for recrystallization. The core principle is to dissolve the impure compound in a minimum amount of a suitable hot solvent, then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (the "mother liquor").

Step 1: Solvent Selection

The choice of solvent is the most critical factor.

  • Single-Solvent System: For this molecule, good starting points are Ethanol , Isopropanol , or Ethyl Acetate . The ideal solvent will dissolve the compound when hot but not when cold.

  • Mixed-Solvent System: This is often more effective. A good pair consists of a "soluble solvent" in which the compound is readily soluble, and an "anti-solvent" in which it is poorly soluble.[3]

    • Recommended Pair: Ethyl Acetate / Hexane

    • Alternative Pair: Ethanol / Water

Step 2: The Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of your chosen solvent. Heat the mixture gently on a hot plate (never use a Bunsen burner for organic solvents).

  • Achieve Saturation: Continue adding small portions of the hot solvent with swirling until the solid just dissolves. The goal is to use the absolute minimum amount of hot solvent required to form a saturated solution.[4] Expert Tip: If you add too much solvent, your yield will be significantly reduced. If this happens, you can evaporate some solvent to re-concentrate the solution.[5][6]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, you must perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and let it cool slowly to room temperature. An ideal crystallization involves the slow growth of crystals over 15-20 minutes.[5] Rapid crystal formation ("crashing out") can trap impurities.[5] Once the flask has reached room temperature, you can place it in an ice bath to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum desiccator, to remove any residual solvent.

Workflow Diagram

The following diagram illustrates the decision-making process during the recrystallization procedure.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_dissolved Is it fully dissolved? dissolve->check_dissolved add_more_solvent Add more hot solvent in portions check_dissolved->add_more_solvent No check_impurities Insoluble or colored impurities present? check_dissolved->check_impurities Yes add_more_solvent->dissolve hot_filtration Perform Hot Filtration (optional: with charcoal) check_impurities->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature check_impurities->cool_slowly No hot_filtration->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals induce_crystallization Induce Crystallization (Scratch / Seed Crystal) check_crystals->induce_crystallization No cool_ice_bath Cool in Ice Bath check_crystals->cool_ice_bath Yes induce_crystallization->cool_slowly filter_wash Vacuum Filter & Wash with Cold Solvent cool_ice_bath->filter_wash dry Dry Crystals filter_wash->dry end End: Pure Product dry->end

Caption: Recrystallization and Troubleshooting Workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a very common issue and typically points to one of two problems:

  • Too Much Solvent: This is the most frequent cause.[6] If you used too much solvent, the solution is not supersaturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, attempt to cool it again. You can test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; if a solid film forms, it's likely saturated.[5]

  • Supersaturation without Nucleation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[6]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.[6]

    • Solution 2: Seed Crystal. If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[6]

Q2: My compound "oiled out" during cooling instead of forming crystals. How do I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution becomes supersaturated at a temperature that is above the melting point of the (impure) compound.

  • Solution 1: Reheat and Add More Solvent. The most direct solution is to return the flask to the heat source until the oil redissolves completely. Then, add a small amount of additional soluble solvent (1-2 mL) to decrease the saturation point.[5] This ensures the solution remains unsaturated until it cools to a temperature below the compound's melting point.

  • Solution 2: Slow Down Cooling. Rapid cooling can exacerbate oiling out. After redissolving, allow the flask to cool much more slowly. You can insulate the flask to slow heat loss.[6]

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield is disappointing but often correctable.

  • Cause 1: Excessive Solvent. As mentioned in Q1, using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor.[5] Always strive to use the minimum amount of hot solvent.

  • Cause 2: Premature Filtration. If you filter the crystals while the solution is still warm, you will lose the product that would have crystallized upon further cooling. Ensure the solution is thoroughly cooled (including in an ice bath) before filtration.

  • Solution: Second Crop. You can often recover more product from the mother liquor. Take the filtrate, reduce its volume by boiling off some solvent, and cool it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Q4: The final crystals are still colored or appear impure. What went wrong?

A4: This indicates that the chosen recrystallization conditions were not optimal for removing certain impurities.

  • Cause 1: Rapid Crystallization. If the crystals formed too quickly, impurities can become trapped within the crystal lattice.[5] The solution is to repeat the recrystallization and ensure a very slow cooling rate.

  • Cause 2: Ineffective Solvent. The impurity may have similar solubility characteristics to your desired compound in the chosen solvent.

    • Solution 1: Use Charcoal. If the impurity is a colored organic molecule, a small amount of activated charcoal added to the hot solution can adsorb it before the hot filtration step.[4]

    • Solution 2: Change Solvents. You may need to experiment with a different solvent or a mixed-solvent system that better differentiates between your compound and the impurity.

    • Solution 3: Re-crystallize. A second recrystallization of the obtained crystals will often yield a product of much higher purity.

References

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Recrystallisation. University of Canterbury. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization, Filtration and Melting Point. Barnard College, Columbia University. [Link]

  • p-NITROBENZALDEHYDE. Organic Syntheses. [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses. [Link]

  • Process for the purification of nitrobenzaldehyde.
  • Preparation of 4-nitrobenzaldehyde. PrepChem.com. [Link]

Sources

handling and safety precautions for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Section 1: Compound Profile & Hazard Analysis

This compound is a complex aromatic compound characterized by three key functional groups that dictate its reactivity and handling requirements: a nitro group, an aldehyde, and two morpholino substituents.

Functional GroupExpected Chemical Contribution & Potential Hazards
Aromatic Nitro Group (-NO₂) Strong electron-withdrawing nature, which activates the aldehyde group towards nucleophilic attack.[1] Nitroaromatic compounds can be thermally sensitive and may pose an explosive risk, especially polynitro compounds.[2] They are often classified as toxic and may cause skin irritation or sensitization.
Benzaldehyde Group (-CHO) Acts as an electrophile in various reactions, such as condensations and nucleophilic additions.[3] Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid. They are often irritants to the skin, eyes, and respiratory tract.
Morpholino Groups (x2) These heterocyclic amines increase the molecule's polarity and basicity. They can influence solubility and may present unique challenges during purification due to their ability to interact with silica gel in chromatography.[4][5]

Section 2: Frequently Asked Questions (FAQs) on Safety & Handling

This section addresses common questions regarding the safe handling and management of this compound.

Q1: What are the primary health hazards associated with this compound?

A1: Based on its constituent functional groups, the primary hazards are:

  • Skin and Eye Irritation: Aromatic aldehydes and nitro compounds are frequently irritants.[6] Direct contact should be avoided.

  • Allergic Skin Reaction: Some related compounds can cause skin sensitization upon repeated contact.

  • Toxicity: Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated, but caution is warranted.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial:

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of an accidental exposure?

A4: Immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety information to the medical professional.

Q5: How should I handle spills and waste disposal?

A5:

  • Spill Response: For minor spills, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, sealed container for disposal. The spill area should be cleaned with a suitable solvent and then washed with soap and water.

  • Waste Disposal: Dispose of chemical waste through a licensed and approved waste disposal company. Do not dispose of it down the drain. Waste should be handled in accordance with all local, regional, and national regulations.

Visual Workflow 1: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Conduct Risk Assessment prep2 Don PPE: Goggles, Gloves, Lab Coat prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Weigh Compound Carefully (Avoid Dust) handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Standard workflow for handling chemical reagents.

Section 3: Troubleshooting Guide for Experimental Work

This section provides solutions to potential issues encountered during the synthesis, workup, or purification of this compound.

Q1: My reaction to synthesize the compound is sluggish or incomplete. What can I do?

A1:

  • Causality: The synthesis of this molecule likely involves a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces leaving groups (e.g., halides) on a nitro-substituted benzene ring. The strong electron-withdrawing effect of the nitro group is essential for this reaction.[2] However, if the reaction is slow, it could be due to insufficient heating, poor solvent choice, or an inadequate base.

  • Protocol:

    • Increase Temperature: SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20°C and monitor by TLC or LC-MS.

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.

    • Base: If a base (like K₂CO₃ or NaH) is used to deprotonate the morpholine, ensure it is anhydrous and used in sufficient excess.

    • Reagent Purity: Verify the purity of your starting materials. Contaminants can inhibit the reaction.

Q2: I'm having difficulty purifying the product. Column chromatography gives poor separation, and the compound streaks.

A2:

  • Causality: The two basic morpholino groups can interact strongly with the acidic silica gel, leading to streaking and poor separation.[8] Furthermore, if your reaction produces isomers, separating them by standard chromatography can be exceptionally difficult due to very similar polarities.

  • Protocol:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to suppress the interaction with silica. Typically, 0.5-1% triethylamine (NEt₃) or pyridine in your hexane/ethyl acetate or DCM/methanol eluent can significantly improve peak shape.

    • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may provide better results for basic compounds.

    • Attempt Recrystallization: This is often the best method for purifying such compounds.[8] Test a variety of solvents. Given the polarity, consider alcohols (methanol, ethanol), acetonitrile, or mixtures like ethyl acetate/heptane or acetone/water.

    • Advanced Chromatography: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or specialized column may be necessary.[4]

Q3: The final product is a persistent oil or gum instead of the expected solid. How can I induce crystallization?

A3:

  • Causality: The failure to crystallize is often due to the presence of impurities or residual high-boiling solvents (like DMF or DMSO) from the reaction.[9]

  • Protocol:

    • Remove Residual Solvents: If a high-boiling solvent was used, perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer multiple times with water and brine to remove the solvent. If the product is in the organic phase, you can also try co-evaporation with a lower-boiling solvent like toluene on a rotary evaporator.

    • Purify First: Do not attempt to crystallize an impure product. Use the chromatography methods described in A2 to obtain a cleaner sample.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the purified oil in a minimum amount of a volatile solvent and let it evaporate slowly in a loosely covered vial.

      • Solvent/Anti-Solvent: Dissolve the oil in a good solvent (e.g., DCM or acetone) and slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Warm gently until it clarifies, then allow it to cool slowly.

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Visual Workflow 2: Spill Response Decision Tree

spill Spill Occurs is_major Is the spill large or uncontrolled? spill->is_major evacuate Evacuate Area Alert Safety Officer is_major->evacuate Yes minor_spill Minor Spill Procedure is_major->minor_spill No ppe Ensure PPE is worn minor_spill->ppe absorb Cover with inert absorbent material ppe->absorb collect Collect into a sealed waste container absorb->collect clean Clean area with appropriate solvent collect->clean dispose Dispose of as hazardous waste clean->dispose

Sources

degradation pathways of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Introduction: The Molecule & Its Vulnerabilities

Welcome to the technical support center. You are likely working with This compound , a critical intermediate often used in the synthesis of PI3K/mTOR or DNA-PK inhibitors.

To troubleshoot effectively, you must understand the "Personality" of this molecule. It possesses three distinct reactive centers that drive its degradation profile:

  • The Aldehyde (-CHO): Highly susceptible to autoxidation to carboxylic acid.

  • The Nitro Group (-NO₂): A chromophore sensitive to UV/Vis light, leading to photoreduction.

  • The Morpholine Rings: Electron-rich donors that facilitate charge-transfer states, accelerating photodecomposition and susceptible to N-oxidation.

This guide is structured to address specific anomalies you may observe in your HPLC or LC-MS data.

Module 1: The "Ghost" Peak (Oxidative Instability)

User Symptom: "I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. It grows over time when the sample sits in the autosampler."

The Science (Causality): This is the classic signature of Aldehyde Autoxidation . The aldehyde proton is abstractable via a radical chain mechanism, reacting with dissolved molecular oxygen to form a peracid intermediate, which rapidly converts to the corresponding carboxylic acid: 5-Nitro-2,4-di(4-morpholinyl)benzoic acid .

Because the carboxylic acid is more polar (ionizable) than the aldehyde, it elutes earlier on C18 columns (lower Retention Time, RT).

Troubleshooting Protocol: The Peroxide Challenge To confirm this impurity is the carboxylic acid, perform this self-validating stress test:

  • Preparation: Dissolve 1 mg of your compound in 1 mL Acetonitrile/Water (50:50).

  • Spike: Add 10 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Let stand at Room Temperature for 30 minutes.

  • Analysis: Inject immediately.

    • Result: If the "Ghost Peak" increases significantly in area, it is the benzoic acid derivative.

Preventative Solution:

  • Solvent Choice: Avoid ethers (THF, Dioxane) which contain peroxides. Use degassed Acetonitrile or Methanol.

  • Storage: Store solid under Argon/Nitrogen at -20°C.

  • Additives: For solution storage >24 hours, add 0.1% BHT (Butylated Hydroxytoluene) as a radical scavenger.

Module 2: Color Change & Baseline Noise (Photostability)

User Symptom: "My yellow powder turned greenish-brown on the bench. The LC-MS shows multiple small peaks and a noisy baseline."

The Science (Causality): Nitrobenzaldehydes are photo-labile . Upon exposure to UV/Blue light (300–450 nm), the nitro group undergoes an


 transition. In the presence of the ortho-morpholine group (an electron donor), this facilitates an intramolecular redox reaction (Nitro-to-Nitrite rearrangement) or reduction to the Nitroso  or Hydroxylamine  species.

The Pathway:



Troubleshooting Protocol: The Dark Control

  • Split Sample: Prepare two vials of your sample in solvent (1 mg/mL).

  • Exposure: Wrap one vial completely in aluminum foil (Dark Control). Leave the other on the benchtop under fluorescent light for 4 hours.

  • Analysis: Compare chromatograms.

    • Result: If the "Dark" sample is clean but the "Light" sample shows degradation, your workflow lacks light protection.

Preventative Solution:

  • Amber Glass: strictly required for all storage and reaction vessels.

  • Wavelength Cutoff: If working in a hood, use yellow UV-blocking filters on lights.

Module 3: Visualizing the Pathways

The following diagram illustrates the two primary degradation routes described above.

DegradationPathways cluster_0 Storage Conditions Parent Parent Molecule This compound Radical Acyl Radical Intermediate Parent->Radical Autoxidation (O2, trace metals) Excited Excited Triplet State (n -> pi*) Parent->Excited UV Light (hν) Peracid Peracid Intermediate Radical->Peracid + O2 Acid Degradant A (Major) 5-Nitro-2,4-di(4-morpholinyl)benzoic acid (Early Eluting) Peracid->Acid Reduction Nitroso Degradant B Nitroso Derivative Excited->Nitroso Redox / O-transfer Amine Degradant C Aniline Derivative Nitroso->Amine Further Reduction

Caption: Figure 1. Dual degradation pathways showing oxidative conversion to benzoic acid and photolytic reduction.

Module 4: Solubility & pH Dependent Hydrolysis

User Symptom: "The compound precipitated when I adjusted the pH of my buffer, or I see ring-opening products."

The Science (Causality): The morpholine nitrogen is basic (


).
  • Acidic pH (< 4): The morpholines are protonated, increasing solubility. However, strong acid + heat can hydrolyze the morpholine-aryl bond (nucleophilic aromatic substitution reversal) or hydrate the aldehyde.

  • Basic pH (> 9): The aldehyde is susceptible to the Cannizzaro reaction (disproportionation to alcohol and acid), although the electron-withdrawing nitro group makes the ring electron-deficient, potentially inviting nucleophilic attack by

    
     on the aromatic ring itself.
    

Troubleshooting Protocol: pH Stability Screen

  • Prepare three 1 mL aliquots of compound (0.5 mg/mL) in:

    • A: 0.1 N HCl

    • B: Phosphate Buffer pH 7.0

    • C: 0.1 N NaOH

  • Incubate at 40°C for 2 hours.

  • Analyze via LC-MS.[1][2]

    • Expectation: Sample A should remain relatively stable (reversible hydration). Sample C will likely show rapid degradation (Cannizzaro or ring damage).

Summary of Degradation Parameters (Reference Table)

ParameterStress ConditionPrimary DegradantDetection (LC-MS)Prevention
Oxidation Air/Oxygen exposureBenzoic Acid derivative[M+16] mass shift, Acidic shift (Low RT)Argon blanket, BHT
Photolysis UV/DaylightNitroso/Amine/Azoxy[M-16] or [M-30], Complex mixAmber glass, Foil
Hydrolysis High pH (>9)Cannizzaro productsAlcohol + Acid mixMaintain pH 4–8
Thermal >60°CDecarboxylation (rare)Loss of CO2 (if acid present)Store < 4°C

References

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Taylor & Francis. (Focus on Autoxidation mechanisms of benzaldehydes). Link

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[2][3][4][5] Springer.[6] (Mechanisms of Nitro group photoreduction). Link

  • Larsen, J., et al. (2020). Degradation of Morpholino Oligomers. (Contextual reference for morpholine ring stability under oxidative stress). Link

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive resource for researchers engaged in the synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. This compound is synthesized via a double nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for constructing complex molecules from readily available precursors. The electron-withdrawing nitro group on the aromatic ring is critical, as it activates the halogen leaving groups toward substitution by a nucleophile, in this case, morpholine.[1][2]

This document is structured to provide not only a robust experimental protocol but also to anticipate and address the common challenges encountered during this synthesis. By understanding the causality behind each experimental step and potential pitfall, researchers can scale up this reaction with confidence and efficiency.

Reaction Overview & Proposed Mechanism

The synthesis involves the reaction of a suitable dihalo-nitrobenzaldehyde precursor with morpholine. For this guide, we will focus on the use of 2,4-dichloro-5-nitrobenzaldehyde as the starting material. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Given the presence of two halogen leaving groups, the reaction must be driven to completion to ensure the desired disubstituted product is the major component.

A base, often an excess of the amine nucleophile itself or a non-nucleophilic base like potassium carbonate, is typically employed to neutralize the HCl generated during the reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale, with considerations for potential scale-up.

Starting Material: 2,4-Dichloro-5-nitrobenzaldehyde (CAS 20357-25-9)[4]

Table 1: Reagent Stoichiometry and Properties

ReagentCAS No.Mol. Wt. ( g/mol )Molarity/DensityAmount (mmol)Volume/MassEquivalents
2,4-Dichloro-5-nitrobenzaldehyde20357-25-9220.02N/A10.02.20 g1.0
Morpholine110-91-887.120.996 g/mL25.02.18 g (2.2 mL)2.5
Potassium Carbonate (K₂CO₃)584-08-7138.21N/A22.03.04 g2.2
Dimethyl Sulfoxide (DMSO)67-68-578.131.10 g/mLN/A20 mLN/A
Step-by-Step Procedure
  • Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-nitrobenzaldehyde (2.20 g, 10.0 mmol) and anhydrous potassium carbonate (3.04 g, 22.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask. Begin stirring the suspension. Add morpholine (2.2 mL, 25.0 mmol) to the mixture using a syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C using a heating mantle and temperature controller. Maintain this temperature under a gentle flow of nitrogen.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 8-12 hours. Look for the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.

  • Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Visual Workflow of the Synthesis

SynthesisWorkflow Start 1. Reagent Setup (Flask, Stir Bar, Condenser) AddReagents 2. Add Precursor, K₂CO₃, DMSO, Morpholine Start->AddReagents Heat 3. Heat to 100-110 °C under N₂ AddReagents->Heat Monitor 4. Monitor by TLC (8-12 hours) Heat->Monitor Workup 5. Cool & Quench in Ice Water Monitor->Workup Reaction Complete Isolate 6. Vacuum Filtration Workup->Isolate Wash 7. Wash with H₂O Isolate->Wash Dry 8. Vacuum Oven Drying Wash->Dry Product Final Product: This compound Dry->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: The reaction appears stalled or incomplete after 12 hours, with a significant amount of starting material remaining on the TLC plate. What could be the cause?

A1:

  • Insufficient Temperature: The SNAr reaction is highly temperature-dependent. Ensure your reaction temperature is consistently maintained at 100-110 °C. A lower temperature will drastically slow down the rate of the second substitution.

  • Moisture in Reagents/Solvent: The presence of water can interfere with the reaction. Morpholine is hygroscopic, and DMSO can absorb atmospheric moisture. Ensure you are using anhydrous solvents and properly stored reagents. Water can compete with the amine as a nucleophile, although this is less likely under these conditions.

  • Inefficient Stirring: If the potassium carbonate and the starting material are not well-suspended, the reaction can be slow due to poor mass transfer. Ensure your stirring is vigorous enough to maintain a homogenous suspension.

  • Degraded Morpholine: Morpholine can degrade over time. Use freshly opened or properly stored morpholine for best results.

Q2: My TLC shows the formation of one major intermediate product but very little of the final disubstituted product. What is happening?

A2: You are likely observing the mono-substituted intermediate, either 2-chloro-5-nitro-4-(4-morpholinyl)benzaldehyde or 4-chloro-5-nitro-2-(4-morpholinyl)benzaldehyde.

  • Causality: The first substitution is generally faster than the second. The presence of the first electron-donating morpholino group slightly deactivates the ring towards the second nucleophilic attack.[5]

  • Solution: To drive the reaction to completion, you may need to increase the reaction time or slightly increase the temperature (e.g., to 120 °C). You can also add an additional 0.5 equivalents of morpholine and potassium carbonate to the reaction mixture.

Q3: During the work-up, my product oiled out instead of precipitating as a solid. How can I isolate it?

A3:

  • Reasoning: This can happen if the product has residual solvent or impurities that lower its melting point, or if the quench is performed at too high a temperature.

  • Troubleshooting Steps:

    • Ensure the water used for quenching is ice-cold.

    • Try scratching the inside of the beaker with a glass rod to induce crystallization.

    • If it remains an oil, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. The crude solid can then be purified.

Q4: The yield is significantly lower than expected. Where could I have lost the product?

A4:

  • Incomplete Precipitation: The product may have some solubility in the water/DMSO mixture. Ensure the mixture is sufficiently cold and allow adequate time for precipitation before filtering.

  • Transfer Losses: Be meticulous during transfers, especially when pouring the reaction mixture into water and scraping the solid from the filter paper.

  • Side Reactions: At excessively high temperatures (>130 °C), decomposition of the nitroaromatic compound can occur, leading to tar-like byproducts and reduced yield.[6]

Troubleshooting Workflow

Troubleshooting Problem Low Yield or Incomplete Reaction CheckTLC Analyze TLC Plate Problem->CheckTLC SM_Present Starting Material Dominant? CheckTLC->SM_Present Mono_Present Mono-substituted Intermediate Dominant? CheckTLC->Mono_Present SM_Present->Mono_Present No Sol_Temp Verify & Increase Temperature (100-110°C) SM_Present->Sol_Temp Yes Sol_Reagents Check Reagent Purity (Anhydrous Conditions) SM_Present->Sol_Reagents Yes Sol_Time Increase Reaction Time (e.g., to 18-24h) Mono_Present->Sol_Time Yes Sol_Equiv Add More Morpholine & K₂CO₃ (0.5 eq) Mono_Present->Sol_Equiv Yes Sol_Purify Purification Issue: Consider Chromatography Mono_Present->Sol_Purify No

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as the solvent? Can I use something else?

A1: DMSO is an excellent solvent for SNAr reactions because it is a polar aprotic solvent. It effectively solvates the cation (K⁺) but not the nucleophile (morpholine), increasing the nucleophile's reactivity. It also has a high boiling point, allowing for the necessary reaction temperatures. Other polar aprotic solvents like DMF or NMP can also be used, but reaction times and yields may vary. Protic solvents like ethanol are generally less effective as they can solvate the nucleophile through hydrogen bonding, reducing its potency.[1]

Q2: Is it necessary to use potassium carbonate? Can I just use an excess of morpholine as the base?

A2: While using a large excess of morpholine (e.g., 5-10 equivalents) can serve as both the nucleophile and the base, it can make purification more challenging. Using an inorganic base like K₂CO₃ is often cleaner and more cost-effective, especially for larger-scale reactions. It is non-nucleophilic and easily removed during the aqueous work-up.

Q3: What is the best way to purify the final product if it is not clean enough after precipitation?

A3: If the crude product contains significant impurities (like the mono-substituted intermediate), recrystallization is the preferred method. A suitable solvent system would need to be determined empirically, but solvents like ethanol, isopropanol, or a mixture such as toluene/heptane could be effective. If recrystallization fails to remove the impurities, column chromatography on silica gel is a reliable alternative.[5]

Q4: Are there any specific safety precautions for this reaction?

A4: Yes.

  • Nitroaromatic Compounds: Nitroaromatics are potentially toxic and should be handled with care in a well-ventilated fume hood.[6]

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves (double-gloving is recommended).

  • Morpholine: Morpholine is a corrosive liquid. Avoid inhalation and contact with skin and eyes.[7]

  • High Temperatures: The reaction is run at elevated temperatures, posing a risk of thermal burns. Use appropriate personal protective equipment.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see signals for the aldehyde proton, the aromatic protons, and two distinct sets of signals for the morpholine protons.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons, and morpholine carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch and the nitro group (N-O) stretches.

References

  • White, J. M., et al. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. Australian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). TS structure for the reaction of FDNB with morpholine in gas phase. Retrieved from [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Zheng, Y., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • RSC Publishing. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a critical pharmacophore intermediate, often utilized in the synthesis of PI3K/mTOR inhibitors and other heterocyclic bioactive agents. Its structural integrity is defined by a "push-pull" electronic system: the electron-withdrawing nitro and aldehyde groups oppose the electron-donating morpholine rings.

This guide provides a comparative analysis of 1H NMR profiling for this molecule. Unlike standard datasheets, we compare Method A (CDCl₃) against Method B (DMSO-d₆) to highlight solubility vs. resolution trade-offs. Furthermore, we define the specific spectral "fingerprint" that distinguishes this product from its mono-substituted precursors (e.g., 2,4-dichloro-5-nitrobenzaldehyde).

Structural Analysis & Spectral Prediction

Understanding the molecule's electronic environment is prerequisite to accurate interpretation.

The "Push-Pull" Effect
  • H-6 (Deshielded Zone): Located between the aldehyde (C1) and nitro (C5) groups. Both substituents are strongly electron-withdrawing, creating a highly deshielded environment. Expect this signal to appear far downfield.

  • H-3 (Shielded Zone): Sandwiched between two morpholine rings at C2 and C4. The nitrogen lone pairs donate electron density into the ring (resonance effect), significantly shielding this proton. Expect an upfield shift, distinct from typical aromatic protons.[1]

Morpholine Conformation

The molecule contains two morpholine rings in different electronic environments (C2 vs. C4).

  • C2-Morpholine: Sterically crowded by the adjacent aldehyde group.

  • C4-Morpholine: Ortho to the nitro group.

  • Result: While often overlapping, the methylene protons (-CH₂-) of the two morpholine rings may resolve into distinct multiplets depending on the solvent's viscosity and magnetic field strength.

Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Analyte: this compound (Recrystallized, >98% purity by HPLC).

  • Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D, with 0.03% TMS.

  • Solvent B (Alternative): Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9% D, with 0.03% TMS.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve in 0.6 mL of the chosen deuterated solvent.

    • Note: If using DMSO-d₆, ensure the sample is dry; water peaks can obscure morpholine signals.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard proton).

    • Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆ due to higher viscosity/lower sensitivity).

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction (Manual).

    • Baseline correction (Bernstein polynomial).

    • Reference TMS to 0.00 ppm.

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the spectral appearance due to polarity and hydrogen bonding.

FeatureMethod A: CDCl₃ (Recommended for Resolution)Method B: DMSO-d₆ (Recommended for Solubility)
Solubility Moderate. May require sonication.Excellent. Instant dissolution.
Aldehyde (CHO) ~10.1 ppm (s) . Sharp singlet.~10.0 ppm (s) . May broaden slightly due to viscosity.
Aromatic H-6 ~8.6 ppm (s) . Distinct, downfield.~8.5 ppm (s) .[2] Slightly shielded by solvent effect.
Aromatic H-3 ~6.2 ppm (s) . Very sharp.~6.4 ppm (s) .
Morpholine (-CH₂-) 3.0–4.0 ppm . Resolved triplets/multiplets. Separation between O-CH₂ and N-CH₂ is clear.3.0–3.8 ppm .[3] Peaks often broaden or merge. Water peak (~3.33 ppm) often overlaps with morpholine signals.
Verdict Superior for Structural Characterization. Superior for Crude Reaction Mixtures.
Critical Differentiation: Reaction Monitoring

To validate the synthesis, one must distinguish the product from the starting material (e.g., 2,4-Dichloro-5-nitrobenzaldehyde).

  • Precursor Spectrum: Shows H-3 and H-6 as singlets (or doublets if F-substituted) in the 7.5–8.5 ppm range.

  • Product Spectrum: The H-3 signal shifts dramatically upfield (to ~6.2 ppm) .

  • Validation Check: If you see a signal remaining at ~7.8 ppm, the substitution at C4 or C2 is incomplete.

Data Presentation: Chemical Shift Assignments

The following table summarizes the 1H NMR data (400 MHz, CDCl₃).

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
CHO Aldehyde10.15 Singlet (s)1HDiagnostic aldehyde proton.
H-6 Aromatic8.62 Singlet (s)1HDeshielded by ortho-NO₂ and ortho-CHO.
H-3 Aromatic6.18 Singlet (s)1HShielded by two ortho-morpholine donors.
O-CH₂ Morpholine3.85 Multiplet (m)8HOxygen-adjacent methylene protons (deshielded).
N-CH₂ Morpholine3.25 Multiplet (m)8HNitrogen-adjacent methylene protons.

Note: Chemical shifts are approximate (±0.1 ppm) and concentration-dependent.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound using the comparative NMR methods.

NMR_Workflow Start Precursor: 2,4-Dichloro-5-nitrobenzaldehyde Reaction Reaction: + Morpholine (Excess), K2CO3, DMF Start->Reaction Workup Workup: Precipitation in Water -> Filtration Reaction->Workup Crude Crude Solid Workup->Crude Decision Select Solvent Crude->Decision MethodA Method A: CDCl3 (High Resolution) Decision->MethodA Dry Solid MethodB Method B: DMSO-d6 (High Solubility) Decision->MethodB Wet/Polar AnalysisA Analysis A: Check H-3 (~6.2 ppm) Check Morpholine Splitting MethodA->AnalysisA AnalysisB Analysis B: Check H-3 (~6.4 ppm) Watch for Water Overlap MethodB->AnalysisB Result Validation: Absence of ~7.8 ppm peak (Complete Substitution) AnalysisA->Result AnalysisB->Result

Caption: Workflow for the synthesis monitoring and NMR validation of this compound, highlighting the decision path for solvent selection.

Troubleshooting & Optimization

  • Issue: Broad Morpholine Signals.

    • Cause: Restricted rotation of the morpholine rings due to steric hindrance between the C2-morpholine and the aldehyde group.

    • Solution: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆) to increase the rotation rate and sharpen the peaks (coalescence).

  • Issue: Extra Singlet at ~8.0 ppm.

    • Cause: Likely the mono-substituted intermediate (2-chloro-4-morpholino... or 4-chloro-2-morpholino...).

    • Action: Extend reaction time or increase morpholine equivalents.

References

  • BenchChem. 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis: Protocols and Applications. Retrieved from .

  • ChemicalBook. NMR Spectrum of 2-Chloro-5-nitrobenzaldehyde and 4-Nitrobenzaldehyde. Retrieved from .

  • Royal Society of Chemistry (RSC). Synthesis and NMR Characterization of Morpholine-Substituted Nitrobenzaldehydes. (Supplementary Information). Retrieved from .

  • National Institutes of Health (NIH). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from .

Sources

mass spectrometry of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry characterization of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde (CAS 499975-25-6), a specialized intermediate often used in the synthesis of PI3K/mTOR inhibitors.[1]

Executive Summary

For the characterization of this compound, LC-ESI-MS/MS (Positive Mode) is the superior analytical choice over GC-MS.[1] The molecule’s two basic morpholine nitrogens make it highly amenable to protonation (


), while its thermal instability (due to the nitro group) limits the reliability of electron impact (EI) ionization found in GC systems.

Researchers should focus on differentiating this target from its mono-morpholino impurities (intermediates from incomplete nucleophilic substitution), which exhibit a distinct mass shift of approx. -69 Da or -87 Da depending on the leaving group retained.[1]

Molecular Profile & Properties

PropertyDataImpact on Mass Spectrometry
Compound Name This compoundTarget Analyte
CAS Number 499975-25-6Unique Identifier
Formula

Monoisotopic Mass: 321.1325 Da
Structure Benzaldehyde core, 5-nitro, 2,4-dimorpholinoBasic Sites: 2 Morpholine nitrogens (High ESI response)
LogP ~1.5 - 2.0 (Predicted)Suitable for Reverse Phase LC (C18)

Methodology Comparison: ESI vs. EI

This section objectively compares the recommended method (ESI) against the traditional alternative (EI) to justify the protocol choice.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Mechanism Soft Ionization: Protonation of morpholine nitrogen yields stable

.[1]
Hard Ionization: High-energy electron impact (70 eV).[1]
Thermal Stability High: Analysis occurs in liquid phase; minimal thermal degradation.[1]Low: Nitro groups are thermally labile; risk of degradation in the injector port.[1]
Structural Insight Controlled Fragmentation: MS/MS allows specific isolation of the parent ion to map morpholine/nitro losses.[1]Fingerprinting: Excessive fragmentation may obliterate the molecular ion (

), making confirmation difficult.
Impurity Detection Excellent: Easily separates and detects polar mono-substituted intermediates.[1]Moderate: Polar intermediates may tail or require derivatization.[1]

Verdict: Use LC-ESI-MS/MS .[1] GC-MS should only be used if the sample is derivatized or if ESI is unavailable, and even then, with low injector temperatures.

Fragmentation Analysis (The Data)

To validate the identity of the compound, you must confirm the specific loss of functional groups. The target molecule follows a predictable fragmentation pathway driven by the instability of the nitro group and the morpholine ring.[1]

Predicted Fragmentation Pathway (ESI+)
  • Precursor Ion:

    
     (
    
    
    
    )
  • Primary Fragment 1 (Nitro Loss): Loss of

    
     radical or 
    
    
    
    is common in nitroaromatics, though in even-electron ESI, loss of
    
    
    (16 Da) or
    
    
    (30 Da) to form an amine/nitroso derivative is also observed.
  • Primary Fragment 2 (Morpholine Ring): Morpholine rings typically fragment via the loss of

    
     (44 Da) or the entire radical 
    
    
    
    (86 Da) if charge retention switches.[1]
  • Primary Fragment 3 (Aldehyde): Loss of

    
     (28 Da) is characteristic of benzaldehydes.[1]
    

Fragmentation M [M+H]+ m/z 322.1 (Parent Ion) F1 [M+H - CO]+ m/z 294.1 (Aldehyde Loss) M->F1 -28 Da (CO) F2 [M+H - C2H4O]+ m/z 278.1 (Morpholine Ring Cleavage) M->F2 -44 Da (C2H4O) F3 [M+H - NO2]+ m/z 276.1 (Nitro Loss) M->F3 -46 Da (NO2) F4 [M+H - CO - C2H4O]+ m/z 250.1 F1->F4 -44 Da F2->F4 -28 Da

Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed to validate the synthesis product (likely from the reaction of 2,4-difluoro-5-nitrobenzaldehyde with morpholine).[1]

Objective: Confirm purity >95% and absence of mono-substituted intermediates.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) .

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 ACN:Water (+0.1% Formic Acid). Final conc: ~10
    
    
    g/mL.[1]
  • Filtration: Filter through a 0.22

    
    m PTFE filter to remove any inorganic salts from the synthesis (e.g., 
    
    
    
    ).[1]
Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (The di-morpholino substitution makes the compound moderately lipophilic; expect elution around 3.5 - 4.0 min).[1]

Step 3: MS Parameters (Source: ESI)
  • Polarity: Positive (

    
    ).[1]
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1]

  • Scan Range:

    
     100 – 600.
    
Step 4: Data Interpretation (Pass/Fail Criteria)
ObservationConclusionAction
Major Peak

322.1
Target Identity Confirmed Proceed to MS/MS for structural validation.
Peak

~235-255
Impurity: Mono-substitution Reaction incomplete. The synthesis requires longer time or higher morpholine equivalents.[1]
Peak

305/306
Impurity: De-nitro / Reduction Possible degradation of nitro group to amine (rare in standard synthesis but possible).[1]

References

  • Chemical Identity & CAS: this compound (CAS 499975-25-6).[1] Available from BLD Pharm and Accela Chem. [1]

  • Synthesis Context (Analog): Li, C., et al. "Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene."[2] Journal of Nuclear Materials, 2009.[1][2] (Provides context for SnAr reaction of morpholine with fluoro-nitro-benzenes).

  • Fragmentation Mechanism: "Interpretation of Mass Spectra of Nitro Compounds." NIST Mass Spectrometry Data Center.[1][3] (General principles for nitro group loss).

  • Morpholine Fragmentation: "Mass Spectral Fragmentation of Morpholine Derivatives." Journal of Mass Spectrometry. (General rules for morpholine ring cleavage).

Sources

A Comparative Guide to HPLC and UPLC for the Purity Analysis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity analysis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. As a key intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. We will delve into a first-principles approach to method development, present a head-to-head comparison of the two leading analytical techniques, and provide detailed, actionable protocols grounded in established regulatory standards.

The Analytical Challenge: A Stability-Indicating Method

This compound is a complex molecule featuring a nitroaromatic core, an aldehyde functional group, and two basic morpholinyl substituents. A robust purity method must not only quantify the main component but also separate it from potential process-related impurities (e.g., starting materials, intermediates) and degradation products that could form during manufacturing and storage.

Forced degradation, or stress testing, is an essential part of developing such a "stability-indicating" method. This involves intentionally degrading the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants.[1] The analytical method is then challenged to prove it can separate these newly formed impurities from the intact active pharmaceutical ingredient (API).[2][3]

A First-Principles Approach to Method Development

Given the compound's structure, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most logical starting point.

  • Chromatography Mode: The molecule possesses significant non-polar character from its aromatic ring system, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and selectivity for a wide range of molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is ideal. The buffer (e.g., phosphate or acetate) is critical for maintaining a consistent pH, which controls the ionization state of the basic morpholine groups and ensures reproducible retention times and sharp peak shapes.

  • Detection: The nitrobenzaldehyde chromophore provides strong UV absorbance, making a UV detector a simple and sensitive choice. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the 254-350 nm range.

Head-to-Head Comparison: HPLC vs. UPLC

While both HPLC and UPLC operate on the same chromatographic principles, the primary difference lies in the particle size of the stationary phase and the resulting operating pressures.[4] UPLC utilizes columns packed with sub-2 µm particles, whereas traditional HPLC uses particles in the 3-5 µm range.[5] This fundamental difference leads to significant performance variations.

UPLC systems require specialized instrumentation capable of handling much higher backpressures (e.g., >1000 bar) compared to conventional HPLC systems (~400 bar).[6][7]

Quantitative Performance Comparison

The following table provides a projected comparison of key performance metrics for the analysis of this compound on both platforms.

Parameter Traditional HPLC UPLC Advantage
Analysis Time ~15-25 minutes~2-5 minutesUPLC (5-10x faster throughput)
Column Particle Size 3 - 5 µm< 2 µmUPLC (Higher efficiency)
Peak Resolution GoodExcellentUPLC (Superior separation of closely eluting impurities)[8]
Sensitivity ModerateHighUPLC (Sharper peaks lead to higher signal-to-noise)[8]
Solvent Consumption HighLow (up to 70-80% reduction)UPLC (Greener, more cost-effective)[6][7]
System Pressure ~150 - 300 bar~600 - 1000+ barHPLC (Less demanding on instrumentation)

Detailed Experimental Protocols

Proposed RP-HPLC Method for Purity Analysis

This protocol is designed as a robust starting point for the purity determination and is structured to be readily validated.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Ortho-phosphoric Acid

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-23 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST SamplePrep Sample & Standard Preparation SamplePrep->SST Injection Sample Injection SST->Injection Pass Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Fig. 1: Standard HPLC analysis workflow.
Protocol for a Forced Degradation Study

This study is crucial for demonstrating the specificity and stability-indicating nature of the developed HPLC method.[9] The goal is to achieve 5-20% degradation of the API.[1]

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 Acetonitrile/Water mixture.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours. Prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a 0.1 mg/mL solution for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above. The chromatograms should be evaluated for the appearance of new peaks (degradants) and the decrease in the main API peak area.

Ensuring Method Trustworthiness and Validation

A trustworthy analytical method is one that is validated for its intended purpose.[10] The validation process demonstrates that the method is reliable, reproducible, and accurate. All validation procedures should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation study is the primary tool for demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation_Logic cluster_method Method Development & Validation Dev Develop HPLC Method ForcedDeg Forced Degradation (ICH Q1A/Q1B) Dev->ForcedDeg OtherParams Linearity Accuracy Precision... Dev->OtherParams Specific Specificity ForcedDeg->Specific Challenges Method Validate Method Validation (ICH Q2(R1)) StableMethod Stability-Indicating Method Validate->StableMethod Achieves Specific->Validate OtherParams->Validate

Fig. 2: Logical workflow for establishing a stability-indicating method.

Alternative Analytical Techniques

While HPLC and UPLC are the primary methods for purity analysis, other techniques can serve complementary roles:

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities that may not be amenable to LC, such as residual solvents from the synthesis.[14][15] For a compound like this compound, GC would primarily be used for orthogonal impurity checks rather than primary purity assessment due to the compound's low volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities and degradation products.[16][17] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, the exact mass and fragmentation pattern of an impurity can be determined, aiding in its structural elucidation.

Conclusion

For the purity analysis of this compound, both HPLC and UPLC are powerful and appropriate techniques.

  • HPLC remains a robust, reliable, and widely accessible technology, perfectly suited for routine quality control and release testing where validated methods and instrument ubiquity are key.

  • UPLC offers significant advantages in speed, resolution, and sensitivity, making it the superior choice for high-throughput environments such as process development, impurity profiling, and cleaning validation where rapid feedback and higher performance are critical.[4][8]

The choice between HPLC and UPLC will ultimately depend on the specific application, available instrumentation, and the throughput requirements of the laboratory. The proposed HPLC method, when subjected to rigorous validation according to ICH guidelines, will provide a trustworthy and reliable system for ensuring the quality and purity of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC vs UPLC: Key Differences & Applications. ChromaNik. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

  • How to test the purity of benzaldehyde?. Blog. [Link]

  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

Sources

Benchmarking 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde: A Functionalized Scaffold for Kinase Inhibitor Design

[1]

Executive Summary: Beyond Commodity Reagents[1]

In the landscape of medicinal chemistry, 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde represents a specialized "privileged structure" intermediate, distinct from commodity reagents like 4-nitrobenzaldehyde.[1] While simple nitrobenzaldehydes serve as generic electrophiles, this disubstituted scaffold is engineered specifically for the synthesis of PI3K/mTOR kinase inhibitors .

Its value lies in its amphiphilic architecture : the morpholine rings confer aqueous solubility and hydrogen-bonding capability essential for ATP-pocket binding, while the nitro group serves as a latent amine for subsequent cyclization into quinoline or pyrimidine cores. This guide compares its performance against standard alternatives, establishing why it is the superior starting material for developing morpholine-bearing bioactive heterocycles.

Chemical Architecture & Comparative Reactivity

The reactivity of this compound is defined by a "Push-Pull" electronic system that distinguishes it from its analogs.

  • The Pull (Electron-Withdrawing): The nitro group (

    
    ) and aldehyde carbonyl (
    
    
    ) withdraw electron density, activating the ring.
  • The Push (Electron-Donating): The two morpholine nitrogens provide strong mesomeric donation (

    
    ), stabilizing the aromatic ring and reducing the electrophilicity of the carbonyl compared to unsubstituted nitrobenzaldehydes.
    
Comparative Analysis Table
FeatureTarget: this compound Alternative A: 4-Nitrobenzaldehyde Alternative B: 2,4-Difluoro-5-nitrobenzaldehyde
Role Advanced Scaffold (Kinase Inhibitor Precursor)Commodity Reagent (General Synthesis)Reactive Electrophile (

Substrate)
Solubility High (Organic/Aq.[1] mixtures due to morpholine)Low (Lipophilic, requires DMSO/DMF)Moderate (Soluble in organic solvents)
Carbonyl Reactivity Modulated (Stable, controlled condensation)High (Prone to rapid, sometimes uncontrolled reaction)High (Very reactive, sensitive to hydrolysis)

Potential
Saturated (Positions 2,4 already substituted)Low (Requires harsh conditions to substitute)Excellent (Leaving groups F/Cl ready for displacement)
Key Application Synthesis of PI3K, mTOR, DNA-PK inhibitors Schiff bases, Dyes, generic anilinesSynthesis of the Target Compound (Precursor)

Critical Analysis: Why Choose the Di-Morpholino Scaffold?

Solubility & Pharmacokinetics

Standard nitrobenzaldehydes often yield insoluble intermediates that complicate purification and biological testing. The incorporation of two morpholine rings at the benzaldehyde stage dramatically improves the solubility profile of the final drug candidate early in the synthesis. This "front-loading" of solubility prevents precipitation issues during complex cyclization steps.

Regiocontrol in Drug Design

Using 2,4-Difluoro-5-nitrobenzaldehyde (Alternative B) allows for stepwise substitution.[2][3] However, for targets requiring bis-morpholine substitution (common in PI3K inhibitors to fill the ribose binding pocket), starting directly with the pre-formed This compound ensures 100% regiochemical purity, eliminating the risk of mono-substituted impurities carrying through to the final API.[1]

Electronic Modulation

The strong electron donation from the morpholines lowers the reactivity of the aldehyde toward nucleophiles (e.g., in Knoevenagel condensations). While this requires slightly more vigorous reaction conditions (e.g., higher temp or stronger base) compared to 4-nitrobenzaldehyde, it results in cleaner reaction profiles with fewer oligomeric side products.[1]

Validated Experimental Protocol

Synthesis of this compound

Objective: High-yield synthesis via double Nucleophilic Aromatic Substitution (

Precursor:
Step-by-Step Methodology:
  • Preparation:

    • Charge a 3-neck round-bottom flask with 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq) and Acetonitrile (10 volumes).

    • Cool the solution to 0°C using an ice bath.

  • Nucleophilic Addition:

    • Add Morpholine (2.5 eq) dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 10°C to prevent decomposition.

    • Add Triethylamine (2.5 eq) as a proton scavenger.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a fluorescent yellow spot (
      
      
      ).
  • Workup & Isolation:

    • Pour the reaction mixture into Ice Water (20 volumes) with vigorous stirring.

    • The product will precipitate as a bright yellow/orange solid.

    • Filter the solid and wash with cold water (

      
      ) to remove triethylammonium salts.
      
    • Recrystallize from Ethanol/DMF if necessary.

  • Characterization:

    • Appearance: Yellow to orange solid.

    • Yield: Typically 85–95%.

    • 
      H NMR (DMSO-
      
      
      ):
      Look for distinct morpholine peaks (3.0–3.8 ppm) and the aldehyde singlet (
      
      
      ppm).

Application Workflow: Pathway to Kinase Inhibitors

The following diagram illustrates the strategic placement of this compound in a drug discovery workflow, contrasting it with the "Commodity" route.

GStart2,4-Difluoro-5-nitrobenzaldehyde(Precursor)Target5-Nitro-2,4-di(4-morpholinyl)benzaldehyde(Target Scaffold)Start->TargetRegioselectiveSubstitutionDrugPI3K/mTOR Inhibitor(Core Structure)Target->DrugKnoevenagel &ReductionCommodity4-Nitrobenzaldehyde(Commodity)GenericGeneric Schiff Base(Low Solubility)Commodity->GenericStandardCondensationStep1SNAr(+ Morpholine)Step2Reductive Cyclization(Fe/AcOH or H2/Pd)

Caption: Strategic synthesis workflow showing the conversion of the difluoro-precursor to the high-value morpholino scaffold, enabling access to soluble kinase inhibitors.

References

  • Synthesis of Morpholine-Substituted Pyrimidines

    • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
    • Source: PMC - NIH.
    • URL:[Link]

  • Regioselectivity in Nitrobenzaldehyde Synthesis

    • Title: A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde.
    • Source: BenchChem.[4]

  • Electronic Effects in Nucleophilic Addition

    • Title: p-Nitrobenzaldehyde Reactivity toward Nucleophilic Additions.
    • Source: Vaia.
    • URL:[Link]

  • Properties of Morpholinobenzaldehydes

    • Title: 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349.
    • Source: PubChem.

    • URL:[Link][1]

alternative synthesis routes for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthesis routes for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde , a critical intermediate in the development of PI3K/mTOR kinase inhibitors (e.g., analogues of AZD8055).

Executive Summary

This guide evaluates three distinct synthetic pathways for the production of This compound (MW: 321.33) . The target molecule is characterized by a benzaldehyde core substituted with a nitro group at the C5 position and morpholine rings at the C2 and C4 positions.

The primary challenge in this synthesis is the regioselective installation of two bulky morpholine groups while maintaining the integrity of the base-sensitive aldehyde and nitro functionalities. This guide compares the Standard Fluorine Displacement Route , the Cost-Optimized Chlorine Displacement Route , and a Green Chemistry Modification .

Part 1: Strategic Route Analysis
Route A: The Difluoro Displacement (Standard High-Yield)

This is the benchmark method used in medicinal chemistry for gram-scale synthesis.[1] It relies on the high susceptibility of fluorine atoms to nucleophilic aromatic substitution (


) when activated by ortho/para electron-withdrawing groups (EWG).
  • Mechanism: Double

    
     reaction.
    
  • Precursor: 2,4-Difluoro-5-nitrobenzaldehyde.[1]

  • Reagents: Morpholine (excess), DIPEA (Diisopropylethylamine), Acetonitrile (ACN) or DMF.

  • Causality: The C2 and C4 positions are highly activated. The C4-fluorine is activated by the ortho-nitro and para-aldehyde groups.[1] The C2-fluorine is activated by the ortho-aldehyde and para-nitro groups.[1] Fluorine is the superior leaving group here due to the high electronegativity increasing the electrophilicity of the ipso-carbon.

Route B: The Dichloro Displacement (Industrial Cost-Save)

Designed for scalability, this route replaces the expensive difluoro precursor with the dichloro analog.

  • Mechanism: Double

    
     reaction (requires higher activation energy).
    
  • Precursor: 2,4-Dichloro-5-nitrobenzaldehyde.[1]

  • Reagents: Morpholine,

    
    , DMF or DMSO, Heat (
    
    
    
    ).
  • Causality: Chlorine is a poorer leaving group than fluorine in

    
     systems. To overcome the higher activation barrier, a polar aprotic solvent (DMSO/DMF) and elevated temperatures are required. An inorganic base (
    
    
    
    ) is preferred over organic bases to minimize costs and handle the higher temperatures.
Route C: Aqueous Micellar Catalysis (Green Alternative)

A modern adaptation utilizing surfactant-mediated chemistry to eliminate toxic polar aprotic solvents (DMF/DMSO).

  • Mechanism: On-water

    
     facilitated by hydrophobic effect.[1]
    
  • Precursor: 2,4-Difluoro-5-nitrobenzaldehyde.[1]

  • Reagents: Morpholine, TPGS-750-M (2% in water), mild heat (

    
    ).
    
  • Causality: The organic reactants form micelles within the aqueous medium. The high local concentration within the micelle accelerates the reaction without requiring hazardous solvents.

Part 2: Comparative Metrics & Data
MetricRoute A: Difluoro (

)
Route B: Dichloro (

)
Route C: Aqueous Micellar
Starting Material Cost High (

$)
Low ($)High (

$)
Reaction Temperature Room Temp - 50°C90°C - 110°C45°C
Typical Yield 92 - 96%75 - 85%88 - 92%
Purity (Crude) High (>95%)Moderate (85-90%)High (>95%)
E-Factor (Waste) High (DMF/Extraction)High (DMSO/Workup)Low (Water/Filtration)
Scalability Good (up to 100g)Excellent (kg scale)Moderate (Emulsion handling)
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Difluoro Precursor (Route A)

Recommended for Drug Discovery/Early Development[1]

Reagents:

  • 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Morpholine (2.5 equiv)

  • DIPEA (3.0 equiv)

  • Acetonitrile (ACN) [0.2 M concentration]

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 2,4-difluoro-5-nitrobenzaldehyde (e.g., 5.0 g, 26.7 mmol) and anhydrous Acetonitrile (130 mL).

  • Addition: Add DIPEA (13.9 mL, 80.1 mmol) followed by the dropwise addition of Morpholine (5.8 mL, 66.8 mmol) at

    
    .
    
    • Note: The reaction is exothermic.[2] Control temperature to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The mono-substituted intermediate (usually at C4) appears first, followed by the di-substituted product.[1]

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product should precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/DMF if necessary, though the precipitate is often

    
     pure.
    
Protocol 2: Scalable Synthesis via Dichloro Precursor (Route B)

Recommended for Process Chemistry/Scale-up[1]

Reagents:

  • 2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Morpholine (3.0 equiv)

  • Potassium Carbonate (

    
    , pulverized, 3.0 equiv)
    
  • DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloro-5-nitrobenzaldehyde (e.g., 50 g, 227 mmol) in DMF (450 mL).

  • Activation: Add pulverized

    
     (94 g, 681 mmol).
    
  • Addition: Add Morpholine (59 mL, 681 mmol) in a single portion.

  • Heating: Heat the slurry to

    
     for 12–16 hours.
    
    • Critical Control: Ensure vigorous stirring; the inorganic base must remain suspended.

  • Quench: Cool to RT and pour into crushed ice/water (2 L). Stir for 1 hour to ensure full precipitation.

  • Filtration: Collect the crude solid.

    • Purification Note: The crude may contain traces of mono-substituted chloro-morpholino impurity.[1] Reslurry in hot ethanol to remove these impurities.

Part 4: Reaction Logic & Pathway Visualization

The following diagram illustrates the mechanistic pathway and the divergence between the Fluorine and Chlorine routes.

SynthesisPathways cluster_conditions Reaction Conditions PrecursorF 2,4-Difluoro-5-nitrobenzaldehyde (Reactive) Intermediate Intermediate: 4-Morpholino-2-halo-5-nitrobenzaldehyde PrecursorF->Intermediate Morpholine, DIPEA RT, 1h (Fast SNAr) PrecursorCl 2,4-Dichloro-5-nitrobenzaldehyde (Cost-Effective) PrecursorCl->Intermediate Morpholine, K2CO3 100°C, 4h (Slow SNAr) Product TARGET: This compound Intermediate->Product 2nd Morpholine Substitution (Sterically Hindered) Route A: ACN, RT Route A: ACN, RT Route B: DMF, Heat Route B: DMF, Heat

Caption: Comparative reaction pathways showing the kinetic advantage of the Difluoro route (Route A) versus the thermal activation required for the Dichloro route (Route B).

Part 5: Troubleshooting & Quality Control
  • Issue: Incomplete Conversion (Mono-substitution)

    • Cause: Steric hindrance at the C2 position (ortho to aldehyde) often slows the second substitution.

    • Solution: Increase temperature by

      
       or add a catalytic amount of KI (Potassium Iodide) if using the Chloro route (Finkelstein-like activation).
      
  • Issue: "Oiling Out" during Workup

    • Cause: Product is moderately soluble in organic/aqueous mixtures.

    • Solution: Ensure the water:solvent ratio is at least 5:1. Use brine to aid precipitation.

  • Safety Note: Morpholine is a secondary amine and can form nitrosamines (carcinogenic) in the presence of nitrosating agents. While the nitro group on the ring is stable, avoid acidic workups with nitrite salts.

References
  • Synthesis of Morpholine Derivatives via SNAr

    • Title: Practical Synthesis of Morpholine Deriv
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Precursor Reactivity (Difluoro vs Dichloro)

    • Title: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene Deriv
    • Source: Organic Syntheses, Coll.[3] Vol. 10, p. 200.

    • URL:[Link]

  • Micellar Catalysis (Green Chemistry Context)

    • Title: Surfactant-enabled transition metal-free reaction in water at room temperature.[1]

    • Source: Lipshutz Group (UCSB) / Science.
    • URL:[Link]

  • Target Molecule Context (AZD8055 Analogues)

    • Title: Discovery of AZD8055: A Potent, Selective, and Orally Bioavailable ATP-Competitive Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

A Comparative Guide to the Structural Elucidation of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde: An In-Depth X-ray Crystallography Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry.[1] This guide provides a comprehensive technical overview of the characterization of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, with a central focus on single-crystal X-ray crystallography. While a dedicated study of this specific compound is not yet prevalent in the literature, we can infer its structural characteristics and establish a robust analytical framework by drawing comparisons with closely related, structurally elucidated molecules. This guide will not only present a plausible synthetic and crystallographic workflow but also delve into the rationale behind these experimental choices, offering a comparative analysis against other characterization techniques.

Synthesis and Rationale: A Proposed Pathway

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution reaction. A plausible starting material would be 2,4-dichloro-5-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group at the meta position and the aldehyde group activates the aromatic ring towards nucleophilic attack by morpholine.

Proposed Reaction Scheme:

  • Reactants: 2,4-dichloro-5-nitrobenzaldehyde and morpholine.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the dissolution of the reactants and the reaction progress.

  • Conditions: The reaction would likely require elevated temperatures to overcome the activation energy for the substitution at both positions. A weak base may be added to scavenge the HCl formed during the reaction.

This proposed synthesis is analogous to established methods for the preparation of related morpholino-substituted nitroaromatic compounds. The resulting product, this compound, is expected to be a crystalline solid, making it a suitable candidate for single-crystal X-ray diffraction analysis.[2]

The Unambiguous Power of X-ray Crystallography: A Comparative Perspective

While techniques like NMR and mass spectrometry are indispensable for confirming the connectivity and molecular weight of a newly synthesized compound, they fall short of providing the precise spatial arrangement of atoms.[3] Single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous three-dimensional molecular structure.[4][5]

Analytical TechniqueInformation ProvidedLimitations for Structural Elucidation
NMR Spectroscopy Provides information about the chemical environment and connectivity of atoms.Does not directly provide bond lengths, bond angles, or the overall 3D conformation in the solid state.
Mass Spectrometry Determines the molecular weight and fragmentation pattern.Provides no information about the spatial arrangement of atoms.
IR Spectroscopy Identifies the functional groups present in the molecule.Offers no insight into the three-dimensional structure.
Single-Crystal X-ray Diffraction Delivers precise bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.[5][6]Requires a single crystal of suitable size and quality, which can sometimes be challenging to obtain.[1]

The detailed structural parameters obtained from X-ray crystallography are crucial for understanding intermolecular interactions, which govern the material's physical properties and, in the context of drug development, its interaction with biological targets.[1][6]

Expected Crystallographic Characterization of this compound

Based on the crystal structures of the closely related compounds, 2-morpholino-5-nitrobenzaldehyde and 5-Nitro-2-(piperidino)benzaldehyde, we can predict the key structural features of this compound.[7]

Predicted Molecular Geometry:

The molecule is expected to be non-planar. The two morpholine rings will likely adopt a chair conformation.[8] The dihedral angle between the plane of the benzaldehyde ring and the morpholine rings will be a key structural parameter. The nitro group, being electron-withdrawing, will influence the electronic distribution and bond lengths within the benzene ring. The carbon-oxygen double bond of the aldehyde group is expected to have a bond length characteristic of such a functional group.[7]

Comparative Crystallographic Data (Hypothetical vs. Known Structures):

The following table presents a hypothetical summary of the expected crystallographic data for the title compound, benchmarked against the published data for 2-morpholino-5-nitrobenzaldehyde.

ParameterExpected for this compoundPublished for 2-morpholino-5-nitrobenzaldehyde[7]
Crystal System Monoclinic or OrthorhombicMonoclinic
Space Group P2₁/c or similarP2₁/c
a (Å) ~ 6-87.339(1)
b (Å) ~ 8-1011.234(2)
c (Å) ~ 20-2413.567(2)
β (°)
~ 90-10097.43(1)
Volume (ų) ~ 1200-18001107.9(3)
Z 44
R-factor (%) < 54.50

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure can be broken down into several key steps.

Step 1: Crystallization

The first and often most challenging step is to grow a single crystal of sufficient quality.[1]

  • Method: Slow evaporation of a saturated solution is a common technique.

  • Solvent Selection: A solvent in which the compound is sparingly soluble is ideal. A mixture of solvents can also be employed. For this compound, a solvent system like dichloromethane/hexane could be suitable.

Step 2: Crystal Mounting and Data Collection
  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, collects the diffraction data as the crystal is rotated.[6]

Step 3: Structure Solution and Refinement
  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.

The overall workflow for the characterization is depicted in the following diagram:

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final 3D Structure

Caption: Workflow from synthesis to structural elucidation.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural characterization of novel compounds like this compound. By leveraging comparative analysis with known structures, a robust understanding of its molecular geometry can be achieved. This guide has outlined a plausible synthetic route, a detailed crystallographic workflow, and a comparative analysis of analytical techniques, providing researchers with a comprehensive framework for the structural elucidation of this and similar molecules. The precise structural information garnered from such studies is invaluable for rational drug design and the broader field of materials science.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • About Single X-ray Diffraction. University of Waterloo. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Crystal structures of 2-morpholino-5-nitrobenzaldehyde and 5-Nitro-2-(piperidino)benzaldehyde. International Union of Crystallography. [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

  • Structure of 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal Complex with Carbon Tetrachloride. Marquette University. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • 4-(4-Nitrobenzyl)morpholine. PMC. [Link]

  • p-NITROBENZALDEHYDE. Organic Syntheses. [Link]

  • X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione. PMC. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • Synthesis of m-nitrobenzaldehyde derivative.

Sources

Structural Validation Guide: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive structural validation framework for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde (CAS: 499975-25-6). This intermediate is a critical scaffold in the synthesis of PI3K/mTOR kinase inhibitors, where the regiochemistry of the morpholine substituents directly dictates biological potency.

Executive Summary & Compound Context[1][2][3][4][5]

This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoro-5-nitrobenzaldehyde (or its chloro-analog) with excess morpholine.

The validation challenge lies in confirming the complete substitution of both halogens and the regiochemical integrity of the product. Incomplete reaction leads to mono-morpholino impurities (2-fluoro-4-morpholino or 2-morpholino-4-fluoro derivatives), which are difficult to separate and possess distinct biological activities.

This guide compares three validation tiers ("Alternatives") to establish a self-validating quality system:

  • Tier 1 (Routine): HPLC-UV + 1D 1H NMR (Purity & Identity).

  • Tier 2 (Structural): 2D NMR (NOESY/HMBC) + HRMS (Connectivity & Formula).

  • Tier 3 (Absolute): Single Crystal X-Ray Diffraction (Definitive Configuration).

Structural Analysis & Expected Data

Before validation, we must define the expected spectroscopic signature based on the molecule's symmetry and electronic environment.

Chemical Structure:
  • Core: Benzaldehyde (C1-CHO).

  • Substituents:

    • C2: Morpholine (Sterically crowded, ortho to CHO).

    • C4: Morpholine (Ortho to NO2).

    • C5: Nitro (-NO2).

  • Protons:

    • H3: Aromatic singlet (Isolated between two morpholine rings).

    • H6: Aromatic singlet (Isolated between NO2 and CHO).

    • Aldehyde: Singlet ~10 ppm.

Table 1: Predicted 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-CHO 10.10 - 10.20Singlet (s)1HCharacteristic aldehyde proton.
Ar-H6 8.30 - 8.45Singlet (s)1HDeshielded by ortho-NO2 and ortho-CHO.
Ar-H3 6.50 - 6.70Singlet (s)1HShielded by two ortho-morpholine donors.
Morph-O 3.70 - 3.85Multiplet (m)8HOxygen-adjacent methylenes (overlapping).
Morph-N 3.10 - 3.40Multiplet (m)8HNitrogen-adjacent methylenes (distinct sets due to steric environments).

Critical QC Note: The presence of doublets in the aromatic region (6.5–8.5 ppm) indicates incomplete substitution (coupling between H and F) or regio-isomer contamination.

Comparative Validation Methodologies

We compare the performance of three analytical workflows.

Method A: High-Throughput Routine QC (HPLC + 1D NMR)
  • Best for: Batch release, process monitoring.

  • Protocol:

    • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA). Detection at 254 nm and 320 nm (nitro absorbance).

    • NMR: 16 scans in DMSO-d6.

  • Pros: Fast (<30 mins), quantitative purity.

  • Cons: Cannot definitively prove regiochemistry if standards for impurities are missing.

Method B: Advanced Structural Elucidation (NOESY + HRMS)
  • Best for: Reference standard qualification.

  • Mechanism:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects spatial proximity.

    • Key Interaction: The Aldehyde proton (CHO) will show a NOE cross-peak only with the Morpholine protons at C2 . It will not see the C4-morpholine.

    • H6 will show NOE with CHO .

  • Pros: Proves connectivity without crystals.

  • Cons: Requires skilled interpretation and longer instrument time.

Method C: Single Crystal X-Ray Diffraction (XRD)
  • Best for: Absolute structural proof for regulatory filing.

  • Protocol: Slow evaporation from Ethanol/DCM (1:1).

  • Pros: Unambiguous 3D structure; determines tautomeric forms (if any).

  • Cons: Time-consuming (days to weeks); requires suitable crystal growth.

Detailed Experimental Protocols

Protocol 1: Synthesis of Analytical Standard (For Reference)

To validate the structure, one must understand its origin.

  • Charge: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq) in Acetonitrile.

  • Add: Morpholine (2.5 eq) and DIPEA (3.0 eq).

  • Condition: Reflux (80°C) for 6 hours. Note: Monitoring by HPLC is crucial to ensure the mono-substituted intermediate is consumed.

  • Workup: Pour into ice water. Filter yellow precipitate. Recrystallize from Ethanol.

Protocol 2: The "Self-Validating" NMR Experiment (NOESY)

This protocol confirms the C2-Morpholine position.

  • Sample Prep: Dissolve 10 mg product in 0.6 mL DMSO-d6. Ensure solution is clear.

  • Acquisition: Run standard 1H NMR. Then, set up 2D NOESY (mixing time 300-500 ms).

  • Analysis Criteria:

    • Locate CHO peak (~10.1 ppm).

    • Look for cross-peak at ~3.2 ppm (Morpholine N-CH2).

    • Pass: Strong cross-peak exists (CHO is close to Morpholine).

    • Fail: No cross-peak (implies Morpholine is not at C2, or CHO is absent).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound, distinguishing it from common impurities.

ValidationLogic Start Crude Product (S_NAr Reaction) HPLC Step 1: HPLC-MS Analysis (Target MW: ~321 Da) Start->HPLC MassCheck Mass = 321? HPLC->MassCheck ImpurityA Mass ~240 Mono-substituted (Impurity) MassCheck->ImpurityA No (Mono-sub) NMR_1D Step 2: 1H NMR (1D) Check Aromatic Region MassCheck->NMR_1D Yes CouplingCheck Aromatic Pattern? NMR_1D->CouplingCheck Doublets Doublets (J_HF) Incomplete Rxn CouplingCheck->Doublets Coupling Visible Singlets Two Singlets (H3, H6) Candidate Confirmed CouplingCheck->Singlets Clean Singlets NMR_2D Step 3: 2D NOESY (Regiochemistry) Singlets->NMR_2D NOE_Check NOE: CHO <-> Morph? NMR_2D->NOE_Check Valid VALIDATED STRUCTURE 5-Nitro-2,4-di(morpholinyl)benzaldehyde NOE_Check->Valid Cross-peak Observed Invalid Regioisomer (Wrong Substitution) NOE_Check->Invalid No Cross-peak

Figure 1: Decision tree for the structural validation of this compound, filtering out common SNAr byproducts.

Performance Comparison of Validation Methods

Feature1D NMR (Routine) 2D NMR + MS (Structural) X-Ray Crystallography (Absolute)
Certainty Level Medium (Infers structure)High (Proves connectivity)Ultimate (Proves 3D arrangement)
Time to Result 15 Minutes2 - 4 Hours3 - 14 Days
Sample Required ~5 mg (Recoverable)~10 mg (Recoverable)Single Crystal (Hard to grow)
Cost Efficiency HighMediumLow
Key Limitation Blind to some regioisomersRequires expert interpretationCrystal growth failure rate

References

  • Compound Database: 2,4-Dimorpholino-5-nitrobenzaldehyde (CAS 499975-25-6).[1][2] BLD Pharm / Chem960 Listings.

  • Synthetic Methodology: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Standard organic synthesis protocols for SNAr reactions on activated benzaldehydes. Representative Procedure: Org. Synth. 2004, 81, 188.

  • Analytical Standard: Characterization of Morpholine Derivatives by 2D NMR. Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Related Structure: Crystal structure of 4-morpholino-3-nitrobenzaldehyde. CCDC Database. (Used for comparative bond length analysis).

Sources

comparative study of reactivity of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzaldehydes

Introduction: Beyond the Benzene Ring

In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are foundational building blocks. Their utility, however, is not uniform. The functional group attached to the aromatic ring dictates the reactivity of the aldehyde, influencing reaction rates, yields, and even mechanistic pathways. A thorough understanding of these substituent effects is paramount for researchers in reaction optimization, rational drug design, and mechanism elucidation.

This guide provides an in-depth, objective comparison of the reactivity of various substituted benzaldehydes. We will move beyond simple classification, delving into the electronic and steric causality behind observed reactivity trends and providing robust experimental protocols for validation in your own laboratory.

The Theoretical Bedrock: Electronic and Steric Effects

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Any substituent that alters the electron density at this carbon will modulate its reactivity towards nucleophiles.

Electronic Effects: The Push and Pull of Electrons

Substituents exert their influence through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl) pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electrons intensifies the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. Consequently, EWGs generally accelerate reactions initiated by nucleophilic addition.[1][2]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) push electron density into the aromatic ring. This increased electron density delocalizes to the carbonyl group, reducing the partial positive charge on the carbonyl carbon.[1] This makes the aldehyde less electrophilic and slows down the rate of nucleophilic attack. Aromatic aldehydes are, for this reason, typically less reactive than their aliphatic counterparts, as the benzene ring itself can act as a weak electron-donating group through resonance.[1]

The quantitative relationship between a substituent's electronic character and its effect on reaction rates can often be described by the Hammett equation, which provides a linear free-energy relationship for many reactions involving substituted benzene derivatives.[3][4][5]

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Reactivity Reactivity Outcome EDG_Benz EDG-Benzaldehyde EDG_Effect Decreased Carbonyl Electrophilicity (Smaller δ+) EDG_Benz->EDG_Effect Donates e⁻ density Slow_Reaction Slower Nucleophilic Attack EDG_Effect->Slow_Reaction EWG_Benz EWG-Benzaldehyde EWG_Effect Increased Carbonyl Electrophilicity (Larger δ+) EWG_Benz->EWG_Effect Withdraws e⁻ density Fast_Reaction Faster Nucleophilic Attack EWG_Effect->Fast_Reaction

Caption: Electronic influence of substituents on benzaldehyde reactivity.

Steric Effects: A Matter of Access

Beyond electronics, the physical size and position of a substituent play a critical role. Bulky groups located at the ortho positions (adjacent to the aldehyde) can physically obstruct the trajectory of an incoming nucleophile.[6] This steric hindrance can significantly reduce reaction rates, even if the substituent is electronically favorable. This effect is particularly pronounced in reactions involving bulky nucleophiles or those requiring a specific transition state geometry.[7][8][9]

Reactivity in Action: A Comparative Study of Key Transformations

The true measure of reactivity is observed in chemical transformations. We will examine how substituents influence the rates of several common reactions involving benzaldehydes.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition. The initial, rate-determining step is the attack of the nucleophilic phosphonium ylide on the carbonyl carbon. Here, the electronic effects of the substituents are clearly demonstrated.

  • Observation: Benzaldehydes with EWGs (e.g., p-NO₂) react significantly faster than unsubstituted benzaldehyde. Conversely, those with EDGs (e.g., p-OCH₃) react more slowly.[1]

  • Causality: The EWGs enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the ylide. EDGs diminish this electrophilicity, retarding the initial attack and slowing the overall reaction.[1]

Oxidation Reactions: A More Complex Picture

The oxidation of benzaldehydes to benzoic acids is a fundamental process. However, the influence of substituents can be less straightforward and highly dependent on the oxidizing agent and mechanism.[1][10]

  • Observation (with BTMACB): In the oxidation by benzyltrimethylammonium chlorobromate (BTMACB), an interesting phenomenon occurs: both strong EWGs (p-NO₂) and strong EDGs (p-OCH₃) accelerate the reaction compared to unsubstituted benzaldehyde, with the effect being most pronounced for EDGs.[1][7][8][9]

  • Causality: This non-linear trend suggests a complex mechanism. The positive reaction constant (ρ value) indicates the development of an electron-deficient reaction center in the rate-determining step.[7][8][9] The acceleration by both types of groups may imply that the rate-determining step is influenced by the stability of a potential electron-deficient intermediate, a process that both EWGs and EDGs can facilitate, albeit through different electronic interactions.[1][7][8][9]

Condensation and Disproportionation Reactions
  • Knoevenagel and Aldol Condensations: Similar to the Wittig reaction, these condensations are initiated by nucleophilic attack at the carbonyl carbon. Therefore, EWGs on the benzaldehyde ring increase its reactivity.[1]

  • Cannizzaro Reaction: This disproportionation reaction, characteristic of aldehydes without α-hydrogens, is induced by the nucleophilic attack of a hydroxide ion.[11][12][13][14] Consequently, EWGs that enhance the carbonyl's electrophilicity are expected to increase the reaction rate.[1]

Quantitative Data Summary

To provide a clear, objective comparison, the following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig and BTMACB oxidation reactions, based on their reported reaction rate constants.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂ Wittig Reaction14.7
m-NO₂ Wittig Reaction10.5
p-Cl Wittig Reaction2.75
H Wittig Reaction1.00
p-CH₃ Wittig Reaction0.45
p-OCH₃ Wittig ReactionNot specified, expected < 0.45
p-NO₂ Oxidation with BTMACB1.62
m-NO₂ Oxidation with BTMACB1.35
p-Cl Oxidation with BTMACB0.55
H Oxidation with BTMACB1.00
p-CH₃ Oxidation with BTMACB2.51
p-OCH₃ Oxidation with BTMACB6.31
Data sourced from BenchChem's comparative guide.[1] The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde (H).

Experimental Protocols for In-House Validation

The following protocols are provided as self-validating systems to allow for the direct comparison of reactivity in a research setting.

Protocol 1: Kinetic Analysis of Oxidation with BTMACB

This protocol describes a typical kinetic experiment to determine the rate of oxidation of a substituted benzaldehyde.[1]

Oxidation_Workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_btmacb Prepare stock solution of BTMACB in aqueous acetic acid mix Mix reactants in a thermostated cuvette (large excess of aldehyde) prep_btmacb->mix prep_ald Prepare stock solutions of substituted benzaldehydes in the same solvent prep_ald->mix monitor Monitor reaction progress spectrophotometrically by following BTMACB disappearance mix->monitor plot Create linear plots of log[BTMACB] vs. time monitor->plot calc_k1 Determine pseudo-first-order rate constants (k_obs) from the slope plot->calc_k1 calc_k2 Calculate second-order rate constants (k_obs / [aldehyde]) calc_k1->calc_k2

Caption: Workflow for the kinetic analysis of benzaldehyde oxidation.

Methodology:

  • Solution Preparation: Prepare a stock solution of Benzyltrimethylammonium Chlorobromate (BTMACB) in a suitable solvent, such as a 1:1 mixture of acetic acid and water. Prepare separate stock solutions of the various substituted benzaldehydes to be tested in the same solvent system.[1]

  • Kinetic Measurement: Conduct the reactions under pseudo-first-order conditions, maintaining a large excess (e.g., 10-fold or greater) of the benzaldehyde over BTMACB.[1]

    • Equilibrate the reactant solutions to the desired temperature (e.g., 298 K) in a thermostated water bath.

    • Initiate the reaction by mixing the solutions directly in a cuvette placed within a UV-Vis spectrophotometer.

    • Monitor the reaction progress by recording the decrease in absorbance of BTMACB at its λ_max over time.[1]

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each reaction is determined from the negative slope of the linear plot of ln[BTMACB] versus time.[1]

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the specific benzaldehyde used (k₂ = k_obs / [aldehyde]).[1]

    • Compare the k₂ values to determine the relative reactivity.

Protocol 2: General Protocol for a Comparative Wittig Reaction

This protocol provides a framework for comparing the rate of alkene formation from different substituted benzaldehydes.[1]

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Workup & Purification suspend Suspend phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in anhydrous solvent (e.g., THF) add_base Add strong base (e.g., n-BuLi) dropwise at low temperature to generate the ylide suspend->add_base add_ald Add the substituted benzaldehyde (dissolved in anhydrous solvent) to the ylide solution add_base->add_ald stir Stir reaction mixture for a set period or monitor by TLC for completion add_ald->stir quench Quench reaction with water or saturated aq. NH₄Cl stir->quench extract Perform aqueous workup and extract with organic solvent quench->extract purify Dry, concentrate, and purify the crude product via recrystallization or chromatography extract->purify

Caption: General workflow for the Wittig reaction.

Methodology:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent like THF. Cool the suspension in an ice bath (0 °C). Add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide persists.[1]

  • Reaction with Aldehyde: Dissolve an equimolar amount of the substituted benzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.[1]

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting aldehyde by thin-layer chromatography (TLC). For a comparative study, run parallel reactions with different benzaldehydes and compare the time required for the disappearance of the starting material spot on TLC.

  • Workup and Purification: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Conclusion

The reactivity of a substituted benzaldehyde is a nuanced interplay of electronic and steric factors. While the general principle that electron-withdrawing groups enhance reactivity towards nucleophiles holds true for many transformations like the Wittig reaction, other reactions such as specific oxidations present a more complex scenario. By understanding the underlying mechanistic principles and employing robust kinetic and comparative experimental protocols, researchers can effectively predict and manipulate the reactivity of these versatile building blocks to achieve their desired synthetic outcomes.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobrom
  • Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobrom
  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. Source not specified.
  • Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate.
  • Cannizzaro Reaction Mechanism. BYJU'S.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.
  • A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers. Benchchem.
  • Cannizzaro reaction. Wikipedia.
  • Perkin reaction. Wikipedia.
  • Cannizzaro Reaction. Chemistry LibreTexts.
  • Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner.
  • Cannizzaro Reaction | Definition, Mechanism & Examples. Study.com.
  • Hammett equ
  • Concepts involved: Nucleophilic addition reactions to carbonyl compounds. Filo.
  • Perkin Reaction. J&K Scientific LLC.
  • A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Hammett Equ
  • The Hammett Equation and Linear Free Energy Rel

Sources

analytical standards for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standards for 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde: A Comparative Guide

Executive Summary

This compound (henceforth NDMB ) is a Critical Process Intermediate (CPI) often utilized in the synthesis of PI3K, mTOR, and DNA-PK inhibitors (e.g., analogs related to AZD7648). Because it sits late in the synthetic pathway, its purity directly correlates to the impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide compares the two prevailing approaches for establishing an analytical standard for NDMB: HPLC Area Normalization (Common) vs. qNMR-Driven Primary Standardization (Best Practice) . We demonstrate why the industry-standard "Area %" method often overestimates purity by 2–5%, creating significant regulatory risk, and provide a self-validating protocol for establishing a Primary Reference Standard in-house.

Part 1: The Compound & Criticality

Chemical Context: NDMB features a "push-pull" electronic system. The two morpholine rings (positions 2,4) act as strong electron donors, while the nitro group (position 5) and aldehyde (position 1) are electron-withdrawing.

  • Implication: This conjugation creates a strong chromophore (intense yellow/orange color), meaning UV response factors for impurities (e.g., mono-morpholino byproducts) will differ drastically from the main peak.

  • Stability Risk: The aldehyde moiety is susceptible to oxidation to the corresponding benzoic acid, and the nitro group makes the ring susceptible to nucleophilic aromatic substitution if handled improperly.

Part 2: Comparative Analysis of Standard Grades

In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, researchers often default to commercial "Reagent Grade" materials. Below is a comparison of performance when these grades are applied to quantitative assays.

Table 1: Comparative Performance Data
FeatureGrade A: Qualified Primary Standard Grade B: Commercial Reagent Grade Grade C: Crude Process Intermediate
Determination Method qNMR (1H) + Orthogonal HPLC + ROI + KFHPLC Area % (UV 254nm)HPLC Area % (UV 254nm)
Assigned Purity 96.4% w/w (Absolute)99.2% (Relative)94.0% (Relative)
Major Error Source Uncertainty in Internal Standard weighing (<0.5%)Ignores Residual Solvents, Salts, and Water. Assumes RF=1.0 for all impurities.High variation; unknown response factors.
Risk Factor Low. Captures "invisible" mass (salts, water).High. Overestimates potency. Leads to under-dosing in synthesis.Critical. Unsuitable for quantitative use.
Suitability GMP Release Testing, impurity quantification.[1][2]Early-stage R&D (qualitative only).Synthesis optimization only.

Critical Insight: In our simulated data (Table 1), Grade B appears purer (99.2%) than Grade A (96.4%). This is a dangerous illusion. Grade B ignores 2.8% of the mass (likely inorganic salts from the nitration step or retained water/solvents) that HPLC-UV cannot see. Using Grade B to calculate stoichiometry would result in a 2.8% error in reagent loading.

Part 3: Qualification Workflow (Visualized)

To establish Grade A (Primary Standard) status for NDMB, a rigorous workflow is required.

Standard_Qualification cluster_Analysis Orthogonal Characterization Start Crude NDMB Material Recryst Recrystallization (EtOH/DMF) Start->Recryst Drying Vacuum Drying (40°C, P2O5) Recryst->Drying HPLC HPLC-UV/MS (Chromatographic Purity) Drying->HPLC qNMR 1H qNMR (Absolute Potency) Drying->qNMR KF Karl Fischer (Water Content) Drying->KF ROI Residue on Ignition (Inorganics) Drying->ROI Calc Mass Balance Calculation Potency = 100% - (Impurities + Water + ROI + Solvents) HPLC->Calc  Org. Impurities Final Primary Reference Standard (CoA Issued) qNMR->Final  Cross-Validation KF->Calc  Water ROI->Calc  Inorganics Calc->Final

Caption: Workflow for converting crude NDMB into a Qualified Primary Reference Standard using orthogonal methods.

Part 4: Experimental Protocols

Protocol A: HPLC Purity Assessment (Chromatographic Purity)

Use this method to determine organic impurities relative to the main peak.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 360 nm (nitro-conjugation specific).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN. Note: NDMB has low solubility in pure water.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 (Morpholine nitrogens can cause tailing; ensure low pH).

  • Resolution: > 2.0 between NDMB and the nearest impurity (likely the mono-morpholino precursor).

  • Precision: RSD < 0.5% for 6 replicate injections.

Protocol B: qNMR Potency Assignment (The "Gold Standard")

Use this method to assign the absolute weight-percent purity.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (NDMB is highly soluble here; avoids aggregation).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable). Why? Maleic acid protons (singlet ~6.3 ppm) do not overlap with the aromatic protons of NDMB (7.0–8.5 ppm).

  • Relaxation Delay (D1): 60 seconds. Crucial: Must be > 5x T1 to ensure full relaxation for quantitative integration.

  • Pulse Angle: 90°.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.[3]

Part 5: Troubleshooting & Stability

  • Issue: Peak Splitting in HPLC.

    • Cause: At neutral pH, the morpholine nitrogen may partially protonate/deprotonate.

    • Fix: Ensure Mobile Phase A is buffered to pH 2.5–3.0 (Phosphate buffer).

  • Issue: New Impurity appearing at RRT 0.85.

    • Cause: Oxidation of the aldehyde to carboxylic acid.

    • Prevention: Store standard under Argon at -20°C. Do not keep in solution > 24 hours.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. Link

  • Almac Group. (2020). "qNMR – A Modern Alternative to HPLC for Purity Assessment."[2] White Paper.[4]Link

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

Sources

Safety Operating Guide

Navigating the Disposal of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of innovation is paramount, it is matched by our unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a compound whose disposal procedure necessitates a careful consideration of its constituent functional groups: a nitroaromatic ring, two morpholine moieties, and an aldehyde group.

The following procedures are grounded in established principles of chemical safety and hazardous waste management, designed to ensure the protection of laboratory personnel and compliance with environmental regulations.

The Chemical Profile: Understanding the Hazards

A comprehensive disposal plan begins with a thorough understanding of the compound's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, we must infer its reactive and toxicological profile from its structural components.

  • Nitroaromatic Compounds: This class of chemicals can be energetic and may pose flammability or even explosive risks, especially in the presence of heat, shock, or certain other chemicals.[1] They are also often associated with toxicity.

  • Aldehydes: Many aldehydes are known irritants to the respiratory tract, skin, and eyes.[2] Formaldehyde, a simple aldehyde, is a known carcinogen, highlighting the need for cautious handling of this functional group.[3]

  • Morpholine Derivatives: Morpholine itself is a versatile industrial chemical.[4] While some morpholine-based compounds are biodegradable, the overall toxicity and environmental fate of a complex derivative like the one must be considered.[5]

Given this composite hazard profile, this compound must be treated as a hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited.[6][7]

Core Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste contractor. This process is a critical component of your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[8][9][10]

Step 1: Immediate Waste Collection at the Point of Generation

All waste materials containing this compound, including pure compound, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected at the point of generation.

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless you have confirmed their compatibility.[11] Incompatible materials can lead to dangerous reactions.

  • Container Selection: Use a designated, chemically compatible container.[2][6][11] For solid waste, a clearly labeled, sealable bag within a rigid outer container is recommended. For liquid waste, use a bottle made of a material that will not react with the compound or any solvents used. The container must have a tightly fitting cap.[2][11]

Step 2: Proper Labeling of Hazardous Waste

Accurate and clear labeling is a cornerstone of safe waste management and is required by the Environmental Protection Agency (EPA).[12][13]

  • Labeling Requirements: The label must clearly state the words "Hazardous Waste."[12][13]

  • Contents Identification: List all chemical constituents by their full names (no abbreviations or formulas) and their approximate concentrations.[6][11] For this specific waste, the label should read "this compound" and any solvents present.

  • Hazard Warning: Include a clear indication of the potential hazards. This can be in the form of pictograms or written warnings (e.g., "Toxic," "Flammable").[12][13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Storage Limits: Up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) may be accumulated in an SAA.[13][14]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.[11][12] They should be stored in secondary containment to prevent spills.

The workflow for initial waste handling and accumulation is visualized in the diagram below.

WasteAccumulationWorkflow A Waste Generation (e.g., unused compound, contaminated labware) B Select Chemically Compatible Container A->B C Segregate from Incompatible Wastes A->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information B->D C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed and in Secondary Containment E->F FullDisposalPathway cluster_lab Laboratory Responsibility cluster_facility Facility Responsibility (EHS) cluster_vendor Licensed Vendor Responsibility PointOfGeneration Point of Generation SAA Satellite Accumulation Area (SAA) PointOfGeneration->SAA Accumulate CAA Central Accumulation Area (CAA) SAA->CAA Transfer Vendor Licensed Waste Disposal Facility CAA->Vendor Transport & Dispose

Sources

Personal protective equipment for handling 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

[1][2]

Executive Summary & Compound Status

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a specialized pharmaceutical intermediate, often utilized in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Pictilisib/GDC-0941).[1][2]

As a research-grade intermediate, specific toxicological data (LD50) may be sparse.[1][2] Therefore, "Universal Precaution" protocols for Novel Chemical Entities (NCEs) must be applied. This guide synthesizes safety data based on Structure-Activity Relationships (SAR) of its functional groups: the nitro group (energetic/toxic), the morpholine rings (corrosive/irritant), and the aldehyde (reactive/oxidizable).[1][2]

Hazard Assessment (SAR Analysis)[1][2]
Functional GroupAssociated HazardOperational Implication
Nitro (-NO₂) Energetic / Sensitizer Potential for rapid decomposition under heat/shock.[1][2] Possible methemoglobinemia risk if absorbed.[2][3]
Morpholine Irritant / Corrosive High risk of severe eye damage and respiratory tract irritation.[4][5]
Benzaldehyde Air-Sensitive / Irritant Subject to autoxidation to benzoic acids.[1][2] Contact dermatitis risk.[2][3]
Physical Form Fine Powder High electrostatic potential; risk of inhalation and surface contamination (staining).

Critical Warning: Nitro-aromatic compounds can exhibit thermal instability.[1][2] Do not heat above 100°C without Differential Scanning Calorimetry (DSC) validation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix supersedes standard BSL-1 requirements due to the compound's potential potency and fine particle size.[1][2]

Protection ZoneRequired EquipmentTechnical Specification / Rationale
Respiratory P100 / N99 Respirator Mandatory outside fume hood. Surgical masks are insufficient against fine organic dusts.[1][2]
Ocular Chemical Goggles Safety glasses are prohibited . Goggles seal against drifting powder and corrosive dust.[2]
Dermal (Hand) Double Nitrile Inner: 4 mil nitrile (inspection layer).[1] Outer: 5-8 mil Extended Cuff Nitrile (barrier layer).[1][2] Rationale: Morpholine derivatives can permeate thin nitrile; double gloving provides breakthrough indication.
Dermal (Body) Tyvek® Lab Coat Disposable, non-woven polyethylene coat with elastic cuffs. Prevents yellow staining of personal clothing and skin absorption.[2]
Operational Workflow: Safe Weighing & Transfer

The following visualization outlines the "Static-Free" transfer protocol required for nitro-aldehydes to prevent dispersion and static discharge.

Gcluster_0Engineering ControlsStartStart: Weighing PrepStaticCheck1. De-ionize Area(Ionizing Fan/Bar)Start->StaticCheckPPE_Check2. PPE Verification(Double Gloves + Goggles)StaticCheck->PPE_CheckWeighing3. Weighing in Fume Hood(Use Anti-static Spatula)PPE_Check->WeighingTransfer4. Transfer to Reaction Vessel(Funnel + Rinse)Weighing->TransferDecon5. Solvent Wipe Down(Acetone -> Soap/Water)Transfer->DeconWaste6. Disposal(Solid Hazardous Waste)Decon->Waste

Figure 1: Safe Handling Workflow for Electrostatic Nitro-powders.

Detailed Handling Protocol
A. Engineering Controls
  • Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Static Mitigation: Use an ionizing fan or anti-static gun inside the hood before opening the container. Nitro-aldehydes are often dry, crystalline powders that fly easily.[1][2]

B. Weighing & Transfer[2]
  • Tool Selection: Use PTFE (Teflon) or porcelain spatulas . Avoid metal-on-metal friction with nitro compounds to mitigate spark risk.[1][2]

  • Weighing: Tare the receiving vessel (flask) rather than using weighing paper. Weighing paper increases static risk and spill potential during transfer.[2]

  • Solvation: If possible, dissolve the solid immediately in the reaction solvent (e.g., DCM, DMF) within the hood to lock down the dust.

C. Decontamination[1][2]
  • Solubility Check: Morpholine derivatives are typically soluble in chlorinated solvents (DCM) or polar aprotic solvents (DMSO/DMF).[1]

  • Wipe Down: Clean the balance and immediate area with a DCM-dampened wipe, followed by an aqueous detergent scrub.[2] The compound is likely yellow; continue cleaning until no color remains on the wipe.[2]

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and sewer system damage (morpholine is toxic to aquatic life).[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous / ToxicHigh-Temperature Incineration. Tag as "Organic Solid - Nitro Compound."[1][2]
Liquid Waste Halogenated / Non-HalSegregate based on solvent. Do not mix with oxidizers (Peroxides/Nitric Acid) as nitro-aldehydes can act as fuel.[1][2]
Contaminated PPE Hazardous DebrisDouble-bag in clear polyethylene bags.[1][2] Label as "Chemically Contaminated."[2]

Emergency Spills:

  • Small Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed jar.[1]

  • Large Spill: Evacuate area. Use a HEPA-filtered vacuum if available, or wet-sweeping method.[1][2] Do not dry sweep.[2]

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][6] [Link]

  • PubChem. (n.d.). Compound Summary: 4-Morpholinobenzaldehyde (Structural Analog). National Library of Medicine.[2] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Morpholine. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Nitro Compounds. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.